Cyclohexanamine 2-(phosphonooxy)acrylate
Description
Properties
IUPAC Name |
cyclohexanamine;2-phosphonooxyprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C3H5O6P/c7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h6H,1-5,7H2;1H2,(H,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFCNZDHPABZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35556-70-8, 10526-80-4 | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, cyclohexanamine (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35556-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10526-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3065110 | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10526-80-4 | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, compd. with cyclohexanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanamine 2-(phosphonooxy)acrylate, more commonly known as phosphoenolpyruvic acid cyclohexylammonium salt (PEP-CHA), is a stable salt form of the vital metabolic intermediate, phosphoenolpyruvate (PEP). As a key player in central carbon metabolism, PEP stands at the crossroads of glycolysis and gluconeogenesis.[1] Its high-energy phosphate bond makes it a critical molecule in cellular bioenergetics.[1] This document provides a comprehensive overview of the structure, properties, synthesis, and biological significance of this compound, tailored for professionals in biochemical research and drug development.
Chemical Structure and Properties
This compound is an organic salt with the chemical formula C₉H₁₈NO₆P. It is formed by the ionic association of 2-(phosphonooxy)acrylic acid (phosphoenolpyruvic acid) and cyclohexanamine.
Structural Diagram
The structure of this compound involves the protonated cyclohexylammonium cation and the deprotonated phosphoenolpyruvate anion.
Caption: Ionic structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10526-80-4 | [2] |
| Molecular Formula | C₉H₁₈NO₆P | [2] |
| Molecular Weight | 267.22 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 140°C | [2] |
| Solubility | Water: 100 mg/mL, clear to slightly hazy, colorless to faintly yellow | [4] |
| DMSO (Slightly), Methanol (Slightly) | [2] | |
| Storage Temperature | -20°C | [2][3][5] |
| Stability | Hygroscopic | [2] |
Spectroscopic Data (for Phosphoenolpyruvic Acid)
| Spectrum Type | Solvent | Chemical Shifts (ppm) | Reference |
| ¹H NMR | D₂O, pH 7.4 | 5.35, 5.17 | |
| ¹³C NMR | D₂O, pH 7.4 | 152.51, 152.43, 102.89, 102.85 |
Biological Significance and Applications
The biological relevance of this compound stems entirely from the role of the phosphoenolpyruvate (PEP) anion.
Role in Glycolysis and Gluconeogenesis
PEP is a central intermediate in the metabolic pathways of glycolysis and gluconeogenesis.
-
In Glycolysis: PEP is formed from 2-phosphoglycerate by the enzyme enolase. It then serves as the substrate for pyruvate kinase, which catalyzes the transfer of its high-energy phosphate group to ADP, forming ATP and pyruvate. This is a key energy-yielding step of glycolysis.[1]
-
In Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate in a reaction catalyzed by phosphoenolpyruvate carboxykinase (PEPCK). This is a rate-limiting step in gluconeogenesis.[1]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Unusual Phosphoenolpyruvate (PEP) Synthetase-Like Protein Crucial to Enhancement of Polyhydroxyalkanoate Accumulation in Haloferax mediterranei Revealed by Dissection of PEP-Pyruvate Interconversion Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RU2533413C2 - Method of producing free acids from salts thereof - Google Patents [patents.google.com]
- 4. US2804477A - Preparation of cyclohexyl sulfamic acid and its salts - Google Patents [patents.google.com]
- 5. CN101250198A - A kind of synthetic method of phosphoenol pyruvate potassium salt - Google Patents [patents.google.com]
An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate (CAS Number: 10526-80-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanamine 2-(phosphonooxy)acrylate, more commonly known as Phosphoenolpyruvic acid monocyclohexylammonium salt (PEP-CHA), is a crucial intermediate in metabolic pathways. This technical guide provides a comprehensive overview of its biochemical significance, physicochemical properties, and applications in research. Detailed experimental protocols for its use in enzymatic assays are provided, along with an exploration of its cytoprotective and antioxidant properties. This document aims to serve as a valuable resource for professionals in biochemistry, cell biology, and drug development.
Chemical and Physical Properties
This compound is the monocyclohexylammonium salt of phosphoenolpyruvic acid (PEP). PEP is a high-energy phosphate compound that plays a pivotal role in glycolysis and gluconeogenesis. The cyclohexylammonium salt form enhances the stability of the molecule.
| Property | Value | Reference |
| CAS Number | 10526-80-4 | [1] |
| Molecular Formula | C₉H₁₈NO₆P | [1] |
| Molecular Weight | 267.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Temperature | -15°C to -20°C | [1][2] |
| Solubility | Soluble in water | General knowledge |
| Synonyms | Phosphoenolpyruvic acid monocyclohexylammonium salt, PEP-CHA, 2-(Phosphonooxy)-2-propenoic acid monocyclohexylammonium salt | [1] |
Biochemical Significance
Phosphoenolpyruvate (PEP) is a key metabolite in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis.
Glycolysis
In the final step of glycolysis, PEP is converted to pyruvate by the enzyme pyruvate kinase (PK). This reaction is a major point of regulation for the glycolytic pathway and results in the substrate-level phosphorylation of ADP to generate ATP.[3]
Gluconeogenesis
During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is synthesized from oxaloacetate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This is a key regulatory step in this pathway.
Below is a diagram illustrating the central role of PEP in these metabolic pathways.
Experimental Protocols
This compound is widely used as a substrate in enzymatic assays, particularly for studying pyruvate kinase activity.
Pyruvate Kinase Activity Assay (Coupled with Lactate Dehydrogenase)
This is an indirect assay where the production of pyruvate by pyruvate kinase is coupled to the consumption of NADH by lactate dehydrogenase (LDH), which is monitored spectrophotometrically.[4][5][6][7][8]
Principle:
-
PEP + ADP --(Pyruvate Kinase)--> Pyruvate + ATP
-
Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺
The decrease in absorbance at 340 nm due to the oxidation of NADH is proportional to the pyruvate kinase activity.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂[6]
-
ADP Solution: 1 mM
-
Phosphoenolpyruvate (PEP-CHA) Solution: 0.5 mM
-
NADH Solution: 0.2 mM
-
Lactate Dehydrogenase (LDH): 8 Units
-
Enzyme Sample: Lysate or purified enzyme
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADH consumption from the linear portion of the absorbance curve.
| Reagent | Final Concentration |
| Tris-HCl (pH 7.4) | 50 mM |
| KCl | 100 mM |
| MgCl₂ | 5 mM |
| ADP | 1 mM |
| PEP-CHA | 0.5 mM |
| NADH | 0.2 mM |
| Lactate Dehydrogenase | 8 U |
In Vitro ATP Regeneration System
PEP, in conjunction with pyruvate kinase, is a highly efficient system for regenerating ATP in vitro for various biochemical reactions that consume ATP.[9][10][11][12]
Principle: ADP + PEP --(Pyruvate Kinase)--> ATP + Pyruvate
This system can be added to an ATP-dependent reaction to continuously replenish the ATP supply.
Workflow for ATP Regeneration:
Cytoprotective and Antioxidant Properties
Recent studies have highlighted the potential of PEP as a cytoprotective and antioxidant agent.
Protection Against Oxidative Stress
PEP has been shown to protect cells, such as HeLa and HepG2, from damage induced by oxidative stress. Treatment with PEP can attenuate the decrease in cell viability caused by exposure to hydrogen peroxide (H₂O₂).
Reduction of Reactive Oxygen Species (ROS)
PEP treatment has been observed to reduce the intracellular accumulation of reactive oxygen species (ROS) in cells under oxidative stress. The mechanism is thought to involve the direct scavenging of certain free radicals.
Experimental Workflow for Assessing Cytoprotective Effects:
Synthesis
While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the literature, the synthesis of phosphoenolpyruvate and its analogues generally involves the phosphorylation of a pyruvate derivative. One reported method for synthesizing radiolabeled [³²P]PEP utilizes an exchange reaction catalyzed by pyruvate kinase from [γ-³²P]ATP.[13] The synthesis of PEP analogues has also been described, providing insights into potential synthetic strategies.[14]
Applications in Drug Development
The direct application of this compound as a therapeutic agent is not yet established. However, its active component, PEP, has demonstrated cytoprotective and antioxidant properties that suggest potential therapeutic applications in conditions associated with oxidative stress.
It is important to distinguish this compound from other "PEP"-related entities in cancer therapy. For instance, "PEP-010" is a pro-apoptotic peptide, and "PEP-C" is a chemotherapy regimen (prednisone, etoposide, procarbazine, and cyclophosphamide).[15][16][17] These are unrelated to the metabolite phosphoenolpyruvate.
The ability of PEP to protect cells from oxidative damage could be explored in the context of ischemia-reperfusion injury, neurodegenerative diseases, and as an adjunct to therapies that induce oxidative stress. Further research is warranted to explore these potential applications.
Conclusion
This compound (CAS 10526-80-4) is a stable form of the vital metabolite phosphoenolpyruvate. Its primary utility is in biochemical research as a substrate for enzymes like pyruvate kinase and in in vitro ATP regeneration systems. The emerging evidence of its cytoprotective and antioxidant properties opens new avenues for research into its potential therapeutic applications. This guide provides a foundational understanding and practical protocols for researchers working with this important compound.
References
- 1. biosynth.com [biosynth.com]
- 2. goldbio.com [goldbio.com]
- 3. Pyruvate Synthesis and ATP Production [almerja.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. Pyruvate kinase enzyme assay and kinetics [bio-protocol.org]
- 6. Pyruvate kinase enzyme assay [bio-protocol.org]
- 7. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP synthesis and storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEP-Therapy and Institut Curie Announce First Patients Dosed in Phase Ib Clinical Trial Evaluating PEP-010 in Ovarian and Pancreatic Cancers - Institut Curie - Espace presse [presse.curie.fr]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. PEP-C for treatment of relapsed/refractory lymphoma | VJHemOnc [vjhemonc.com]
An In-depth Technical Guide to PEP Mono(cyclohexylammonium) Salt: Physicochemical Properties and Experimental Applications
For Immediate Release
This technical guide provides a comprehensive overview of the core physical and chemical properties of Phosphoenolpyruvate (PEP) mono(cyclohexylammonium) salt. Designed for researchers, scientists, and professionals in drug development, this document collates essential data, outlines detailed experimental protocols for its use in key enzymatic assays, and presents visual diagrams of relevant biochemical pathways and experimental workflows.
Core Physicochemical Properties
PEP mono(cyclohexylammonium) salt is a crucial intermediate in cellular metabolism, particularly in the glycolysis and gluconeogenesis pathways.[1] Its high-energy phosphate bond makes it a key substrate for ATP synthesis. The cyclohexylammonium salt form provides stability for research and diagnostic applications.
General Properties
| Property | Value | Reference |
| CAS Number | 10526-80-4 | [1] |
| Molecular Formula | C₉H₁₈NO₆P | [1][2][3] |
| Molecular Weight | 267.22 g/mol | [1][4] |
| Appearance | White to off-white or yellowish crystalline powder | [2][4] |
| Melting Point | Approximately 140 °C |
Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (374.22 mM) | Requires sonication | [1] |
| Water | Soluble | A similar salt, the tri(cyclohexylammonium) salt, is soluble at 100 mg/mL. | [5] |
| Methanol | Slightly soluble | ||
| PBS (pH 7.2) | Approx. 10 mg/mL (for potassium salt) | Data for the potassium salt provides an estimate. | [6] |
Stability and Storage
PEP mono(cyclohexylammonium) salt is stable for at least 24 months when stored as a solid at +2 to +8°C.[7] For long-term storage, it is recommended to keep the solid form at -20°C.[4] Aqueous solutions are not recommended to be stored for more than one day.[6] In solvent, the compound is stable for 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[1]
Experimental Protocols
Pyruvate Kinase Activity Assay (Coupled Enzyme Assay)
This protocol outlines a spectrophotometric method to determine the activity of pyruvate kinase by measuring the rate of NADH oxidation.
Workflow for Pyruvate Kinase Assay
Caption: Workflow for the coupled enzyme assay to determine Pyruvate Kinase activity.
Principle: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme's activity.
Reagents:
-
Assay Buffer: 50 mM Imidazole-HCl buffer, pH 7.6, containing 0.12 M KCl and 0.062 M MgSO₄.
-
PEP Solution: 45 mM Phosphoenolpyruvic acid mono(cyclohexylammonium) salt in assay buffer.
-
ADP Solution: 45 mM Adenosine diphosphate in assay buffer.
-
NADH Solution: 6.6 mM β-Nicotinamide adenine dinucleotide, reduced form, in assay buffer.
-
LDH Solution: Lactate dehydrogenase (approx. 1300-1400 units/mL) in assay buffer.
-
Enzyme Sample: Pyruvate kinase diluted in assay buffer.
Procedure:
-
In a quartz cuvette, combine 2.7 mL of Assay Buffer, 0.1 mL of ADP Solution, and 0.1 mL of NADH Solution.
-
Add 0.1 mL of PEP Solution and 0.01 mL of LDH Solution.
-
Mix the contents of the cuvette thoroughly and incubate in a spectrophotometer at 25°C for 4-5 minutes to reach temperature equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.01 mL of the diluted enzyme sample.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 4-5 minutes.
-
Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve.
Phosphoenolpyruvate Carboxylase Activity Assay (Coupled Enzyme Assay)
This protocol describes a spectrophotometric method to determine the activity of phosphoenolpyruvate carboxylase.
Principle: Phosphoenolpyruvate carboxylase catalyzes the carboxylation of PEP to form oxaloacetate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which is coupled to the oxidation of NADH. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 110 mM Tris-sulfate buffer, pH 8.5.
-
PEP Solution: 30 mM Phosphoenolpyruvic acid mono(cyclohexylammonium) salt in assay buffer.
-
NADH Solution: 6 mM β-Nicotinamide adenine dinucleotide, reduced form, in assay buffer.
-
Magnesium Sulfate Solution: 300 mM MgSO₄.
-
Sodium Bicarbonate Solution: 100 mM NaHCO₃.
-
MDH Solution: Malate dehydrogenase (600 units/mL) in assay buffer.
-
Enzyme Sample: Phosphoenolpyruvate carboxylase diluted in assay buffer containing 5.0 mM MgSO₄.
Procedure:
-
In a cuvette, pipette 1.8 mL of Assay Buffer, 0.1 mL of NADH Solution, 0.1 mL of Magnesium Sulfate Solution, and 0.3 mL of Sodium Bicarbonate Solution.
-
Incubate in a spectrophotometer at 25°C for 4-5 minutes to allow for temperature equilibration.
-
Add 0.1 mL of the diluted enzyme sample and 0.01 mL of MDH solution. Record the decrease in absorbance at 340 nm to establish the blank rate.
-
To initiate the primary reaction, add 0.1 mL of the PEP solution.
-
Record the decrease in A₃₄₀ and determine the test rate from the linear portion of the curve.
Purity Determination by Non-Aqueous Acid-Base Titration
Signaling Pathways and Logical Relationships
Glycolysis and Gluconeogenesis Pathways
PEP is a central metabolite at the junction of glycolysis and gluconeogenesis. The following diagram illustrates the key reactions involving PEP in these pathways.
Glycolysis and Gluconeogenesis
Caption: The central role of PEP in Glycolysis and Gluconeogenesis.
This guide serves as a foundational resource for the scientific community, providing critical data and methodologies for the effective utilization of PEP mono(cyclohexylammonium) salt in research and development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Phosphoenolpyruvic acid mono(cyclohexylammonium) salt, 98% 1 g | Buy Online [thermofisher.com]
- 3. Phosphoenolpyruvic acid mono(cyclohexylammonium) salt, 98% | Fisher Scientific [fishersci.ca]
- 4. goldbio.com [goldbio.com]
- 5. Phospho(enol)pyruvic acid = 98 enzymatic 35556-70-8 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. custombiotech.roche.com [custombiotech.roche.com]
Phosphoenolpyruvic Acid Cyclohexylammonium Salt: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoenolpyruvic acid (PEP), a pivotal high-energy intermediate in cellular metabolism, plays a central role in glycolysis and gluconeogenesis. The cyclohexylammonium salt of PEP is a stabilized, soluble formulation that serves as a valuable tool in biochemical research and drug discovery. This technical guide provides an in-depth analysis of the mechanism of action of phosphoenolpyruvic acid cyclohexylammonium salt, detailing its function as an enzyme substrate and its cytoprotective and antioxidant properties. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in their understanding and application of this important compound.
Core Mechanism of Action: A Dual Role
The mechanism of action of phosphoenolpyruvic acid cyclohexylammonium salt is multifaceted, primarily revolving around its identity as the stabilized salt of phosphoenolpyruvic acid. The cyclohexylammonium counter-ion enhances the stability and solubility of PEP, making it a reliable reagent for in vitro studies.[1] The core activities of this compound can be categorized into two main areas: its fundamental role as a substrate in key metabolic pathways and its demonstrated cytoprotective and antioxidant effects.
Enzymatic Substrate in Central Metabolism
Phosphoenolpyruvic acid is a critical substrate for several enzymes that are central to cellular energy production and biosynthetic pathways.
-
Glycolysis: In the final step of glycolysis, pyruvate kinase (PK) catalyzes the transfer of the high-energy phosphate group from PEP to ADP, yielding pyruvate and ATP.[2][3] This is a crucial energy-generating step in aerobic and anaerobic respiration.
-
Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to PEP.[3][4][5] This reaction is a key regulatory point in gluconeogenesis.
-
Shikimate Pathway: In plants and microorganisms, PEP is a precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) via the shikimate pathway.[3] The first committed step involves the condensation of PEP and erythrose-4-phosphate, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
-
Carbon Fixation: In C4 and CAM plants, PEP carboxylase (PEPCase) utilizes PEP to fix carbon dioxide, forming oxaloacetate.[3][6][7] This mechanism is an adaptation to minimize photorespiration in hot and arid environments.
Cytoprotective and Antioxidant Properties
Recent studies have highlighted the ability of phosphoenolpyruvic acid cyclohexylammonium salt to protect cells from oxidative stress. Research by Kondo et al. (2012) demonstrated that PEP significantly attenuates the decrease in cell viability induced by hydrogen peroxide (H₂O₂) in HeLa cells in a dose-dependent manner.[8][9] This cytoprotective effect is linked to its antioxidant properties, including the scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals.[8][9] While the precise mechanism of its antioxidant action is not fully elucidated, it is suggested to involve direct radical scavenging.[8]
Quantitative Data
The following tables summarize the available quantitative data regarding the interaction of phosphoenolpyruvic acid with key enzymes and its cytoprotective effects.
| Enzyme | Organism/Tissue | Substrate(s) | K_m_ (for PEP) | V_max_ | Activators | Inhibitors | Reference(s) |
| Pyruvate Kinase (PK) | Schizosaccharomyces pombe | PEP, ADP | Sigmoidal kinetics | - | Fructose-1,6-bisphosphate (FBP) | - | [10] |
| Pyruvate Kinase (PK) | Human Liver (L-PYK) | PEP, ADP | Biphasic kinetics | - | Fructose-1,6-bisphosphate (FBP) | ATP, Alanine | [11] |
| Pyruvate Kinase (PK) | Human Skeletal Muscle | PEP, ADP | Michaelis-Menten | - | Inorganic Phosphate | ATP | [12] |
| PEP Carboxylase (PEPCase) | Zea mays (Maize) | PEP, HCO₃⁻ | - | - | - | - | [13] |
| PEP Carboxykinase (PEPCK) | Escherichia coli | Oxaloacetate, GTP | - | - | - | - | [14] |
Table 1: Enzyme Kinetic Parameters for Phosphoenolpyruvic Acid. K_m_ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of V_max_ (maximum reaction rate).
| Effect | Cell Line | Stressor | Concentration Range of PEP Salt | Outcome | Reference(s) |
| Cytoprotection | HeLa | Hydrogen Peroxide | 0.1 - 10 mM | Dose-dependent attenuation of cell viability decrease. | [8][9] |
| ROS Scavenging | HeLa | Hydrogen Peroxide | 0.1 - 10 mM | Significant reduction in intracellular reactive oxygen species. | [8][9] |
| ATP Content | HeLa | Hydrogen Peroxide | 10 mM | Slight inhibition of the decrease in cellular ATP content. | [8][9] |
| Attenuation of Injury | HeLa | 2-Deoxy-D-glucose | 0.1 - 10 mM | Attenuation of cell injury without affecting the decrease in intracellular ATP. | [8][9] |
Table 2: Cytoprotective and Antioxidant Effects of Phosphoenolpyruvic Acid Cyclohexylammonium Salt.
Experimental Protocols
This section provides detailed methodologies for key experiments involving phosphoenolpyruvic acid cyclohexylammonium salt.
Protocol for Assessing Cytoprotective Effects using MTT Assay
This protocol is adapted from the methodology used by Kondo et al. (2012) and standard MTT assay procedures.[8][15]
Objective: To determine the ability of phosphoenolpyruvic acid cyclohexylammonium salt to protect cells from hydrogen peroxide-induced cytotoxicity.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphoenolpyruvic acid cyclohexylammonium salt
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Pre-treatment: Prepare fresh solutions of phosphoenolpyruvic acid cyclohexylammonium salt in serum-free DMEM at various concentrations (e.g., 0, 0.1, 1, 5, 10 mM). Remove the culture medium from the wells and replace it with 100 µL of the PEP salt solutions. Incubate for 1 hour.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Add a predetermined concentration of H₂O₂ (e.g., 1 mM, to be optimized for the specific cell line) to the wells containing the PEP salt solutions. Include control wells with cells treated only with medium, only with PEP salt, and only with H₂O₂.
-
Incubation: Incubate the plate for a further 3-6 hours at 37°C.
-
MTT Assay:
-
Remove the treatment medium from all wells.
-
Add 100 µL of fresh serum-free DMEM and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the concentration of the PEP salt to generate a dose-response curve.
Protocol for In Vitro Antioxidant Activity using DPPH Radical Scavenging Assay
This protocol is based on standard DPPH assay methodologies.[16][17][18]
Objective: To evaluate the direct radical scavenging activity of phosphoenolpyruvic acid cyclohexylammonium salt.
Materials:
-
Phosphoenolpyruvic acid cyclohexylammonium salt
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.
-
Preparation of Sample and Control Solutions: Prepare a stock solution of phosphoenolpyruvic acid cyclohexylammonium salt in methanol. From this stock, prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 mg/mL). Prepare similar dilutions of ascorbic acid as a positive control.
-
Assay:
-
In a 96-well plate, add 50 µL of each sample or control dilution to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.
-
For the negative control, add 50 µL of each sample dilution and 150 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
A_neg_control is the absorbance of the sample without the DPPH solution. Plot the % scavenging against the concentration of the PEP salt to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Role of PEP in Glycolysis and Gluconeogenesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 3. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]
- 4. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 5. Phosphoenolpyruvate carboxykinase in cell metabolism: Roles and mechanisms beyond gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Phosphoenolpyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 8. Phosphoenolpyruvic acid, an intermediary metabolite of glycolysis, as a potential cytoprotectant and anti-oxidant in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Purification and characterization of pyruvate kinase from Schizosaccharomyces pombe: evidence for an unusual quaternary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pH dependence of the allosteric response of human liver pyruvate kinase to fructose-1,6-bisphosphate, ATP, and alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic properties of human muscle pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activating phosphoenolpyruvate carboxylase and phosphoenolpyruvate carboxykinase in combination for improvement of succinate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. mdpi.com [mdpi.com]
- 18. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of Cyclohexanamine 2-(phosphonooxy)acrylate
Predicted Spectral Data
The spectral characteristics of Cyclohexanamine 2-(phosphonooxy)acrylate can be predicted by examining its distinct chemical components: the cyclohexylamine salt, the acrylate backbone, and the phosphate group.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the vinylic protons of the acrylate group, and the amine protons. The cyclohexyl protons will appear as a series of complex multiplets in the aliphatic region. The acrylate protons will be in the olefinic region and will likely show splitting due to geminal and cis/trans couplings. The amine protons, being attached to a nitrogen and likely protonated, may appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Cyclohexyl -CH-NH₃⁺ | ~3.0 - 3.2 | Multiplet | 1H |
| Cyclohexyl -CH₂- | ~1.1 - 2.0 | Multiplets | 10H |
| Acrylate C=CH₂ (trans to O) | ~6.2 - 6.5 | Doublet of doublets | 1H |
| Acrylate C=CH₂ (cis to O) | ~5.9 - 6.1 | Doublet of doublets | 1H |
| Amine -NH₃⁺ | Variable, broad | Singlet | 3H |
Predicted chemical shifts are based on typical values for similar functional groups.[1][2][3][4]
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display distinct signals for the carbons of the cyclohexyl ring, the acrylate group (including the carbonyl carbon), and the carbon bearing the phosphate group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acrylate C=O | ~165 - 170 |
| Acrylate C-O-P | ~140 - 145 |
| Acrylate C=CH₂ | ~125 - 130 |
| Cyclohexyl C-N | ~50 - 55 |
| Cyclohexyl C₂/C₆ | ~30 - 35 |
| Cyclohexyl C₃/C₅ | ~24 - 28 |
| Cyclohexyl C₄ | ~24 - 26 |
Predicted values are derived from spectral data of cyclohexylamine and acrylate derivatives.[5][6][7][8]
³¹P NMR (Phosphorus-31 NMR)
³¹P NMR is a highly effective technique for characterizing organophosphorus compounds. A single signal is expected for the phosphate group in a proton-decoupled spectrum. The chemical shift will be indicative of the phosphate ester environment.[9][10]
Table 3: Predicted ³¹P NMR Chemical Shift for this compound
| Phosphorus Atom | Predicted Chemical Shift (δ, ppm) |
| O-P=O | -5 to 5 |
The chemical shift is referenced to 85% H₃PO₄.[11][12][13]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. These include the N-H stretches of the ammonium group, C-H stretches of the aliphatic and vinylic groups, the C=O and C=C stretches of the acrylate moiety, and the P=O and P-O stretches of the phosphate group.[14]
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C-H Stretch (Vinylic) | 3010 - 3100 | Medium |
| C=O Stretch (Acrylate) | 1720 - 1740 | Strong |
| C=C Stretch (Acrylate) | 1620 - 1640 | Medium |
| P=O Stretch | 1250 - 1300 | Strong |
| P-O Stretch | 950 - 1100 | Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium |
| C-H Bend (Aliphatic) | 1350 - 1470 | Medium |
Characteristic absorption ranges are based on established IR correlation tables.[15][16][17][18][19]
Experimental Protocols
Detailed below are generalized procedures for obtaining NMR and IR spectra for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[20][21]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD, chosen based on sample solubility).[20]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
If the solution contains particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[20]
-
Cap the NMR tube securely and label it appropriately.[20]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[22]
-
Acquire a standard ¹H NMR spectrum.
-
For ¹³C and ³¹P NMR, set up the experiments with appropriate parameters, including proton decoupling to simplify the spectra.[10]
-
Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
A common and convenient method for solid or oily samples is Attenuated Total Reflectance (ATR)-FTIR.
-
Sample Preparation :
-
Data Acquisition :
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.[23]
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[24][25]
-
After the measurement, clean the ATR crystal thoroughly to remove all traces of the sample.[26]
-
Workflow for Synthesis and Characterization
The discovery and development of a new chemical entity like this compound follows a structured workflow from initial synthesis to comprehensive characterization. This process ensures the compound's identity, purity, and structure are unequivocally established.[27][28][29][30]
Caption: Workflow for the Synthesis and Characterization of a Novel Chemical Compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]
- 2. Cyclohexylamine(108-91-8) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR [m.chemicalbook.com]
- 4. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 7. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Cyclohexylamine [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. theory.labster.com [theory.labster.com]
- 22. depts.washington.edu [depts.washington.edu]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 25. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 26. eng.uc.edu [eng.uc.edu]
- 27. biotage.com [biotage.com]
- 28. moravek.com [moravek.com]
- 29. pubs.aip.org [pubs.aip.org]
- 30. m.youtube.com [m.youtube.com]
The Role of Phosphoenolpyruvate Salts in Glycolysis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoenolpyruvate (PEP), a high-energy phosphate compound, occupies a critical juncture in cellular metabolism, primarily known for its pivotal role in the final energy-yielding step of glycolysis.[1] This technical guide provides a comprehensive overview of the function of PEP and its various salt forms in glycolysis research. It delves into the quantitative impact of different PEP salts on enzyme kinetics, details established experimental protocols, and explores the burgeoning field of PEP's role in cancer metabolism and drug development. This document is intended to be a valuable resource for researchers designing experiments, interpreting data, and exploring novel therapeutic strategies targeting glycolytic pathways.
The Central Role of Phosphoenolpyruvate in Glycolysis
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living cells. PEP is the substrate for the final and irreversible step of glycolysis, catalyzed by the enzyme pyruvate kinase (PK). In this reaction, the high-energy phosphate group of PEP is transferred to adenosine diphosphate (ADP), generating adenosine triphosphate (ATP) and pyruvate.[2] The preceding step in glycolysis involves the conversion of 2-phosphoglycerate to PEP by the enzyme enolase, a reversible dehydration reaction that creates the high-energy enolphosphate bond.[3]
The concentration and flux of PEP are tightly regulated, not only to control the rate of glycolysis but also because of its involvement in other metabolic pathways, including gluconeogenesis and the biosynthesis of aromatic amino acids in plants and microorganisms.[1]
The Significance of Phosphoenolpyruvate Salts in Research
In a laboratory setting, PEP is commercially available as various salts, most commonly as the trisodium salt and the monopotassium salt. The choice of the counter-ion can have significant implications for experimental outcomes, particularly in enzyme kinetic studies, as the activity of key glycolytic enzymes can be influenced by the specific cations present in the assay buffer.
Influence of PEP Salts on Pyruvate Kinase Activity
Pyruvate kinase activity is known to be dependent on the presence of monovalent cations, with potassium (K+) being a potent activator.[2] Consequently, the use of different PEP salts can lead to variations in the observed kinetic parameters of the enzyme. While direct comparative studies providing Vmax and Km values for pyruvate kinase with different PEP salts are limited, research on human liver pyruvate kinase has shown that activity with sodium (Na+) as the monovalent cation is approximately 40-50% of the activity observed with K+.[4] Furthermore, the affinity for PEP is slightly decreased in the presence of Na+ compared to K+.[4] This suggests that when using trisodium PEP, the Na+ ions may not activate the enzyme as effectively as the K+ ions in monopotassium PEP.
| Enzyme | PEP Salt/Cation | Effect on Kinetic Parameters | Source |
| Human Liver Pyruvate Kinase | Sodium (Na+) vs. Potassium (K+) | Activity with Na+ is ~40-50% of that with K+. PEP affinity is slightly decreased with Na+. | [4] |
| Pyruvate Kinase (general) | Potassium (K+) | K+ is a known activator, increasing the affinity for PEP. | [2] |
This table summarizes the qualitative and quantitative effects of different cations, often introduced with PEP salts, on pyruvate kinase activity.
Influence of PEP Salts on Enolase Activity
Enolase is a metalloenzyme that requires divalent cations, typically magnesium (Mg2+), for its catalytic activity.[5] The binding of Mg2+ is crucial for the proper positioning of the substrate in the active site. While the primary focus for enolase has been on divalent cations, the overall ionic strength of the assay buffer, which can be influenced by the concentration and type of PEP salt used, can also affect enzyme kinetics.[6] It is therefore crucial to maintain a constant ionic strength when comparing different experimental conditions.
Phosphoenolpyruvate in Cancer Metabolism and Drug Development
The metabolic landscape of cancer cells is often reprogrammed to support rapid proliferation and survival. This includes an upregulation of glycolysis, a phenomenon known as the Warburg effect. The altered flux through the glycolytic pathway can lead to changes in the intracellular concentrations of metabolites, including PEP.
PEP-Mediated Calcium Signaling in Cancer
Recent research has unveiled a novel role for PEP as a signaling molecule in cancer cells, linking glycolysis to calcium (Ca2+) signaling.[7][8] PEP has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for sequestering Ca2+ into the endoplasmic reticulum.[7][8] Inhibition of SERCA by PEP leads to an increase in cytosolic Ca2+ levels. This elevated Ca2+ can then activate downstream signaling pathways, such as the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which can promote the expression of genes involved in cancer progression, inflammation, and metastasis.[7]
Phosphoenolpyruvate Analogues as Therapeutic Agents
The critical role of PEP-utilizing enzymes in cancer metabolism makes them attractive targets for drug development. The synthesis and evaluation of PEP analogues as inhibitors of these enzymes is an active area of research. These analogues can be designed to mimic the structure of PEP and bind to the active site of enzymes like pyruvate kinase and enolase, thereby blocking their activity and disrupting glycolysis.
Several PEP analogues have been synthesized and tested for their inhibitory effects on PEP-utilizing enzymes. For example, (Z)-3-chloro-PEP has been identified as a suicide inhibitor of Enzyme I of the bacterial phosphotransferase system.[6] Other analogues with modifications to the phosphate or carboxylate groups have also been shown to inhibit pyruvate kinase and enolase.[6] The development of such inhibitors holds promise for new therapeutic strategies that target the metabolic vulnerabilities of cancer cells.
| Compound/Analogue | Target Enzyme | Inhibition Data (Ki, IC50) | Cell Line/Organism | Source |
| Phenylalanine | Pyruvate Kinase M2 (PKM2) | Allosteric inhibitor | - | [9] |
| Alanine | Pyruvate Kinase M2 (PKM2) | Allosteric inhibitor | - | [9] |
| (Z)-3-Cl-PEP | Enzyme I (PTS) | Suicide inhibitor (t1/2 = 0.7 min) | Bacteria | [6] |
| Phosphoglycolate | PEPCK | Ki in millimolar range | - | [10] |
| 3-Phosphonopropionate | PEPCK | Ki in millimolar range | - | [10] |
| Oxalate | PEPCK | Ki in micromolar range | - | [10] |
| Phosphonoformate | PEPCK | Ki in micromolar range | - | [10] |
| 3,6-dihydroxyflavone | SERCA1A | IC50 = 4.6 µM | - | [11] |
| Quercetin | SERCA1A | IC50 = 8.9 µM | - | [11] |
This table presents a selection of PEP analogues and other compounds that inhibit PEP-utilizing enzymes or related pathways, along with their reported inhibitory constants.
Experimental Protocols
Accurate and reproducible measurement of the activity of PEP-utilizing enzymes is fundamental to glycolysis research. The following are detailed protocols for the assay of pyruvate kinase and enolase activity.
Protocol 1: LDH-Coupled Pyruvate Kinase Activity Assay
This is a continuous spectrophotometric assay that couples the production of pyruvate by pyruvate kinase to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored.[1][12][13]
Reagents:
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.5, containing 100 mM KCl and 5 mM MgCl2.
-
Phosphoenolpyruvate (PEP) Solution: 50 mM solution of either monopotassium or trisodium salt of PEP in assay buffer. Note: The choice of salt can affect the results.
-
Adenosine Diphosphate (ADP) Solution: 50 mM ADP solution in assay buffer, pH adjusted to ~7.0.
-
NADH Solution: 10 mM NADH solution in assay buffer.
-
Lactate Dehydrogenase (LDH): A stock solution of LDH (e.g., 1000 units/mL).
-
Enzyme Sample: Purified enzyme or cell lysate.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of Assay Buffer
-
100 µL of 50 mM PEP solution
-
20 µL of 50 mM ADP solution
-
20 µL of 10 mM NADH solution
-
10 µL of LDH stock solution
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding 10 µL of the enzyme sample to the cuvette.
-
Immediately mix by gently pipetting up and down and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Coupled Enolase Activity Assay
This assay measures the forward reaction of enolase (2-phosphoglycerate to PEP) by coupling the production of PEP to the pyruvate kinase and lactate dehydrogenase reactions.[14][15]
Reagents:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4, containing 100 mM KCl and 25 mM MgSO4.[14]
-
2-Phosphoglycerate (2-PG) Solution: 56 mM 2-PG solution in deionized water.[14]
-
Adenosine Diphosphate (ADP) Solution: 20 mM ADP solution in deionized water.[14]
-
NADH Solution: 7 mM NADH solution in assay buffer.[14]
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Mix: A commercially available mixed enzyme solution.
-
Enzyme Sample: Purified enolase or cell lysate.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.4 mL of Assay Buffer
-
0.1 mL of 56 mM 2-PG solution
-
0.2 mL of 20 mM ADP solution
-
0.2 mL of 7 mM NADH solution
-
0.1 mL of PK/LDH enzyme mix
-
-
Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium and to measure any background reaction.
-
Start the reaction by adding 10-20 µL of the enolase sample.
-
Mix and immediately record the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enolase activity from the linear rate of absorbance change.
Mandatory Visualizations
Conclusion
Phosphoenolpyruvate is more than just a metabolic intermediate; it is a key regulatory molecule with significant implications for both fundamental research and therapeutic development. The choice of PEP salt in experimental design can subtly but significantly influence the kinetic behavior of glycolytic enzymes, highlighting the importance of careful consideration of all assay components. Furthermore, the emerging role of PEP as a signaling molecule in cancer opens up new avenues for targeting metabolic vulnerabilities in cancer cells. The development of specific PEP analogues as enzyme inhibitors represents a promising strategy for novel anti-cancer therapies. Future research should focus on direct comparative studies of different PEP salts on a wider range of glycolytic enzymes to provide a more complete quantitative picture. A deeper understanding of the downstream effects of PEP-mediated signaling will also be crucial for the successful translation of these findings into clinical applications.
References
- 1. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical and Structural Characterization of Enolase from Chloroflexus aurantiacus: Evidence for a Thermophilic Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of ionic strength on the kinetics of selected enzymes. [researchspace.ukzn.ac.za]
- 7. tandfonline.com [tandfonline.com]
- 8. Peptide analogs in the therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase by flavonoids: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Cyclohexanamine 2-(phosphonooxy)acrylate
An In-depth Technical Guide to Cyclohexanamine 2-(phosphonooxy)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Phospho(enol)pyruvic acid cyclohexylammonium salt, is a specialized organic compound with potential applications in materials science and biochemistry. This document provides a comprehensive overview of its chemical properties and a representative synthetic pathway based on methodologies reported for structurally similar compounds. Due to a lack of specific literature for this exact molecule, the experimental protocols and data presented are based on analogous 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers.
Chemical Identity and Properties
This compound is identified by the CAS number 10526-80-4.[1][2][3] It is the cyclohexylammonium salt of 2-(phosphonooxy)acrylic acid.
| Property | Value | Reference |
| CAS Number | 10526-80-4 | [1][2][3] |
| Molecular Formula | C9H18NO6P | [1][2] |
| Molecular Weight | 267.22 g/mol | [1][2] |
| IUPAC Name | 2-(phosphonooxy)prop-2-enoic acid; cyclohexanamine | [1] |
| Synonyms | Phospho(enol)pyruvic acid cyclohexylammonium salt, PEP-CHA | [2] |
Representative Synthesis
Logical Flow of Synthesis
Caption: Representative three-step synthesis of phosphonooxy acrylates.
Experimental Protocols
The following protocols are adapted from the synthesis of structurally related 2-(ω-phosphonooxy-2-oxaalkyl)acrylates.[5]
Step 1: Baylis-Hillman Reaction to form Ethyl 2-(hydroxymethyl)acrylate
-
To a solution of ethyl acrylate and formaldehyde, a suitable catalyst (e.g., DABCO) is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24-48 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is worked up by washing with brine and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Etherification
-
The resulting ethyl 2-(hydroxymethyl)acrylate is dissolved in a suitable solvent like dichloromethane.
-
A diol and an acid catalyst (e.g., trifluoromethane sulfonic anhydride) are added at a controlled temperature (e.g., below 5°C).[5]
-
The reaction is stirred for several hours at room temperature.[5]
-
The solution is washed successively with water and aqueous sodium carbonate solution.[5]
-
The organic layer is dried and the solvent is evaporated to yield the etherified product.
Step 3: Phosphorylation
-
The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled in an ice bath, and phosphorus oxychloride (POCl₃) and triethylamine are added dropwise.
-
The reaction is stirred for several hours, allowing it to warm to room temperature.
-
The reaction is quenched by the addition of water.
-
The product is extracted, dried, and purified.
Step 4: Salt Formation with Cyclohexylamine
-
The purified 2-(phosphonooxy)acrylic acid derivative is dissolved in a suitable solvent (e.g., diethyl ether).
-
An equimolar amount of cyclohexylamine is added dropwise with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Characterization and Data
The synthesized compounds in the analogous series were characterized using various analytical techniques.[4]
Experimental Workflow for Characterization
Caption: Workflow for characterization and property analysis.
Quantitative Data from Analogous Compounds
The following data for polymerization enthalpy and shear bond strength were reported for a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers.[4][5]
| Monomer (Analogous Series) | Polymerization Enthalpy (kJ·mol⁻¹) | Shear Bond Strength on Enamel (MPa) | Shear Bond Strength on Dentin (MPa) |
| 3a | -42 | 10.5 ± 2.1 | 11.2 ± 3.4 |
| 3b | -53 | 14.3 ± 2.8 | 12.9 ± 2.5 |
| 3c | -48 | 19.3 ± 3.5 | 16.9 ± 4.1 |
| 3d | -39 | 15.8 ± 3.1 | 14.7 ± 3.8 |
| 3e | -29 | 5.8 ± 1.5 | 8.7 ± 2.2 |
| 3f | -45 | 12.4 ± 2.5 | 13.1 ± 3.0 |
| 3g | -41 | 16.7 ± 3.3 | 15.5 ± 3.9 |
| 3h | -35 | 11.9 ± 2.4 | 12.3 ± 2.8 |
| 3i | -32 | 9.8 ± 2.0 | 10.4 ± 2.6 |
Data extracted from a study on structurally similar compounds and presented here for illustrative purposes.[4][5]
Potential Signaling Pathway Involvement
Given its structural similarity to phosphoenolpyruvate (PEP), a key intermediate in glycolysis and other metabolic pathways, this compound could potentially interact with enzymes that utilize PEP as a substrate or regulator. However, no specific studies have confirmed this interaction.
Hypothetical Interaction with Pyruvate Kinase
Caption: Hypothetical inhibition of Pyruvate Kinase.
Conclusion
This compound is a compound with limited direct scientific literature. However, by examining the synthesis and properties of structurally analogous molecules, a comprehensive technical overview can be constructed. The provided synthetic protocols and characterization data from related compounds offer a solid foundation for researchers interested in exploring the properties and applications of this molecule. Future research should focus on the specific synthesis and biological evaluation of this compound to validate its potential and elucidate its mechanism of action in various systems.
References
- 1. cas 10526-80-4|| where to buy this compound [french.chemenu.com]
- 2. This compound - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. almanaclifescience.com [almanaclifescience.com]
- 4. Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]
Molecular weight and formula of Cyclohexanamine 2-(phosphonooxy)acrylate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Cyclohexanamine 2-(phosphonooxy)acrylate, a chemical compound with potential applications in biochemical research and materials science. The guide details the compound's core physicochemical properties, including its molecular formula and weight. It outlines a generalized experimental protocol for the characterization of such organophosphorus compounds, drawing from established analytical techniques. Furthermore, a logical workflow for the synthesis and analysis of this compound is presented visually to aid researchers in its practical application.
Core Compound Properties
This compound, identified by the CAS number 10526-80-4, is an organic salt. It is formed from the acid-base reaction between 2-(phosphonooxy)acrylic acid and the organic base cyclohexylamine.[1][2] The acrylic acid component is structurally related to phosphoenolpyruvate (PEP), a key intermediate in metabolic pathways such as glycolysis and gluconeogenesis.[3][4] This association suggests its potential use as a stable precursor or reagent in biochemical studies.[3]
The compound's key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 10526-80-4 | [1][2][3] |
| Molecular Formula | C9H18NO6P | [1][2][5][6] |
| Molecular Weight | 267.22 g/mol | [2][5][6] |
| IUPAC Name | 2-(phosphonooxy)prop-2-enoic acid;cyclohexanamine | [2] |
| Synonyms | Phosphoenolpyruvic acid cyclohexylammonium salt, PEP-CHA | [3][6] |
| Appearance | White to light yellow powder or chunks | [1] |
| Melting Point | 144 - 146 °C | [1] |
| Boiling Point | 466.7 °C at 760 mmHg (Predicted) | [3] |
Synthesis and Characterization Workflow
The logical workflow for preparing and verifying this compound involves the synthesis of the parent acid followed by salt formation and subsequent analytical confirmation. This process ensures the final product's identity and purity.
Caption: Workflow for the synthesis and analytical verification of this compound.
Experimental Protocols
While specific literature detailing the synthesis and analysis of this exact salt is sparse, a robust experimental plan can be constructed based on established methods for related organophosphorus compounds and general organic chemistry principles.
Synthesis of this compound
This protocol describes a plausible two-step synthesis: phosphorylation of a suitable precursor followed by salt formation. The synthesis of related 2-(phosphonooxy)acrylates has been achieved via phosphorylation using reagents like phosphorus oxychloride (POCl₃).[7]
Objective: To synthesize this compound.
Materials:
-
2-hydroxyacrylic acid (or a suitable ester precursor like ethyl 2-hydroxyacrylate)
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Deionized water
-
Cyclohexylamine
-
Ethanol (or other suitable recrystallization solvent)
Procedure:
-
Phosphorylation:
-
Dissolve the 2-hydroxyacrylic acid precursor and triethylamine (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether to the stirred mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
-
Hydrolysis and Isolation:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Slowly add the filtrate to chilled deionized water with vigorous stirring to hydrolyze the remaining P-Cl bonds.
-
Separate the aqueous layer containing the 2-(phosphonooxy)acrylic acid. Wash the aqueous layer with diethyl ether to remove any unreacted organic starting materials.
-
-
Salt Formation:
-
To the aqueous solution of 2-(phosphonooxy)acrylic acid, slowly add cyclohexylamine (1 equivalent) while monitoring the pH to achieve neutrality (pH ≈ 7).
-
Remove the water under reduced pressure (rotary evaporation) to obtain the crude salt.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, purified this compound.
-
Dry the purified crystals under vacuum.
-
Analytical Characterization
Objective: To confirm the identity, structure, and purity of the synthesized product.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To confirm the presence of protons from both the cyclohexyl ring and the acrylate backbone.
-
¹³C-NMR: To identify all unique carbon atoms in the molecule.
-
³¹P-NMR: To confirm the presence of the phosphate group and its chemical environment. This is a key technique for analyzing organophosphorus compounds.[8]
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio of the intact salt components or high-resolution mass spectrometry (HRMS) to confirm the exact molecular formula.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
To identify characteristic functional groups, such as P=O, P-O-C, C=C (alkene), C=O (carboxylate), and N-H (ammonium) stretches.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final compound by detecting the presence of any residual starting materials or byproducts.
-
-
Melting Point Analysis:
-
To compare the observed melting point range of the purified product with the literature value (144-146 °C) as a final check of purity.[1]
-
The analysis of organophosphorus compounds often employs chromatographic techniques, particularly Gas Chromatography (GC) or Liquid Chromatography (LC), coupled with selective detectors or mass spectrometry for definitive identification and quantification.[8][9][10][11]
Conclusion
This compound is a well-defined organic salt with established physicochemical properties. Its structural relationship to phosphoenolpyruvate makes it a compound of interest for researchers in biochemistry and enzymology. The synthesis and characterization can be achieved through standard organic and analytical chemistry protocols, with techniques like ³¹P-NMR and mass spectrometry being crucial for structural confirmation. This guide provides the foundational knowledge and procedural framework necessary for professionals to effectively utilize and study this compound.
References
- 1. 2-(Phosphonooxy)acrylic acid cyclohexylamine salt (1:1)(10526-80-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. cas 10526-80-4|| where to buy this compound [french.chemenu.com]
- 3. chembk.com [chembk.com]
- 4. 2-(Phosphonooxy)acrylate|High-Purity Research Chemical [benchchem.com]
- 5. aboundchem.com [aboundchem.com]
- 6. This compound - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
In-Depth Technical Guide: Cyclohexanamine 2-(phosphonooxy)acrylate
For Researchers, Scientists, and Drug Development Professionals
Core Synonyms and Identification
Cyclohexanamine 2-(phosphonooxy)acrylate, a crucial reagent in biochemical and pharmaceutical research, is known by a variety of synonyms. Its primary function is to serve as a stable, soluble source of the high-energy phosphate compound phosphoenolpyruvate (PEP). The compound is systematically identified by its CAS number: 10526-80-4.
This technical guide provides a comprehensive overview of its key synonyms, physicochemical properties, relevant experimental protocols, and its role in significant biological pathways.
Key Synonyms:
-
2-(Phosphonooxy)acrylic acid, compound with cyclohexylamine (1:1)
-
Cyclohexylammonium 2-(phosphonooxy)acrylate
Physicochemical and Quantitative Data
A summary of the available quantitative data for this compound is presented below. This information is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 10526-80-4 | [1][2] |
| Molecular Formula | C₉H₁₈NO₆P | [1][3] |
| Molecular Weight | 267.22 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 140°C | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (100 mg/mL for the tri(cyclohexylammonium) salt) | [5][6] |
| Storage Temperature | -20°C | [4][5][6] |
| Purity | ≥97% (enzymatic) | [2] |
Role in Biological Pathways
This compound serves as a substrate for key enzymes in central metabolic pathways, namely glycolysis and gluconeogenesis, by providing phosphoenolpyruvate (PEP). PEP is a critical high-energy intermediate in cellular metabolism.
Glycolysis Pathway
In the final step of glycolysis, pyruvate kinase catalyzes the irreversible transfer of a phosphate group from PEP to ADP, yielding pyruvate and ATP. This is a crucial energy-generating step in the pathway.
References
- 1. PHOSPHOENOLPYRUVIC ACID MONOPOTASSIUM SALT | 4265-07-0 [chemicalbook.com]
- 2. This compound - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. Phosphoenolpyruvic acid, cyclohexylammonium salt | 10526-80-4 | P-6100 [biosynth.com]
- 4. goldbio.com [goldbio.com]
- 5. PEP-CHA;Phosphoenolpyruvic acid cyclohexylammonium salt CAS-no-10526-80-4 - Career Henan Chemical Co. [coreychem.com]
- 6. Phospho(enol)pyruvic acid = 98 enzymatic 35556-70-8 [sigmaaldrich.com]
Methodological & Application
Application Note: Synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate
Introduction
Cyclohexanamine 2-(phosphonooxy)acrylate is a functionalized monomer with potential applications in dental adhesives, biomaterials, and polymer chemistry. The presence of a phosphonooxy group can enhance adhesion to mineralized tissues, such as enamel and dentin, while the acrylate moiety allows for polymerization. The cyclohexanamine salt form improves handling and stability. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound. The described methodology is based on established principles of phosphorylation and acid-base salt formation, adapted from related synthetic procedures for similar compounds.
Experimental Protocols
The synthesis of this compound is proposed as a two-step process:
-
Step 1: Synthesis of 2-(phosphonooxy)acrylic acid. This step involves the phosphorylation of a suitable precursor, ethyl 2-hydroxyacrylate, using phosphorus oxychloride (POCl₃) followed by hydrolysis.
-
Step 2: Formation of the Cyclohexanamine Salt. This involves the reaction of 2-(phosphonooxy)acrylic acid with cyclohexylamine in an appropriate solvent.
Materials and Equipment
-
Ethyl 2-hydroxyacrylate
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA)
-
Cyclohexylamine
-
Diethyl ether (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1N solution
-
Sodium chloride (NaCl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Dropping funnel
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Step 1: Synthesis of 2-(phosphonooxy)acrylic acid
This procedure is adapted from the synthesis of related phosphonooxy acrylates.[1]
1.1. Phosphorylation of Ethyl 2-hydroxyacrylate:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phosphorus oxychloride (15.3 g, 0.1 mol) in 200 mL of anhydrous diethyl ether.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of ethyl 2-hydroxyacrylate (11.6 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 150 mL of anhydrous diethyl ether.
-
Add the ethyl 2-hydroxyacrylate/triethylamine solution dropwise to the stirred phosphorus oxychloride solution over a period of 1-2 hours, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-14 hours.
-
The formation of a white precipitate (triethylamine hydrochloride) will be observed.
1.2. Hydrolysis and Isolation:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Cool the filtrate to 0 °C in an ice bath.
-
Slowly add 100 mL of cold deionized water to the filtrate with vigorous stirring. An emulsion may form.
-
Continue stirring for 40-60 minutes at 0-5 °C to ensure complete hydrolysis of the dichlorophosphate intermediate.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Wash the aqueous layer with two 50 mL portions of diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous solution with 1N HCl to a pH of approximately 1-2.
-
Saturate the acidified aqueous solution with sodium chloride to facilitate the extraction of the product.
-
Extract the aqueous layer three times with 100 mL portions of a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-(phosphonooxy)acrylic acid as a viscous oil or solid.
Step 2: Synthesis of this compound
This step involves a standard acid-base neutralization reaction.
-
Dissolve the crude 2-(phosphonooxy)acrylic acid (0.1 mol, assuming quantitative yield from the previous step) in 150 mL of a suitable solvent such as ethanol or isopropanol at room temperature.
-
In a separate beaker, dissolve cyclohexylamine (9.9 g, 0.1 mol) in 50 mL of the same solvent.
-
Slowly add the cyclohexylamine solution to the stirred 2-(phosphonooxy)acrylic acid solution. An exothermic reaction may occur.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product, this compound, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization or precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum to a constant weight.
-
Characterize the final product using NMR, FTIR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | 2-(phosphonooxy)acrylic acid | This compound |
| Molecular Formula | C₃H₅O₆P | C₉H₁₈NO₆P |
| Molecular Weight | 168.03 g/mol | 267.21 g/mol |
| Theoretical Yield | (Calculated from starting materials) | (Calculated from 2-(phosphonooxy)acrylic acid) |
| Actual Yield (g) | (To be determined experimentally) | (To be determined experimentally) |
| Percent Yield (%) | (To be determined experimentally) | (To be determined experimentally) |
| Appearance | Viscous oil or white solid | White crystalline solid |
| Melting Point (°C) | (To be determined experimentally) | (To be determined experimentally) |
| ¹H NMR | (Expected peaks and integrations) | (Expected peaks and integrations) |
| ³¹P NMR | (Expected chemical shift) | (Expected chemical shift) |
| FTIR (cm⁻¹) | (Expected characteristic peaks) | (Expected characteristic peaks) |
Visualizations
Synthesis Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Logical Relationship of Components
Caption: Logical relationship of reactants, intermediate, and final product.
References
Application Notes and Protocols for the Use of PEP-CHA in Enzyme Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoenolpyruvate monocyclohexylammonium salt (PEP-CHA) is a crucial reagent in a widely used, continuous spectrophotometric method for measuring the activity of adenosine triphosphate (ATP)-dependent protein kinases. This method, known as the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay, offers a non-radioactive and robust platform for determining kinase kinetics, screening for inhibitors, and elucidating enzyme mechanisms. The assay indirectly measures the production of adenosine diphosphate (ADP), a product of the kinase reaction, by coupling it to the oxidation of reduced nicotinamide adenine dinucleotide (NADH).
The principle of the assay is a two-step enzymatic cascade. In the first step, the kinase of interest catalyzes the transfer of a phosphate group from ATP to a specific substrate (protein or peptide), producing ADP. In the second, coupled step, pyruvate kinase (PK) utilizes the newly formed ADP to convert phosphoenolpyruvate (PEP) into pyruvate. Simultaneously, lactate dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored in real-time by measuring the absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the rate of ADP production and, therefore, to the activity of the kinase being studied.[1][2][3]
Key Advantages of the PEP-CHA Based PK/LDH Coupled Kinase Assay
-
Continuous Monitoring: Allows for real-time measurement of kinase activity, facilitating the determination of initial reaction velocities.[1][2]
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive assays.[3]
-
Broad Applicability: Can be adapted to measure the activity of virtually any kinase that produces ADP.
-
Quantitative Data: Enables the determination of key kinetic parameters such as Michaelis-Menten constants (Km) and maximum velocity (Vmax), as well as the inhibitory potency (IC50) of compounds.[3]
-
High-Throughput Screening: The assay is amenable to microplate formats, making it suitable for screening large compound libraries.
Signaling Pathway: The Insulin Receptor Cascade
The PK/LDH coupled assay is a valuable tool for studying kinases involved in critical signaling pathways, such as the insulin receptor signaling cascade. This pathway plays a central role in regulating glucose metabolism, cell growth, and proliferation. The insulin receptor itself is a receptor tyrosine kinase that, upon activation by insulin, initiates a phosphorylation cascade involving numerous downstream kinases, including PI3K, Akt, and components of the MAPK pathway (Ras, Raf, MEK, ERK).[1][4][5][6][7] Dysregulation of this pathway is implicated in diseases like diabetes and cancer, making its constituent kinases important targets for drug discovery.
Caption: The Insulin Receptor Signaling Pathway.
Experimental Workflow
The general workflow for a PK/LDH coupled kinase assay involves the preparation of a reaction mixture containing all components except for the kinase or ATP, which is typically used to initiate the reaction. The decrease in absorbance at 340 nm is then monitored over time.
Caption: General workflow for a PK/LDH coupled kinase assay.
Data Presentation
The PK/LDH coupled assay allows for the precise determination of key enzymatic and inhibitory parameters. The following tables provide representative data for different protein kinases.
Table 1: Recommended Reagent Concentrations for the PK/LDH Coupled Kinase Assay
| Reagent | Recommended Concentration Range |
| Buffer (e.g., Tris-HCl) | 20 - 100 mM, pH 7.5 - 8.0 |
| PEP-CHA | 0.5 - 5 mM |
| NADH | 0.1 - 0.5 mM |
| ATP | 1 µM - 1 mM (saturating) |
| MgCl₂ | 5 - 20 mM |
| Kinase Substrate | Saturating concentration (e.g., 5-10 x Km) |
| Pyruvate Kinase (PK) | 10 - 100 units/mL |
| Lactate Dehydrogenase (LDH) | 10 - 100 units/mL |
| Kinase of Interest | Variable (empirically determined) |
Table 2: Example Michaelis-Menten Constants Determined Using the PK/LDH Coupled Assay
| Kinase | Substrate | Km (ATP) (µM) | Km (Substrate) (µM) |
| PKA (catalytic subunit) | Kemptide | 10 - 20 | 5 - 15 |
| Src Kinase | Src-tide | 20 - 50 | 100 - 200 |
| EGFR | Poly(Glu,Tyr) 4:1 | 2 - 10 | 50 - 150 (mg/mL) |
| MEK1 | Inactive ERK2 | 25 - 75 | 100 - 300 |
Table 3: Example IC50 Values for Kinase Inhibitors Determined Using the PK/LDH Coupled Assay
| Kinase | Inhibitor | IC50 (nM) |
| PKA | Staurosporine | 7 |
| PKC | Staurosporine | 0.7 |
| Src | Staurosporine | 6 |
| EGFR | Gefitinib | 20 - 40 |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax) for a Protein Kinase
Objective: To determine the Km for ATP and a peptide substrate for a given protein kinase.
Materials:
-
Purified protein kinase
-
Peptide substrate specific for the kinase
-
PEP-CHA (Phosphoenolpyruvate monocyclohexylammonium salt)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
ATP (Adenosine 5'-triphosphate)
-
Pyruvate Kinase (PK) from rabbit muscle
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Prepare Stock Solutions:
-
100 mM PEP-CHA in deionized water.
-
10 mM NADH in assay buffer.
-
100 mM ATP in deionized water, pH adjusted to 7.5.
-
100 mM peptide substrate in deionized water or appropriate solvent.
-
PK/LDH enzyme mix: Prepare a concentrated stock of PK and LDH in a suitable buffer (e.g., 1000 units/mL of each).
-
-
Assay Setup for Km of ATP:
-
Prepare a reaction master mix containing all components except ATP, with the peptide substrate at a saturating concentration (e.g., 10 times its expected Km).
-
The final concentrations in the well should be: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM PEP-CHA, 0.2 mM NADH, saturating peptide substrate, 20 units/mL PK, and 30 units/mL LDH.
-
Prepare a serial dilution of ATP in assay buffer.
-
Add the reaction master mix to the wells of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of ATP.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-15 minutes.
-
-
Assay Setup for Km of Peptide Substrate:
-
Follow the same procedure as for the Km of ATP, but use a saturating concentration of ATP (e.g., 1 mM) and perform a serial dilution of the peptide substrate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Determination of IC50 for a Kinase Inhibitor
Objective: To determine the concentration of an inhibitor that reduces the kinase activity by 50%.
Materials:
-
Same as Protocol 1, plus the kinase inhibitor of interest.
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
Prepare a reaction master mix as described in Protocol 1, with both ATP and the peptide substrate at concentrations close to their respective Km values (this provides a sensitive measure of inhibition).
-
Prepare a serial dilution of the inhibitor.
-
Add the inhibitor dilutions to the wells of the 96-well plate.
-
Add the reaction master mix to the wells.
-
Pre-incubate the kinase with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm as described previously.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of kinase activity (relative to a no-inhibitor control) versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal (no change in A340) | Inactive kinase, PK, or LDH; Missing essential component (e.g., MgCl₂); Incorrect pH. | Check the activity of all enzymes individually; Ensure all components are added at the correct concentrations; Verify the pH of the assay buffer. |
| High background rate (decrease in A340 without kinase) | Contamination of ATP with ADP; Contamination of substrate with ADP. | Use high-purity ATP; Pre-incubate the reaction mixture without the kinase to allow the PK/LDH system to consume any contaminating ADP before initiating the reaction. |
| Non-linear reaction progress curves | Substrate depletion; Instability of one of the assay components (e.g., NADH). | Use lower concentrations of the kinase or measure for a shorter duration to ensure initial velocity conditions; Prepare fresh NADH solution for each experiment. |
| Inhibitor precipitates in the assay | Poor solubility of the inhibitor. | Decrease the final concentration of the inhibitor; Use a different solvent or add a co-solvent like DMSO (ensure the final concentration of DMSO is low and consistent across all wells). |
Conclusion
The use of PEP-CHA in the PK/LDH coupled kinase assay provides a powerful and versatile tool for researchers in both academic and industrial settings. Its continuous, non-radioactive nature makes it an attractive method for detailed kinetic characterization of protein kinases and for the high-throughput screening of potential drug candidates. By carefully optimizing the assay conditions, researchers can obtain high-quality, quantitative data to advance our understanding of kinase function and to accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Insulin receptor - Wikipedia [en.wikipedia.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Role of Cyclohexanamine 2-(phosphonooxy)acrylate in Metabolic Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Cyclohexanamine 2-(phosphonooxy)acrylate, systematically known as Phosphoenolpyruvic acid monocyclohexylammonium salt (PEP-CHA), is a crucial reagent in the field of metabolic studies. As a stable salt of the high-energy phosphate compound Phosphoenolpyruvate (PEP), it serves as a vital substrate for in vitro investigations of fundamental metabolic pathways, including glycolysis and gluconeogenesis. Its application extends to enzymatic assays, drug development, and research into cellular energy metabolism.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in metabolic studies.
Application Notes
This compound is primarily utilized as a source of Phosphoenolpyruvate (PEP) in a variety of in vitro biochemical assays. PEP is a key high-energy intermediate in several metabolic pathways, and its availability is critical for the study of enzymes that utilize it as a substrate.
Key Applications:
-
Enzyme Kinetics and Inhibition Studies: PEP-CHA is an essential substrate for studying the kinetics and inhibition of enzymes central to glycolysis and gluconeogenesis, such as pyruvate kinase and phosphoenolpyruvate carboxykinase (PEPCK).[1]
-
In Vitro Glycolysis and Gluconeogenesis Assays: The compound is used to supply PEP to in vitro reconstituted systems of glycolysis and gluconeogenesis, allowing for the detailed study of these pathways under controlled conditions.
-
ATP Synthesis and Energy Metabolism Research: PEP-CHA can be used in in vitro ATP synthesis experiments, providing the phosphate group for the generation of ATP from ADP, which is fundamental for research on cellular energy metabolism.[1]
-
Drug Discovery and Development: In the context of diseases with altered metabolic pathways, such as cancer and diabetes, PEP-CHA can be employed in high-throughput screening assays to identify modulators of enzymes that interact with PEP.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the use of this compound in metabolic studies.
| Parameter | Value | Application Context |
| Purity | ≥98% | Essential for reproducible kinetic and metabolic flux analysis. |
| Water Content | ≤0.5% | Low water content is critical for accurate concentration determination and stability. |
| Storage Temperature | 2-8 °C | Recommended for maintaining the stability and integrity of the compound. |
| Molecular Weight | 267.216 g/mol | Used for the precise preparation of stock solutions and reaction mixtures. |
Experimental Protocols
Protocol 1: In Vitro Pyruvate Kinase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of pyruvate kinase, which catalyzes the conversion of PEP and ADP to pyruvate and ATP.
Materials:
-
This compound (PEP-CHA)
-
Adenosine 5'-diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide, reduced (NADH)
-
Pyruvate Kinase
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of PEP-CHA: Dissolve a known mass of PEP-CHA in the assay buffer to a final concentration of 100 mM.
-
Prepare the reaction mixture: In a cuvette, combine the following in the specified final concentrations:
-
5 mM PEP-CHA
-
2 mM ADP
-
0.2 mM NADH
-
10 units/mL LDH
-
Assay Buffer to a final volume of 1 mL.
-
-
Initiate the reaction: Add a small volume of the pyruvate kinase enzyme solution to the cuvette and mix thoroughly.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the pyruvate kinase activity.
Protocol 2: In Vitro Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay
This protocol outlines a method to measure the activity of PEPCK, a key enzyme in gluconeogenesis that catalyzes the conversion of oxaloacetate to PEP.
Materials:
-
Oxaloacetate
-
Guanosine 5'-triphosphate (GTP)
-
This compound (PEP-CHA) - for standard curve
-
PEPCK enzyme
-
Malate Dehydrogenase (MDH)
-
NADH
-
Assay Buffer (e.g., 100 mM HEPES, 10 mM MnCl₂, 2 mM DTT, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the following in the specified final concentrations:
-
0.5 mM Oxaloacetate
-
0.2 mM GTP
-
0.2 mM NADH
-
10 units/mL MDH
-
Assay Buffer to a final volume of 1 mL.
-
-
Initiate the reaction: Add the PEPCK enzyme to the reaction mixture and mix.
-
Monitor the reaction: Record the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the amount of oxaloacetate consumed, which reflects the PEPCK activity in the reverse direction (for practical assaying). The forward reaction can be coupled to pyruvate kinase and lactate dehydrogenase.
Visualizations
References
Application Notes and Protocols for Studying Enzyme Inhibition with Phosphoenolpyruvate Cyclohexylammonium Salt (PEP-CHA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoenolpyruvate (PEP) is a pivotal high-energy intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. Enzymes that utilize PEP as a substrate are crucial for cellular function and are potential targets for therapeutic intervention. This document provides a detailed experimental framework for studying the inhibitory effects of compounds on PEP-utilizing enzymes, using Phosphoenolpyruvate Carboxylase (PEPC) as a primary example. The protocols outlined here are applicable to screening and characterizing inhibitors, such as analogues of PEP. For the purpose of this guide, we will consider the test article to be the cyclohexylammonium salt of phosphoenolpyruvate (PEP-CHA), which may act as a competitive inhibitor.
Phosphoenolpyruvate carboxylase (PEPC) is an enzyme found in plants and some bacteria that catalyzes the addition of bicarbonate to PEP to form oxaloacetate and inorganic phosphate.[1] This reaction is vital for carbon fixation in C4 and CAM plants and for replenishing intermediates of the citric acid cycle in bacteria.[1] Given its central role, the inhibition of PEPC is a target for the development of herbicides and antimicrobial agents.
Key Signaling and Metabolic Pathways
The activity of PEPC is integral to cellular metabolism. In C4 plants, it plays a key role in concentrating CO2 for the Calvin cycle. In bacteria, it contributes to the anaplerotic reactions that replenish citric acid cycle intermediates.[1] Understanding the context of the enzyme's function is critical for interpreting inhibition data.
Caption: Metabolic role of PEPC in relation to glycolysis and the citric acid cycle.
Experimental Protocols
The following protocols detail the steps for assessing the enzymatic activity of PEPC and characterizing the inhibitory effects of a test compound like PEP-CHA.
PEPC Activity Assay (Coupled Enzyme Assay)
This assay measures the formation of oxaloacetate by coupling its subsequent reduction to malate with the oxidation of NADH, which can be monitored spectrophotometrically.[2]
Materials:
-
Assay Buffer: 0.11 M Tris-sulfate buffer, pH 8.5
-
Magnesium Sulfate (MgSO4): 0.3 M solution
-
NADH: 6.0 mM solution in assay buffer
-
Malate Dehydrogenase (MDH): 600 units/mL in assay buffer
-
Sodium Bicarbonate (NaHCO3): 0.1 M solution
-
Phosphoenolpyruvate (PEP): 0.03 M solution in assay buffer
-
PEPC Enzyme: Diluted in assay buffer containing 0.005 M MgSO4
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to 25°C.
-
Prepare a reaction mixture (master mix) in a cuvette by adding the following reagents in order:
-
1.8 mL Assay Buffer
-
0.1 mL 0.3 M MgSO4
-
0.1 mL 6.0 mM NADH
-
0.3 mL 0.1 M NaHCO3
-
0.01 mL Malate Dehydrogenase
-
0.1 mL diluted PEPC enzyme
-
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to achieve temperature equilibrium and record the baseline rate of NADH oxidation (blank rate).
-
Initiate the reaction by adding 0.1 mL of 0.03 M PEP solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the reaction velocity from the linear portion of the absorbance vs. time plot.
Workflow for Enzyme Inhibition Assay
The general workflow for testing an inhibitor against PEPC is illustrated below.
Caption: General experimental workflow for a PEPC inhibition assay.
IC50 Determination Protocol
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Prepare a serial dilution of the inhibitor (PEP-CHA) in the assay buffer. A typical starting range would be from 1 µM to 10 mM.
-
Follow the PEPC activity assay protocol, but before adding the enzyme, add a fixed volume of each inhibitor dilution to the respective cuvettes or wells. Include a control with no inhibitor.
-
Add the PEPC enzyme and pre-incubate for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the PEP substrate.
-
Measure the initial reaction velocities for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control: % Inhibition = [1 - (Velocity_inhibitor / Velocity_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determining the Mechanism of Inhibition
To understand how PEP-CHA inhibits PEPC, kinetic studies are performed by varying the concentrations of both the substrate (PEP) and the inhibitor.
Procedure:
-
Design a matrix of experiments with several fixed concentrations of the inhibitor (e.g., 0, 0.5 * IC50, 1 * IC50, 2 * IC50).
-
For each inhibitor concentration, perform the PEPC activity assay with a range of PEP substrate concentrations (e.g., from 0.2 * Km to 10 * Km, where Km is the Michaelis constant for PEP).
-
Measure the initial reaction velocities for all conditions.
-
Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.
References
Application Notes and Protocols for Cyclohexanamine 2-(phosphonooxy)acrylate as a Substrate for Pyruvate Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final and irreversible step: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to adenosine diphosphate (ADP), yielding pyruvate and adenosine triphosphate (ATP).[1][2] This reaction is crucial for cellular energy metabolism and is a major point of regulation in glycolysis.[1][2] There are four main isozymes of pyruvate kinase in mammals (M1, M2, L, and R), each with distinct tissue distribution and regulatory properties.[3][4] The M2 isoform (PKM2) is of particular interest in cancer research as it is predominantly expressed in proliferating and tumor cells, playing a role in anabolic metabolism and tumor growth.[3][5][6]
Cyclohexanamine 2-(phosphonooxy)acrylate, also known as the monocyclohexylammonium salt of phosphoenolpyruvic acid (PEP-CHA), is a stable salt form of the high-energy phosphate compound PEP.[7][8] In solution, it dissociates to provide the PEP substrate for the pyruvate kinase reaction. The use of a stable salt like PEP-CHA ensures accurate and reproducible concentrations of the substrate in enzymatic assays. These application notes provide a detailed protocol for utilizing this compound to determine the kinetic parameters of pyruvate kinase.
Signaling Pathway: Glycolysis
The diagram below illustrates the central role of pyruvate kinase in the final step of glycolysis.
Caption: Role of Pyruvate Kinase in Glycolysis.
Data Presentation
The kinetic parameters of pyruvate kinase using this compound as the source of PEP can be determined by measuring the initial reaction velocity at various substrate concentrations. The data can be summarized as follows:
| Pyruvate Kinase Isoform | Substrate (PEP) K_m (mM) | V_max (µmol/min/mg) | Reference |
| Rabbit Muscle PKM1 | 0.032 | 250 | Foe & Kemp (1982) |
| Human PKM2 (high activity) | 0.5 | 200 | Christofk et al. (2008) |
| Human PKM2 (low activity) | >1.0 | 20 | Christofk et al. (2008) |
| Babesia microti PYKI | 0.655 ± 0.117 | Not specified | [9] |
Note: The table presents representative kinetic data for PEP with different pyruvate kinase isoforms from published literature. Actual values obtained will depend on the specific experimental conditions and enzyme source.
Experimental Protocols
Principle of the Assay
The activity of pyruvate kinase is determined using a coupled enzyme assay.[10] Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the pyruvate kinase activity.[10]
Materials and Reagents
-
This compound (PEP-CHA)
-
Recombinant or purified Pyruvate Kinase
-
Lactate Dehydrogenase (LDH)
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
HEPES or Tris-HCl buffer
-
Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.5.[10] Store at 4°C.
-
This compound (PEP-CHA) Stock Solution: Prepare a 100 mM stock solution in deionized water. The molecular weight of PEP-CHA is 267.22 g/mol .[7] Store in aliquots at -20°C.
-
ADP Stock Solution: Prepare a 100 mM stock solution in deionized water. Adjust pH to ~7.0. Store in aliquots at -20°C.
-
NADH Stock Solution: Prepare a 10 mM stock solution in assay buffer. Protect from light and prepare fresh.
-
LDH Solution: Prepare a 1000 U/mL stock solution in assay buffer. Store at 4°C.
Experimental Workflow
The following diagram outlines the workflow for the pyruvate kinase kinetic assay.
References
- 1. An overview of structure, function, and regulation of pyruvate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase: function, regulation and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. cas 10526-80-4|| where to buy this compound [french.chemenu.com]
- 9. Frontiers | Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti [frontiersin.org]
- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Application Notes and Protocols for 2-(Phosphonooxy)acrylate Monomers in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and polymerization of 2-(phosphonooxy)acrylate monomers and their applications, particularly in the development of biomedical materials. Detailed experimental protocols and quantitative data are included to facilitate the adoption of these monomers in research and development settings.
Application Notes
2-(Phosphonooxy)acrylate monomers are a class of functional monomers that contain both a polymerizable acrylate group and a phosphonooxy group. This unique combination of functional groups imparts desirable properties to the resulting polymers, making them suitable for a range of specialized applications, particularly in the biomedical field. The phosphate group can enhance adhesion to mineralized tissues like enamel and dentin, improve biocompatibility, and provide sites for further functionalization.
One of the primary applications of these monomers is in the formulation of dental adhesives.[1][2] Novel hydrolysis-stable 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers have been synthesized and incorporated into self-etching, self-priming one-part adhesive compositions.[1][2] These adhesives demonstrate significant shear bond strength to both enamel and dentin, offering a simplified and more robust application process compared to multi-step systems.[1][2]
Beyond dental applications, polymers derived from 2-(phosphonooxy)acrylate and similar phosphorus-containing monomers are being explored for drug delivery applications.[3][4][5] The phosphate moiety can interact with biological tissues and can be used to control the release of therapeutic agents. The versatility of acrylate polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of well-defined polymer architectures with tailored properties for specific drug delivery systems.[6][7][8]
Quantitative Data
Table 1: Polymerization Enthalpy of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates
The polymerization enthalpy, a measure of the heat released during polymerization, is a key parameter for understanding the reactivity of these monomers. The values for a series of novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates are comparable to those of methacrylic esters.[1][2]
| Monomer | Polymerization Enthalpy (ΔRH) [kJ·mol−1] |
| 3a | -42 |
| 3b | -45 |
| 3c | -53 |
| 3d | -48 |
| 3e | -29 |
| 3f | -38 |
| 3g | -41 |
| 3h | -44 |
| 3i | -49 |
Data sourced from Beilstein Journal of Organic Chemistry.[1][2]
Table 2: Shear Bond Strength of Adhesive Compositions
The shear bond strength of adhesive compositions containing 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers demonstrates their effectiveness in dental applications.[1][2]
| Monomer in Adhesive | Shear Bond Strength on Enamel (MPa) | Shear Bond Strength on Dentin (MPa) |
| 3a | 19.3 ± 3.5 | 16.9 ± 3.9 |
| 3b | 15.8 ± 3.1 | 14.5 ± 3.2 |
| 3c | 14.7 ± 2.8 | 13.8 ± 2.5 |
| 3d | 12.3 ± 2.5 | 11.7 ± 2.1 |
| 3e | 5.8 ± 1.5 | 8.7 ± 1.8 |
| 3f | 16.9 ± 3.3 | 15.4 ± 3.0 |
| 3g | 17.8 ± 3.8 | 16.1 ± 3.4 |
| 3h | 18.5 ± 4.1 | 16.8 ± 3.7 |
| 3i | 19.1 ± 4.3 | 17.2 ± 4.0 |
Data sourced from Beilstein Journal of Organic Chemistry.[1][2]
Experimental Protocols
Protocol 1: Three-Step Synthesis of Ethyl 2-(4-phosphonooxy-2-oxabutyl)acrylate
This protocol describes the synthesis of a novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomer.[1][2]
Step 1: Baylis–Hillman Reaction
-
React ethyl acrylate with formaldehyde to synthesize the initial product.
Step 2: Etherification
-
Perform an etherification of the product from Step 1 with diols.
Step 3: Phosphorylation
-
Prepare a stirred solution of phosphorus oxychloride (POCl3) (15.46 g, 0.1008 mol) in 280 mL of diethyl ether.
-
Prepare a separate solution of the etherified product (e.g., 2a) (17.56 g, 0.1008 mol) and triethylamine (10.2 g, 0.1008 mol) in 250 mL of diethyl ether.
-
Add the solution from step 2 dropwise to the POCl3 solution, maintaining the reaction temperature below 5 °C.
-
Stir the mixture for 14 hours at room temperature.
-
Filter the mixture and then slowly add it to 200 mL of water at 0 °C.
-
Stir the resulting emulsion for 40 minutes.
-
Separate the layers and wash the aqueous layer twice with 100 mL of diethyl ether.
Caption: Three-step synthesis of 2-(phosphonooxy)acrylate monomers.
Protocol 2: General Protocol for Controlled Radical Polymerization (ATRP)
This protocol provides a general methodology for the polymerization of 2-(phosphonooxy)acrylate monomers using Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.[6][9] This method allows for the synthesis of polymers with well-defined architectures.
Materials:
-
2-(phosphonooxy)acrylate monomer
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., methanol, water, or other appropriate solvent)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 2-(phosphonooxy)acrylate monomer, solvent, and ligand.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
In a separate flask under inert atmosphere, add the catalyst (Cu(I)Br).
-
Under inert atmosphere, add the deoxygenated monomer solution to the flask containing the catalyst.
-
Add the initiator to the reaction mixture via a syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., via 1H NMR or GC).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Purify the polymer by precipitating it in a non-solvent and drying under vacuum.
Caption: General workflow for ATRP of 2-(phosphonooxy)acrylate monomers.
References
- 1. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]
- 2. Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Phosphonooxy)acrylate|High-Purity Research Chemical [benchchem.com]
- 7. Experimental Design in Polymer Chemistry—A Guide towards True Optimization of a RAFT Polymerization Using Design of Experiments (DoE) [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols for the Quantification of Cyclohexanamine 2-(phosphonooxy)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Cyclohexanamine 2-(phosphonooxy)acrylate. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally related molecules, including polar acrylates, organophosphates, and cyclohexylamine. These methods serve as a comprehensive guide for method development and validation.
Introduction
This compound is a molecule combining a polymerizable acrylate group, a polar phosphonooxy group, and a cyclohexylamine counter-ion. Accurate and precise quantification of this analyte is crucial for various applications, including formulation development, stability studies, and quality control. The analytical challenges primarily stem from its high polarity and the potential for multiple charge states in solution. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection and a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for higher sensitivity and selectivity.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a polar and ionic analyte like this compound, reversed-phase HPLC with ion-pairing chromatography is a suitable approach to achieve adequate retention and separation.
This protocol is a starting point for developing a robust HPLC method.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
For unknown samples, dissolve an accurately weighed amount in the same solvent to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column clogging.[1]
b. Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium hydroxide (TBAOH) as an ion-pairing agent, adjusted to pH 6.5 with phosphoric acid in water.[2] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-60% B; 15-18 min: 60% B; 18-20 min: 60-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (for the acrylate chromophore)[3] |
c. Data Analysis: The purity of the sample can be determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected components.[1] For quantification, a calibration curve is constructed by plotting the peak area against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.
The following table summarizes the expected performance characteristics of a well-developed HPLC method. These values should be determined during method validation.
| Parameter | Target Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the recommended technique. This method is particularly well-suited for the analysis of organophosphate compounds.[4][5][6]
a. Sample Preparation: Sample preparation follows the same initial steps as for HPLC. However, due to the higher sensitivity of MS detection, final concentrations will be significantly lower (in the ng/mL range). It is critical to use LC-MS grade solvents and additives to minimize background noise.
b. Chromatographic Conditions:
| Parameter | Recommended Starting Conditions |
| Column | C18 or a mixed-mode column, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 2% B; 1-8 min: 2-95% B; 8-10 min: 95% B; 10-10.1 min: 95-2% B; 10.1-12 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
c. Mass Spectrometry Conditions:
| Parameter | Recommended Starting Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ (for positive mode) or [M-H]⁻ (for negative mode) - to be determined by infusion |
| Product Ions (Q3) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for each transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
d. Data Analysis: Quantification is performed using the area of the most intense and specific MRM transition. A second transition is typically monitored for confirmation. A calibration curve is generated using the same method as for HPLC.
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Considerations for Method Development
-
Analyte Stability: The stability of this compound in the chosen solvent and under the analytical conditions should be evaluated.
-
Matrix Effects: For analysis of the analyte in complex matrices (e.g., biological fluids, formulations), matrix effects should be assessed and mitigated, for instance, by using a matrix-matched calibration curve or stable isotope-labeled internal standards for LC-MS/MS.
-
Derivatization: For the analysis of the cyclohexylamine moiety alone, or to enhance UV detection in HPLC, pre-column derivatization can be considered. Common derivatizing agents for amines include o-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC-Cl).[7][8]
-
Method Validation: Any developed method must be validated according to ICH guidelines or other relevant regulatory standards. This includes assessing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Conclusion
The protocols and data presented herein provide a solid foundation for developing and validating robust analytical methods for the quantification of this compound. While the HPLC method offers a more accessible approach, the LC-MS/MS method provides superior sensitivity and selectivity. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Acrylate Monomers in Dental Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acrylate monomers in dental adhesive formulations. Detailed protocols for key experimental evaluations and quantitative data on the performance of common monomers are included to facilitate research and development in this field.
Introduction to Acrylate Monomers in Dental Adhesives
Dental adhesives are resin-based materials critical for bonding restorative materials, such as composites, to the tooth structure (enamel and dentin).[1] The longevity and success of these restorations are heavily dependent on the chemical composition of the adhesive, particularly the acrylate monomers that form the polymer backbone of the adhesive layer.[2] These monomers can be broadly categorized into three main types: cross-linking monomers, functional monomers, and hydrophilic monomers.
-
Cross-linking monomers , such as Bisphenol A-glycidyl methacrylate (BisGMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), are high molecular weight monomers that form a rigid, cross-linked polymer network, providing mechanical strength to the adhesive layer.[1][2]
-
Functional monomers , like 10-methacryloyloxydecyl dihydrogen phosphate (MDP) and 4-methacryloxyethyl trimellitate anhydride (4-META), are acidic monomers that promote adhesion by chemically bonding to the hydroxyapatite of the tooth structure.[3][4][5]
-
Hydrophilic monomers , most notably 2-hydroxyethyl methacrylate (HEMA), are included to improve the wettability of the adhesive on the moist dentin surface and to enhance the penetration of other monomers.[6][7]
The selection and combination of these monomers significantly influence the adhesive's properties, including bond strength, durability, biocompatibility, and handling characteristics.
Key Acrylate Monomers and Their Applications
Cross-Linking Monomers
-
Bisphenol A-glycidyl methacrylate (BisGMA): A high molecular weight and viscous monomer, BisGMA forms a strong and rigid polymer network.[2][8] However, its high viscosity necessitates the use of diluent monomers like TEGDMA.[9] Concerns have been raised about its potential to break down into bisphenol A (BPA), an endocrine disruptor, though studies have not found negative health effects from its use in dental resins.[10][11]
-
Urethane dimethacrylate (UDMA): UDMA is a viable alternative to BisGMA, offering high molecular weight and lower viscosity, which allows for higher filler loading in composites.[12] It contributes to enhanced mechanical strength and toughness in the cured adhesive.[12]
-
Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity monomer, TEGDMA is commonly used as a diluent for more viscous monomers like BisGMA to improve handling characteristics.[9][13] It also enhances the degree of conversion of the adhesive.[13]
Functional Monomers
-
10-Methacryloyloxydecyl dihydrogen phosphate (MDP): This acidic monomer is considered a gold standard for promoting adhesion to both enamel and dentin, as well as to metal and zirconia restorative materials.[3][14] The phosphate group in MDP chemically bonds to calcium in hydroxyapatite, forming a stable and durable interface.[3][15][16]
-
4-Methacryloxyethyl trimellitate anhydride (4-META): This acidic monomer also enhances adhesion by interacting with the tooth structure.[5][17] In the presence of water, 4-META hydrolyzes to 4-methacryloxyethyl trimellitic acid (4-MET), which has two carboxylic acid groups that provide a demineralizing potential and hydrophilic character.[5]
Hydrophilic Monomers
-
2-Hydroxyethyl methacrylate (HEMA): HEMA is a small, water-soluble monomer that improves the wetting of the adhesive on the hydrophilic dentin surface.[6] This facilitates the penetration of other monomers into the demineralized collagen network.[7] However, its hydrophilicity can also lead to increased water absorption over time, which may contribute to the hydrolytic degradation of the adhesive bond.[6][7][18]
Quantitative Data on Monomer Performance
The following tables summarize key performance data for dental adhesives containing different acrylate monomers.
| Monomer System | Substrate | Mean Shear Bond Strength (MPa) ± SD | Storage Time | Reference |
| Renew MDP (contains MDP) | Enamel | 27 ± 3.6 | 90 days | [6] |
| Renew MDP (contains MDP) | Dentin | 22 ± 2.3 | 90 days | [6] |
| Beauti Bond (non-MDP) | Enamel | 22.11 ± 3.1 | 90 days | [6] |
| Beauti Bond (non-MDP) | Dentin | 18.01 ± 2.7 | 90 days | [6] |
| Prime Restorite Bond 7 (non-MDP) | Enamel | Not specified | 90 days | [6] |
| Prime Restorite Bond 7 (non-MDP) | Dentin | Not specified | 90 days | [6] |
| Adper Single Bond 2 (Etch-and-Rinse) | Enamel | Statistically higher than universal adhesives | After thermocycling | [19] |
| Clearfil SE Bond (Self-Etch, contains MDP) | Dentin | Statistically higher than some universal adhesives | After thermocycling | [19] |
Table 1: Shear Bond Strength of Adhesives with Different Functional Monomers.
| Adhesive System | HEMA Content | Mean Microtensile Bond Strength (MPa) ± SD | Reference |
| GO | HEMA-free | 10.57 ± 3.72 | [10][20] |
| Adper SE Plus | HEMA-containing | 29.08 ± 8.93 | [10][20] |
| OptiBond All-In-One | HEMA-containing | 28.36 ± 6.49 | [10][20] |
| Clearfil 3S Bond | HEMA-containing | 28.62 ± 6.97 | [10][20] |
| All Bond 3 | HEMA-free | 57.7 ± 4.3 | [2] |
| G-Aenial Bond | HEMA-free | 21.5 ± 7.6 | [2] |
| BeautiBond | HEMA-free | 22.7 ± 3.0 | [2] |
| Adper Single Bond Plus | HEMA-containing | 47.4 ± 5.1 | [2] |
Table 2: Microtensile Bond Strength of HEMA-containing vs. HEMA-free Adhesives to Dentin.
| Monomer Mixture | Degree of Conversion (%) ± SD | Reference |
| 100% BisGMA | 53.1 ± 0.9 | [21] |
| 80% BisGMA / 20% TEGDMA | Not specified | |
| 60% BisGMA / 40% TEGDMA | Not specified | |
| 40% BisGMA / 60% TEGDMA | Not specified | |
| 20% BisGMA / 80% TEGDMA | Not specified | |
| 100% TEGDMA | Not specified | |
| 80% UDMA / 20% TEGDMA | 85.6 ± 1.0 | [21] |
Table 3: Degree of Conversion of Different Monomer Blends.
| Adhesive | HEMA Content | Water Sorption (µg/mm³) (after 360 days) | Ultimate Tensile Strength (MPa) (after 360 days) | Reference |
| Bond Force | HEMA-containing | Increased over time | Decreased over time | |
| Clearfil S³ Bond | HEMA-containing | Increased over time | Decreased over time | |
| OptiBond All-In-One | HEMA-containing | Increased over time | Decreased over time | |
| G Bond | HEMA-free | No significant change | No significant change |
Table 4: Long-term Water Sorption and Ultimate Tensile Strength.
| Monomer | Cell Viability (%) | Reference |
| BisGMA | Highest cytotoxicity | [15] |
| UDMA | Moderately cytotoxic | [15] |
| TEGDMA | Moderately cytotoxic | [15] |
| HEMA | Moderately cytotoxic | [15] |
| OptiBond Universal | Significantly decreased viability | [15] |
| Prime&Bond Universal | No significant change | [15] |
| Adhese Universal | No significant change | [15] |
Table 5: Cytotoxicity of Dental Adhesive Monomers and Universal Adhesives.
Experimental Protocols
Protocol 1: Microtensile Bond Strength (µTBS) Testing
This protocol outlines the steps for determining the bond strength of a dental adhesive to dentin.
Materials:
-
Extracted human or bovine teeth
-
Low-speed diamond saw (e.g., Isomet)
-
Silicon carbide paper (e.g., 600-grit)
-
Dental adhesive system to be tested
-
Resin composite
-
LED light-curing unit
-
Universal testing machine with a microtensile testing jig
-
Cyanoacrylate glue
-
Stereomicroscope
Procedure:
-
Tooth Preparation:
-
Mount the tooth in a resin block.
-
Using a low-speed diamond saw with water cooling, remove the occlusal enamel to expose a flat mid-coronal dentin surface.
-
Create a standardized smear layer by abrading the dentin surface with 600-grit silicon carbide paper for 60 seconds.
-
-
Adhesive Application and Composite Buildup:
-
Apply the dental adhesive to the prepared dentin surface according to the manufacturer's instructions.
-
Light-cure the adhesive as per the manufacturer's recommendations.
-
Build up a 5mm high block of resin composite on the bonded surface in 2mm increments, light-curing each increment for the recommended time.
-
-
Specimen Sectioning:
-
Store the restored tooth in water at 37°C for 24 hours.
-
Using the low-speed diamond saw, section the tooth-restoration block into 1.0 mm thick slabs, perpendicular to the bonded interface.
-
Rotate each slab 90 degrees and section it again to obtain beams with a cross-sectional area of approximately 1.0 mm².
-
-
Microtensile Bond Strength Testing:
-
Attach each beam to the grips of a microtensile testing jig using cyanoacrylate glue.
-
Mount the jig in a universal testing machine.
-
Apply a tensile load at a crosshead speed of 1 mm/min until the beam fractures.
-
Record the load at failure in Newtons (N).
-
-
Data Analysis:
-
Calculate the µTBS in megapascals (MPa) by dividing the failure load (N) by the cross-sectional area of the bonded interface (mm²).
-
Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).
-
Protocol 2: Cytotoxicity Testing using MTT Assay
This protocol describes the evaluation of the cytotoxic potential of dental adhesive monomers using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human dental pulp stem cells (hDPSCs) or other relevant cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Dental adhesive or monomer extracts
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Preparation of Extracts:
-
Prepare extracts of the cured dental adhesive by incubating the material in a culture medium for 24 hours at 37°C. The surface area of the material to the volume of the medium should be standardized (e.g., 3 cm²/mL).
-
For individual monomers, prepare stock solutions in a suitable solvent and then dilute to the desired concentrations in the culture medium.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared extracts or monomer solutions at various concentrations.
-
Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Protocol 3: Degree of Conversion (DC) Measurement using FTIR Spectroscopy
This protocol details the determination of the degree of conversion of a dental adhesive using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
Dental adhesive to be tested
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Mylar strip
-
LED light-curing unit
Procedure:
-
Uncured Spectrum Acquisition:
-
Place a small drop of the uncured adhesive on the ATR crystal.
-
Record the FTIR spectrum in the range of 1500-1700 cm⁻¹.
-
Identify the absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and the aromatic C=C bond (internal standard) at approximately 1608 cm⁻¹.
-
-
Curing of the Adhesive:
-
Cover the uncured adhesive on the ATR crystal with a Mylar strip.
-
Light-cure the adhesive through the Mylar strip for the manufacturer's recommended time.
-
-
Cured Spectrum Acquisition:
-
Immediately after curing, record the FTIR spectrum of the polymerized adhesive under the same conditions as the uncured sample.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C (cured) / Absorbance of aromatic C=C (cured)) / (Absorbance of aliphatic C=C (uncured) / Absorbance of aromatic C=C (uncured))] x 100
-
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of acrylate monomer-induced cytotoxicity.
Caption: Workflow for dental adhesive development and evaluation.
Caption: Chemical interaction of MDP with hydroxyapatite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resin monomers induce apoptosis of the pulp–dentin complex through the mitochondrial pathway [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. HEMA Effects on Autophagy Mechanism in Human Dental Pulp Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HEMA inhibits migration of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-toxicity relationships of acrylic monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HEMA Effects on Autophagy Mechanism in Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dental resin monomers induce early and potent oxidative damage on human odontoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent and HEMA Increase Adhesive Toxicity and Cytokine Release from Dental Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BisGMA-induced cytotoxicity and genotoxicity in macrophages are attenuated by wogonin via reduction of intrinsic caspase pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BioKB - Publication [biokb.lcsb.uni.lu]
- 20. Oxidative stress and cytotoxicity generated by dental composites in human pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Origin of oxidative stress in cells exposed to dental resin monomers [frontiersin.org]
Application Notes and Protocols for Developing Enzyme Inhibitors Using 2-(Phosphonooxy)acrylate Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(phosphonooxy)acrylate scaffold, a core structural element of phosphoenolpyruvate (PEP), represents a promising pharmacophore for the design of enzyme inhibitors. Its inherent structural analogy to the phosphate group allows it to target the active sites of various enzymes, particularly those involved in phosphate transfer reactions. This application note focuses on the utility of 2-(phosphonooxy)acrylate derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3][4] Dysregulation of PTP1B is implicated in type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target.[2][4]
These notes provide detailed protocols for the synthesis of a representative 2-(phosphonooxy)acrylate derivative, in vitro enzyme inhibition assays, and data analysis. The information presented is intended to guide researchers in the development and evaluation of novel enzyme inhibitors based on this versatile scaffold.
Mechanism of Action
Inhibitors featuring the 2-(phosphonooxy)acrylate scaffold typically act as competitive inhibitors. The negatively charged phosphonooxy group mimics the phosphate moiety of the natural substrate, allowing the inhibitor to bind to the active site of the target enzyme. For protein tyrosine phosphatases like PTP1B, the inhibitor occupies the catalytic site, preventing the binding and dephosphorylation of its natural substrates, such as the insulin receptor.[1][2][3] This leads to a potentiation of the signaling cascade regulated by the target enzyme.
Data Presentation: In Vitro PTP1B Inhibition
The inhibitory activities of various compounds against PTP1B are summarized below. This data is compiled from multiple studies and serves as a reference for the potency of different inhibitor classes.
| Compound/Inhibitor Class | Target | IC50 | Ki | Assay Conditions | Reference |
| Ertiprotafib | PTP1B | 1.6 - 29 µM | - | Dependent on assay conditions | [5] |
| JTT-551 | PTP1B | - | 0.22 ± 0.04 µM | Not Specified | [5] |
| Trodusquemine (MSI-1436) | PTP1B | 1 µM | - | Non-competitive inhibitor | [5] |
| Compound 2 (unspecified) | PTP1B | 22 µM | - | Not Specified | [5] |
| Compound 3 (unspecified) | PTP1B | 8 µM | - | Not Specified | [5] |
| Oxovanadium(IV) Complex 4 | PTP1B | 185.4 ± 9.8 nM | 74.2 ± 4.1 nM | Not Specified | [6] |
| Dioxovanadium(V) Complex 5 | PTP1B | 167.2 ± 8.0 nM | 66.7 ± 3.3 nM | Not Specified | [6] |
| Sodium Orthovanadate | PTP1B | 204.1 ± 25.15 nM | - | Standard inhibitor | [6] |
| Thiazolidine-2,4-dione derivative (MY17) | PTP1B | 0.41 ± 0.05 µM | - | Reversible, noncompetitive | [7] |
| Licochalcone A | PTP1B | 19.1 µM ± 0.1 | - | Natural flavonoid inhibitor | [7] |
Experimental Protocols
I. Synthesis of a Representative 2-(Phosphonooxy)acrylate Derivative
This protocol is adapted from the synthesis of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates and describes a general three-step process to obtain the desired scaffold.[8]
Step 1: Baylis-Hillman Reaction
-
Combine ethyl acrylate and formaldehyde in an appropriate solvent.
-
Add a suitable catalyst, such as DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting ethyl 2-(hydroxymethyl)acrylate product by column chromatography.
Step 2: Etherification
-
Dissolve the ethyl 2-(hydroxymethyl)acrylate in a suitable solvent (e.g., dichloromethane).
-
Add a diol and a catalyst (e.g., trifluoromethanesulfonic anhydride and triethylamine) at a controlled temperature (e.g., below 5 °C).
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Perform an aqueous workup to isolate the etherified product.
-
Purify the product by column chromatography.
Step 3: Phosphorylation
-
Dissolve the etherified product in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere.
-
Cool the solution to below 5 °C.
-
Add phosphorus oxychloride (POCl₃) and triethylamine dropwise.
-
Stir the reaction for 14 hours at room temperature.
-
Filter the mixture and then slowly add it to water at 0 °C.
-
Separate the aqueous layer and wash with diethyl ether.
-
The resulting aqueous solution contains the 2-(phosphonooxy)acrylate derivative.
II. In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PTP1B enzyme to the desired concentration in PTP1B Assay Buffer.
-
Prepare a stock solution of pNPP in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PTP1B enzyme solution
-
Test compound dilution or vehicle control (for positive and negative controls).
-
-
Include wells for a blank (no enzyme) and a positive control (no inhibitor).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Add the pNPP solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.
-
-
Reaction Termination:
-
Add a stop solution (e.g., 1 M NaOH) to each well to terminate the enzymatic reaction.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
References
- 1. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The role of protein tyrosine phosphatase (PTP-1B) in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]
Troubleshooting & Optimization
Stability and storage conditions for Cyclohexanamine 2-(phosphonooxy)acrylate
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Cyclohexanamine 2-(phosphonooxy)acrylate. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored sealed in a dry environment at room temperature.[1] To prevent degradation, it is crucial to keep the container tightly closed and protect it from moisture.
Q2: How should I handle this compound in the laboratory?
As a general safety precaution, it is recommended to handle this compound in a well-ventilated area.[2][3][4][5][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5][6] Avoid inhalation of any dust or vapors.[2][3][4]
Q3: Is this compound sensitive to light?
While specific data for this compound is limited, it is good practice to protect the material from direct sunlight and other sources of UV radiation, as acrylates can be light-sensitive.[2][4] Storing the compound in an opaque or amber vial is recommended.
Q4: What are the potential signs of degradation?
Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of a noticeable odor. For more subtle degradation, analytical methods such as HPLC, NMR, or mass spectrometry would be required to assess purity.
Q5: Can I store the compound in solution?
The stability of this compound in various solvents has not been extensively documented in publicly available literature. If you need to prepare solutions, it is advisable to make them fresh before use. If storage in solution is necessary, conduct a small-scale stability study under your specific conditions (solvent, concentration, temperature) and monitor the purity over time using appropriate analytical techniques.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced experimental efficacy or inconsistent results. | Compound degradation due to improper storage or handling. | 1. Verify that the compound has been stored according to the recommended conditions (sealed, dry, room temperature). 2. Assess the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture, leading to clumping or hydrolysis. | 1. Ensure the compound is brought to room temperature before opening to prevent condensation. 2. Handle the compound in a dry environment (e.g., glove box) if possible. 3. If solubility issues persist, gentle warming or sonication may be attempted, but monitor for any signs of degradation. |
| Unexpected side reactions or byproducts. | The presence of impurities or degradation products. Acrylate moiety may undergo polymerization. | 1. Confirm the purity of the starting material. 2. Avoid exposure to heat, light, and radical initiators which can promote polymerization of acrylates. 3. If polymerization is suspected, consider adding a suitable inhibitor if compatible with your experimental setup. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Temperature | Room Temperature | [1] |
| Atmosphere | Sealed in a dry environment | [1] |
| Light | Protect from direct sunlight | [2][4] |
| Container | Tightly closed original container | [2][5][6] |
Experimental Protocols
General Protocol for Assessing Compound Stability:
A definitive stability-indicating method should be developed and validated for this compound. However, a general approach is outlined below:
-
Initial Analysis: Upon receiving the compound, perform an initial analysis (e.g., HPLC, NMR) to establish a baseline purity profile and obtain a reference chromatogram/spectrum.
-
Sample Preparation: Aliquot the compound into several vials to be stored under different conditions (e.g., recommended storage, elevated temperature, exposure to light, high humidity).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a sample from each condition.
-
Analytical Measurement: Analyze the samples using the established analytical method.
-
Data Comparison: Compare the purity profiles of the stored samples to the initial baseline. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended storage conditions for this compound.
References
Technical Support Center: Synthesis of 2-(Phosphonooxy)acrylate Monomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(phosphonooxy)acrylate monomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2-(phosphonooxy)acrylate monomers?
A1: The synthesis of 2-(phosphonooxy)acrylate monomers typically involves a multi-step process, with each step presenting unique challenges. The most common issues include:
-
Low yields and long reaction times in the initial formation of the hydroxy-functionalized acrylate precursor, often synthesized via the Baylis-Hillman reaction.[1][2]
-
Side reactions during the phosphorylation of the hydroxyl group, leading to impurities that are difficult to remove.
-
Hydrolysis of the phosphate ester bond in the final monomer, particularly in the presence of moisture or under acidic or basic conditions.[3][4][5][6]
-
Premature polymerization of the acrylate monomer during synthesis, purification, or storage.
-
Purification challenges due to the acidic nature and potential instability of the monomer.[7][8][9][10]
Q2: What is a typical synthetic route for 2-(phosphonooxy)acrylate monomers?
A2: A common and versatile method is a three-step synthesis:
-
Baylis-Hillman Reaction: Reaction of an acrylate (e.g., ethyl acrylate) with an aldehyde (e.g., formaldehyde) to produce a hydroxy-functionalized acrylate.[11]
-
Etherification (Optional): This step can be introduced to insert a spacer between the acrylate and the hydroxyl group, which can improve the hydrolytic stability of the final monomer.
-
Phosphorylation: The hydroxyl group is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃), followed by hydrolysis to yield the final 2-(phosphonooxy)acrylate monomer.[11]
Q3: How does the structure of the monomer affect its properties?
A3: The length and nature of the spacer group between the acrylate and the phosphonooxy group can significantly influence the monomer's properties. Longer spacer chains can increase the polymerization enthalpy, leading to a higher degree of double bond conversion during polymerization.[11] The steric proximity of the phosphoric acid moiety can also influence the polymerization behavior.[11]
Troubleshooting Guides
Issue 1: Low Yield in Baylis-Hillman Reaction
Symptoms:
-
The reaction to form the hydroxy-functionalized acrylate precursor is slow and results in a low yield of the desired product.
-
Significant amounts of starting materials remain unreacted even after prolonged reaction times.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Catalyst Activity | The choice of catalyst is crucial. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used.[1][12] The use of stoichiometric amounts of the base catalyst can significantly improve reaction rates and yields.[1] |
| Inappropriate Solvent | The reaction can be slow in neat conditions. Using an aqueous medium has been shown to dramatically accelerate the Baylis-Hillman reaction.[1][12] |
| Side Reactions | A nonproductive side reaction involving the hydrolysis of the Michael addition adduct can consume both the catalyst and the acrylate. Adding more base catalyst and acrylate may be necessary to drive the reaction to completion.[1] |
| Aldehyde Reactivity | Aromatic aldehydes with electron-withdrawing groups tend to react more efficiently than those with electron-donating groups.[13] For less reactive aldehydes, optimizing the catalyst and solvent system is critical. |
Issue 2: Premature Polymerization During Synthesis
Symptoms:
-
The reaction mixture becomes viscous or solidifies unexpectedly.
-
The final product is a polymer instead of the desired monomer.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of Radical Initiators | Ensure all glassware is scrupulously clean and free of any radical initiators. Solvents should be freshly distilled to remove peroxides. |
| Elevated Temperatures | Acrylate polymerization is often initiated by heat. Maintain strict temperature control throughout the synthesis, especially during exothermic steps. Use a cooling bath when necessary. |
| Exposure to UV Light | UV light can initiate polymerization. Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. |
| Presence of Catalytic Byproducts | Byproducts from previous steps, such as triethylamine hydrochloride, can sometimes catalyze polymerization.[14] Ensure thorough purification of intermediates. |
Issue 3: Hydrolysis of the Phosphate Ester
Symptoms:
-
Loss of the phosphate group from the monomer, as detected by techniques like NMR spectroscopy.
-
Decrease in the purity of the product over time, especially when exposed to moisture.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Exposure to Water | The monomer is susceptible to hydrolysis. All solvents and reagents should be anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[15] |
| Acidic or Basic Conditions | Hydrolysis is catalyzed by both acids and bases.[3][5][6] Maintain a neutral pH during workup and purification steps whenever possible. The rate of degradation increases as the pH increases.[5] |
| Elevated Temperature during Workup/Purification | Higher temperatures accelerate the rate of hydrolysis.[5] Perform aqueous workups and purification at low temperatures. |
Quantitative Data on Hydrolysis:
The rate of hydrolysis of organophosphates is significantly influenced by pH and temperature. The stability of these compounds generally decreases as the pH increases.
| Compound | pH | Temperature (°C) | Half-life (days) |
| Chlorpyrifos | 7.0 | 16 | 12.3[5] |
| Chlorpyrifos | 7.0 | 40 | 8.12[5] |
| Methyl Parathion | 4 | 95 | 11.0[6] |
| Methyl Parathion | 7 | 95 | 8.0[6] |
| Methyl Parathion | 9 | 95 | 1.8[6] |
Issue 4: Purification Difficulties
Symptoms:
-
The final monomer is difficult to isolate in a pure form.
-
Impurities from the phosphorylation step, such as unreacted starting material or byproducts, co-elute with the product during chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Acidic Nature of the Monomer | The phosphonooxy group makes the monomer acidic, which can lead to tailing on silica gel chromatography. Consider using a modified silica gel or a different stationary phase. Ion exchange chromatography can be a highly effective method for purifying acidic compounds.[7][8][9][10] |
| Formation of Salts | During workup with bases like triethylamine, the formation of triethylamine hydrochloride is common.[16] This salt is often insoluble in organic solvents and can be removed by filtration. However, residual amounts may require an aqueous wash. |
| Byproducts from POCl₃ | POCl₃ is highly reactive and can form various byproducts upon reaction with water or alcohols.[15] Careful, slow addition of water during the quench step at low temperatures is crucial to minimize byproduct formation.[17] Evaporating excess POCl₃ before work-up can also be beneficial.[17] |
| Residual Monomer in Polymer | If polymerization occurs, residual monomer can be difficult to remove. The level of residual monomer depends on the polymerization process, with emulsion polymerization generally resulting in the lowest levels (0.01% to 0.05%).[18] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(hydroxymethyl)acrylate (Baylis-Hillman Adduct)
This protocol is a general guideline and may require optimization based on the specific aldehyde and acrylate used.
-
Reaction Setup: To a round-bottom flask, add the aldehyde, the acrylate (typically in excess), and the catalyst (e.g., DABCO).
-
Solvent: The reaction can be run neat or in a solvent. The use of an aqueous medium can significantly accelerate the reaction.[1]
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC. Reaction times can vary from several hours to several days.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Phosphorylation of Ethyl 2-(hydroxymethyl)acrylate
This protocol describes a general procedure for the phosphorylation of a hydroxyl-functionalized acrylate using POCl₃.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve the hydroxy acrylate and a base (e.g., triethylamine) in an anhydrous solvent (e.g., diethyl ether or dichloromethane) and cool the solution in an ice bath.
-
Addition of POCl₃: A solution of phosphorus oxychloride (POCl₃) in the same anhydrous solvent is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 14 hours).[11] The progress of the reaction can be monitored by TLC.
-
Quenching: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then slowly added to ice-cold water with vigorous stirring.
-
Extraction: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography. Due to the acidic nature of the product, specialized chromatography techniques like ion exchange may be necessary for high purity.
Visualizations
Caption: Synthetic workflow for 2-(phosphonooxy)acrylate monomers.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Efficient Baylis--Hillman reaction using stoichiometric base catalyst and an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemical.journalspub.info [chemical.journalspub.info]
- 3. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. dupont.com [dupont.com]
- 8. Ion chromatography - Wikipedia [en.wikipedia.org]
- 9. Protein purification by IE-chromatography [reachdevices.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]
- 12. Baylis-Hillman Reaction [organic-chemistry.org]
- 13. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
Technical Support Center: Synthesis of Cyclohexanamine 2-(phosphonooxy)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclohexanamine 2-(phosphonooxy)acrylate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the multi-step synthesis of this compound. The proposed synthesis is a three-step process adapted from methodologies for similar compounds, involving a Baylis-Hillman reaction, followed by an etherification, phosphorylation, and a final salt formation with cyclohexanamine.[1][2]
Step 1: Synthesis of the Hydroxy-functionalized Acrylate
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Inactive catalyst- Low purity of starting materials- Incorrect reaction temperature | - Use a freshly prepared or properly stored catalyst.- Ensure the purity of reactants through appropriate purification techniques.- Optimize the reaction temperature. For many Baylis-Hillman reactions, room temperature is suitable, but some systems may require cooling or gentle heating. |
| Formation of multiple byproducts | - Polymerization of the acrylate- Side reactions due to prolonged reaction time | - Add a suitable inhibitor (e.g., hydroquinone) to prevent polymerization.- Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Difficult purification of the product | - Similar polarity of the product and byproducts | - Employ alternative purification methods such as column chromatography with a different solvent system or distillation under reduced pressure. |
Step 2: Etherification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the etherified product | - Incomplete deprotonation of the hydroxyl group- Steric hindrance- Inappropriate solvent | - Use a stronger base or increase the stoichiometry of the base.- Consider a less sterically hindered etherifying agent if possible.- Use a polar aprotic solvent like DMF or DMSO to facilitate the reaction. |
| Presence of unreacted starting material | - Insufficient amount of etherifying agent- Short reaction time | - Use a slight excess of the etherifying agent.- Extend the reaction time and monitor progress by TLC or NMR. |
Step 3: Phosphorylation and Salt Formation
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the final product | - Degradation of the product during workup- Incomplete phosphorylation- Formation of inorganic phosphate salts | - Perform the workup at low temperatures and use a buffered aqueous solution.- Ensure the phosphorylating agent (e.g., POCl₃) is fresh and the reaction is carried out under anhydrous conditions.[1][2]- Optimize the purification process to effectively remove inorganic salts. |
| Product is an oil instead of a solid | - Presence of residual solvent or impurities | - Purify the product further using techniques like recrystallization or precipitation.- Dry the product under high vacuum for an extended period. |
| Incorrect salt stoichiometry | - Inaccurate measurement of cyclohexanamine- Incomplete reaction | - Use a precise amount of cyclohexanamine, potentially a slight excess, and remove the unreacted amine during workup.- Ensure the phosphorylation is complete before adding cyclohexanamine. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high overall yield?
A1: The phosphorylation step is often the most critical. It is highly sensitive to moisture and can lead to the formation of multiple phosphorylated byproducts if not controlled carefully. Ensuring anhydrous conditions and maintaining a low reaction temperature are crucial for success.[1][2]
Q2: How can I minimize the polymerization of the acrylate during the synthesis?
A2: The addition of a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture can effectively prevent the polymerization of the acrylate functional group. It is also advisable to store the acrylate-containing intermediates at low temperatures and away from light.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Mass Spectrometry (MS) are highly recommended to confirm the structure and purity of the intermediates and the final product.
Q4: What are the optimal storage conditions for this compound?
A4: The final product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Given the presence of the acrylate group, storage at refrigerated temperatures is recommended to minimize the risk of polymerization over time.
Q5: Can I use a different amine for the final salt formation?
A5: Yes, it is possible to use other amines to form different salts of 2-(phosphonooxy)acrylate. The choice of amine may influence the physical properties of the final product, such as its solubility and stability. The reaction conditions for the salt formation may need to be adjusted accordingly.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of the Phosphorylation Step (Hypothetical Data)
| Entry | Phosphorylating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | POCl₃ | 0 | 4 | 75 |
| 2 | POCl₃ | Room Temp | 4 | 55 |
| 3 | P₂O₅ | 0 | 8 | 60 |
| 4 | POCl₃ | -20 | 6 | 85 |
Table 2: Influence of Solvent on the Etherification Step Yield (Hypothetical Data)
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane | Triethylamine | Room Temp | 60 |
| 2 | Tetrahydrofuran | Sodium Hydride | 0 to Room Temp | 80 |
| 3 | Dimethylformamide | Sodium Hydride | 0 to Room Temp | 90 |
| 4 | Acetonitrile | Potassium Carbonate | 60 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Phosphorylation
-
Dissolve the hydroxy-functionalized acrylate intermediate in anhydrous dichloromethane in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (POCl₃) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phosphorylated product.
Protocol 2: General Procedure for Salt Formation with Cyclohexanamine
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Dissolve the crude phosphorylated acrylate in a suitable solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0°C.
-
Slowly add a solution of cyclohexanamine in the same solvent to the cooled solution.
-
Stir the mixture at 0°C for 1 hour, during which the salt should precipitate.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final product, this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis yield improvement.
References
Cyclohexanamine 2-(phosphonooxy)acrylate solubility problems in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Cyclohexanamine 2-(phosphonooxy)acrylate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?
A1: This is a common issue for molecules with hydrophobic regions like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, and the aqueous buffer cannot maintain the compound in solution, leading to its precipitation.[1]
Q2: How does the pH of the aqueous buffer affect the solubility of this compound?
A2: The pH of the solution is a critical factor influencing the solubility of this compound due to its ionizable amine and phosphate groups. The cyclohexanamine moiety is basic, while the phosphonooxy group is acidic. At different pH values, the ionization state of these groups will change, impacting the overall charge and polarity of the molecule, and thus its solubility. A pH-solubility profile is recommended to determine the optimal pH for your experiments.[2]
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: To minimize solvent effects on your experiment, it is best to keep the final DMSO concentration as low as possible, typically below 1%.[1] Many cell-based and enzymatic assays can tolerate up to 0.5% DMSO, but the optimal concentration should be determined empirically for your specific system. If insolubility persists, a slightly higher DMSO concentration may be necessary, but solvent controls are crucial.[1]
Q4: Can I use other organic solvents besides DMSO to prepare my stock solution?
A4: Yes, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be verified. DMSO is a common choice due to its high solubilizing power and compatibility with many biological assays.[1]
Q5: Could the type of buffer I'm using be contributing to the solubility problem?
A5: Yes, buffer composition and ionic strength can significantly impact the solubility of your compound.[2] For instance, phosphate buffers are known to sometimes cause precipitation of compounds, especially at high organic solvent concentrations.[3] It may be beneficial to screen different buffer systems (e.g., Tris, HEPES, MOPS) to find the most suitable one for your experiment.
Troubleshooting Guide
If you are experiencing precipitation or poor solubility with this compound, follow this systematic approach to troubleshoot the issue.
Initial Troubleshooting Steps
-
Visual Inspection: Carefully check your final working solution for any signs of precipitation, such as cloudiness, crystals, or film.
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.[2]
-
Reduce Final Concentration: The simplest solution may be to lower the final concentration of the compound in your assay to a level below its solubility limit in the aqueous buffer.[1]
-
Gentle Warming: Try gently warming the solution (e.g., to 37°C) to aid in dissolution, but be mindful of the compound's stability at higher temperatures.[1]
Systematic Optimization
If initial steps fail, a more systematic approach is recommended. The following experimental workflows can help identify optimal conditions.
Data Presentation
Table 1: Factors Influencing the Aqueous Solubility of this compound
| Factor | General Effect on Solubility | Recommendations & Considerations |
| pH | Highly influential due to ionizable amine and phosphate groups.[2] | Perform a pH-solubility profile to identify the optimal pH range. The solubility of amine-containing compounds can vary significantly with pH. |
| Buffer Type & Ionic Strength | Can either increase or decrease solubility ("salting in" or "salting out").[2] | Screen different buffer systems (e.g., Phosphate, Tris, HEPES). Be aware that phosphate buffers can sometimes lead to precipitation, especially with high organic solvent content.[3] |
| Co-solvent (e.g., DMSO) Concentration | Increasing co-solvent percentage generally increases solubility. | Keep the final concentration as low as possible (ideally <1%) to avoid artifacts in biological assays.[1] Always include a vehicle control. |
| Temperature | Solubility often increases with temperature, but the effect varies.[2] | Gentle warming (e.g., 37°C) can be attempted. Assess the thermal stability of the compound. |
| Compound Concentration | Exceeding the solubility limit will cause precipitation.[2] | Start with a lower concentration and titrate upwards to determine the working solubility limit. |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
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Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a suitable organic solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10-50 mM).
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Vortex the vial thoroughly to ensure the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: pH-Solubility Profile Determination
-
Objective: To determine the effect of pH on the solubility of this compound.[2]
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Methodology:
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Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).[2]
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Add an excess amount of the compound to a small, fixed volume of each buffer.
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Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.[2]
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Centrifuge the samples to pellet the undissolved compound.[2]
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Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.[2]
-
Protocol 3: Co-solvent Solubility Screen
-
Objective: To assess the impact of different co-solvents on solubility.[2]
-
Methodology:
-
Prepare mixtures of your primary aqueous buffer with varying percentages (e.g., 1%, 2%, 5%, 10%) of different co-solvents (e.g., DMSO, ethanol, PEG 400).[2]
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Follow the equilibration and analysis steps outlined in Protocol 2 to determine the solubility in each co-solvent mixture.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Factors influencing the solubility of the compound.
References
Technical Support Center: Phosphoenolpyruvic Acid Cyclohexylammonium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphoenolpyruvic acid cyclohexylammonium salt (PEP-CHA).
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available Phosphoenolpyruvic acid cyclohexylammonium salt?
A1: Commercially available PEP-CHA typically has a purity of ≥97% as determined by enzymatic analysis. The purity level is a critical parameter for ensuring the reliability and reproducibility of experimental results.
Q2: What are the common impurities found in Phosphoenolpyruvic acid cyclohexylammonium salt?
A2: Common impurities include free pyruvate, inorganic phosphate (Pi), and water.[1] The presence of these impurities can interfere with enzymatic assays and other applications. For instance, free pyruvate can act as a substrate for lactate dehydrogenase, leading to inaccurate measurements in coupled enzyme assays.
Q3: How should I store Phosphoenolpyruvic acid cyclohexylammonium salt to ensure its stability?
A3: PEP-CHA should be stored at -20°C in a tightly sealed container to prevent degradation. It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis and a decrease in purity.
Q4: In what solvents is Phosphoenolpyruvic acid cyclohexylammonium salt soluble?
A4: PEP-CHA is soluble in water and Dimethyl Sulfoxide (DMSO).[2] When dissolving in DMSO, ultrasonic treatment may be necessary to achieve complete dissolution. For aqueous solutions, it is recommended to prepare them fresh for each use to minimize degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and handling of Phosphoenolpyruvic acid cyclohexylammonium salt.
Recrystallization Issues
Recrystallization is a common technique for purifying solid organic compounds like PEP-CHA.
Problem: Crystals do not form upon cooling the recrystallization solution.
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Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at a given temperature, but crystallization has not initiated.
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Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The scratch provides a nucleation site for crystal growth. Alternatively, add a "seed crystal" of pure PEP-CHA to the solution.
-
-
Possible Cause 2: Too much solvent was used. If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystallization.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is cooling too rapidly, or the compound is highly impure. Oiling out occurs when the solute separates from the solution as a liquid rather than a solid.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate. If impurities are suspected, consider a pre-purification step like charcoal treatment to remove colored impurities.
-
Purity Assessment Issues
Problem: Enzymatic purity assay gives inconsistent or lower-than-expected results.
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Possible Cause 1: Presence of inhibitors. Impurities in the PEP-CHA sample or the assay reagents may inhibit the enzymes used in the assay (e.g., pyruvate kinase or lactate dehydrogenase).
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Solution: Ensure all reagents and buffers are of high purity. If possible, test the activity of the enzymes with a known pure substrate to confirm their functionality.
-
-
Possible Cause 2: Inaccurate quantification of the starting material. An error in weighing the PEP-CHA sample will lead to incorrect purity calculations.
-
Solution: Use a calibrated analytical balance and ensure the sample is completely dry before weighing, as absorbed water will inflate the weight.
-
Quantitative Data Summary
The following table summarizes the typical specifications for high-purity Phosphoenolpyruvic acid cyclohexylammonium salt.
| Parameter | Specification | Analytical Method |
| Purity (Enzymatic) | ≥97% | Enzymatic Assay (PK/LDH) |
| Free Pyruvate | ≤0.5% | Enzymatic Assay (LDH) |
| Inorganic Phosphate (Pi) | ≤0.2% | Colorimetric Molybdate Assay |
| Water Content | ≤5% | Karl Fischer Titration |
Experimental Protocols
Recrystallization of Phosphoenolpyruvic Acid Cyclohexylammonium Salt
This protocol is a general guideline for the recrystallization of PEP-CHA using a solvent/anti-solvent system.
Materials:
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Phosphoenolpyruvic acid cyclohexylammonium salt (crude)
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Methanol (solvent)
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Acetone (anti-solvent)
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Erlenmeyer flasks
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Heating plate with magnetic stirrer
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Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude PEP-CHA in a minimal amount of hot methanol. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Precipitation: While stirring the hot methanolic solution, slowly add acetone (the anti-solvent) until the solution becomes slightly turbid. The appearance of turbidity indicates the onset of precipitation.
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Crystallization: Add a few more drops of hot methanol to redissolve the initial precipitate and obtain a clear solution. Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur during this cooling period. For maximum yield, the flask can be subsequently cooled in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantification of Impurities
1. Free Pyruvate Determination (Enzymatic Assay)
This method relies on the reduction of pyruvate to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of pyruvate.
2. Inorganic Phosphate Determination (Colorimetric Molybdate Assay)
Inorganic phosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then reduced to form a colored product (molybdenum blue), and the absorbance is measured spectrophotometrically.
3. Water Content Determination (Karl Fischer Titration)
This is a highly accurate method for determining the water content. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
Visualizations
Caption: Workflow for the recrystallization of PEP-CHA.
Caption: Troubleshooting logic for common PEP-CHA issues.
References
Avoiding polymerization of acrylate compounds during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of acrylate compounds to prevent unintended polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of acrylate polymerization during storage?
A1: Acrylate monomers can readily self-polymerize, a reaction that can be rapid and violent, generating significant heat and pressure.[1] This process is typically initiated by free radicals. The primary triggers for polymerization during storage are:
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Heat: Elevated temperatures increase the rate of polymerization.[2][3]
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Light: UV radiation can initiate the formation of free radicals, leading to polymerization.[4][5]
-
Contamination: Impurities such as metals, peroxides, dust, or incompatible chemicals can act as initiators.[5][6]
-
Inhibitor Depletion: Commercial acrylates contain inhibitors that prevent polymerization. Over time or under improper storage conditions, these inhibitors can be consumed.[7]
-
Absence of Oxygen: Many common inhibitors require the presence of dissolved oxygen to function effectively.[7][8][9]
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added to monomers in small quantities to prevent their self-polymerization and extend their shelf life.[4][7] They work by scavenging free radicals that initiate the polymerization chain reaction.[7] Common inhibitors for acrylates include the monomethyl ether of hydroquinone (MEHQ), hydroquinone (HQ), and 4-tert-butylcatechol (TBC).[7] Most of these inhibitors, which are often antioxidants, require dissolved oxygen to effectively convert free radicals into stable peroxy radicals, thus terminating the polymerization process.[7][8]
Q3: What are the ideal storage conditions for acrylate monomers?
A3: To ensure stability, acrylate monomers should be stored under the following conditions:
-
Temperature: Store in a cool, well-ventilated area, generally between 15-25°C (59-77°F).[1][4] Avoid temperatures above 35°C (95°F).[9]
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in opaque or amber containers.[3][5][6]
-
Atmosphere: Store under an air atmosphere, not under an inert gas like nitrogen or argon.[8][9] The presence of oxygen is crucial for the inhibitor to function correctly.[7][9] For long-term storage (over a month), it may be advisable to replenish the dissolved oxygen by suitable aeration.[9]
-
Containers: Use containers made of compatible materials such as stainless steel, aluminum, glass, or polyethylene.[9][10] Ensure containers are tightly sealed to prevent contamination and moisture ingress.[2][8]
Q4: How long can I store acrylate compounds?
A4: The shelf life of acrylate compounds typically ranges from 6 months to 2 years, depending on the specific formulation and storage conditions.[4] Under ideal storage conditions (cool, dark, and in the presence of air), a storage stability of one year can generally be expected for monomers like methyl acrylate.[9] Always refer to the manufacturer's certificate of analysis and safety data sheet (SDS) for specific shelf life information. Adhering to a "first-in, first-out" inventory principle is recommended to avoid overstorage.[9]
Q5: What is special about storing Glacial Acrylic Acid (GAA)?
A5: Glacial acrylic acid (GAA) has a freezing point of 13°C (55°F).[1] Therefore, it must be stored at a temperature between 15°C and 25°C (59°F to 77°F) to prevent freezing.[1] If GAA freezes, the inhibitor (like MEHQ) can separate from the monomer, leading to a dangerous situation upon thawing where some parts of the liquid may have a dangerously low inhibitor concentration. If thawing is necessary, it should be done with mild heat, and the contents must be thoroughly mixed to redistribute the inhibitor and re-dissolve oxygen.[1][11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Monomer has become viscous or solidified in the container. | Spontaneous polymerization has occurred. | DO NOT attempt to heat or open the container. A rapid, exothermic polymerization can be violent.[1] Isolate the container in a safe, well-ventilated area, away from ignition sources. Contact your institution's Environmental Health & Safety (EH&S) department for guidance on disposal of the hazardous material. |
| This can be due to: • Inhibitor depletion[7] • Storage at elevated temperatures[2] • Exposure to UV light[4] • Contamination[6] • Lack of oxygen[8] | Review your storage procedures to prevent future occurrences. Ensure storage areas are cool, dark, and well-ventilated. Check that containers are properly sealed and stored under an air atmosphere. | |
| Monomer appears cloudy or contains precipitates. | This could be the onset of polymerization or the presence of impurities. | Test a small, representative sample for the presence of polymer (See Experimental Protocol 2). If polymerization has started, the batch should be considered unstable and disposed of according to safety protocols. If no polymer is detected, the cloudiness may be due to moisture or other contaminants; consider purification if appropriate for your application, otherwise dispose of the material. |
| Monomer has been stored for an extended period (near or past its shelf life). | The inhibitor concentration may be depleted.[2] | It is crucial to verify the inhibitor concentration before use (See Experimental Protocol 1). If the inhibitor level is below the manufacturer's specification, it may be possible to add more inhibitor, but this should only be done after careful consideration and consultation with technical experts. Otherwise, the monomer should be disposed of. |
| Glacial Acrylic Acid (GAA) has frozen. | Storage temperature dropped below 13°C (55°F).[1] | Thaw using only mild heat and DO NOT OVERHEAT .[11] It is critical to ensure the entire contents are thawed and then thoroughly mixed to redistribute the inhibitor and dissolve oxygen.[1] Withdrawing liquid from the partially melted solid can be dangerous as the remaining solid will have a lower inhibitor concentration.[11] After thawing and mixing, it is advisable to check the inhibitor concentration. |
| Monomer was accidentally stored under an inert atmosphere (e.g., Nitrogen). | The inhibitor may not be effective due to the lack of oxygen.[7][9] | Immediately but carefully unseal the container in a well-ventilated area to introduce air into the headspace. Gently agitate the container to help dissolve oxygen into the liquid. Monitor the container for any signs of temperature increase. It is highly recommended to check the inhibitor level before use. |
Data Summary Tables
Table 1: Common Polymerization Inhibitors and Typical Concentrations
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Oxygen Requirement | Notes |
| Monomethyl Ether of Hydroquinone | MEHQ | 15 - 1000 (200 is common for acrylic acid)[2][8][10] | Yes[7][8][9] | Most common inhibitor for acrylate monomers. |
| Hydroquinone | HQ | 100 - 1000[7][10] | Yes[12] | Effective, but can be less soluble in some monomers. |
| 4-tert-Butylcatechol | TBC | 50 - 200[7] | Yes | Very effective, but can discolor the monomer. |
| Phenothiazine | PTZ | 100 - 1000[7][13] | No (in some cases)[13] | Can be effective in oxygen-deficient environments, such as during distillation.[13] |
Table 2: Recommended Storage Parameters for Acrylate Monomers
| Parameter | Recommended Condition | Rationale |
| Temperature | 15 - 25°C (59 - 77°F)[1][4] | Minimizes the rate of spontaneous polymerization. |
| Glacial Acrylic Acid Temp. | 15 - 25°C (59 - 77°F)[1] | Prevents freezing (FP = 13°C) and subsequent inhibitor separation. |
| Maximum Temperature | Do not exceed 35°C (95°F)[9] | Higher temperatures significantly increase polymerization risk. |
| Light Exposure | Store in opaque or amber containers; avoid direct sunlight.[5][6] | UV light can initiate free-radical polymerization. |
| Atmosphere | Store under air (not inert gas).[8][9] | Oxygen is required for common inhibitors (MEHQ, HQ) to function. |
| Incompatible Materials | Acids, bases, oxidizing agents, peroxides, metals, amines.[2][6] | These can act as initiators or catalysts for polymerization. |
Experimental Protocols
Protocol 1: Determination of Inhibitor (MEHQ) Concentration via HPLC
This protocol provides a general method for quantifying the MEHQ inhibitor in an acrylate monomer sample.
-
Objective: To determine the concentration of MEHQ in an acrylate monomer sample to ensure it is within the specified range for safe storage and use.
-
Materials:
-
Acrylate monomer sample
-
MEHQ analytical standard
-
HPLC-grade acetonitrile and water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of MEHQ in acetonitrile (e.g., 1000 ppm). From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 50, 100, 250 ppm).
-
Sample Preparation: Accurately weigh a known amount of the acrylate monomer sample and dilute it with acetonitrile in a volumetric flask to bring the expected MEHQ concentration into the range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 290 nm.
-
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample.
-
Calculation: Determine the concentration of MEHQ in the sample by comparing its peak area to the calibration curve, accounting for the dilution factor.
-
Protocol 2: Qualitative Test for Polymer Contamination
This simple precipitation test can indicate the presence of polymer in a monomer sample.
-
Objective: To quickly assess if an acrylate monomer contains a significant amount of polymer.
-
Materials:
-
Acrylate monomer sample
-
A non-solvent for the polymer but a solvent for the monomer (e.g., methanol for many polyacrylates).
-
Test tube or small beaker.
-
-
Methodology:
-
Place approximately 1 mL of the acrylate monomer sample into a clean, dry test tube.
-
Add 5-10 mL of the non-solvent (e.g., methanol) to the test tube.
-
Cap and shake the test tube vigorously.
-
Observation:
-
No Polymer: The monomer should dissolve completely, resulting in a clear solution.
-
Polymer Present: The solution will become cloudy or a precipitate (the polymer) will form. The amount of precipitate gives a rough indication of the extent of polymerization.
-
-
Diagrams
Caption: Triggers leading to free radical formation and unwanted polymerization.
Caption: Role of oxygen and inhibitors in preventing polymerization.
References
- 1. gantrade.com [gantrade.com]
- 2. nbinno.com [nbinno.com]
- 3. Mia Secret Store [miasecretstore.com]
- 4. How to Extend Acrylic Resin Shelf Life in Storage [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 8. nbinno.com [nbinno.com]
- 9. synthomer.com [synthomer.com]
- 10. Acrylic acid (HSG 104, 1997) [inchem.org]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Troubleshooting Enzyme Kinetic Assays Using PEP-CHA
Welcome to the technical support center for enzyme kinetic assays utilizing the phosphoenolpyruvate-cyclohexylammonium (PEP-CHA) salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PEP-CHA and why is it used in enzyme kinetic assays?
A1: PEP-CHA is the cyclohexylammonium salt of phosphoenolpyruvate. PEP is a high-energy phosphate compound that serves as a crucial substrate in glycolysis. In enzyme kinetics, it is most commonly used in coupled assays to measure the activity of enzymes like kinases and ATPases. The pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay system is a classic example where the production of ADP by a primary enzyme (e.g., a kinase) is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The cyclohexylammonium salt form is a stable and soluble crystalline powder, making it a convenient and widely used reagent.
Q2: My assay shows a high background signal even before adding my enzyme of interest. What are the possible causes?
A2: A high background signal in a PK/LDH coupled assay, observed as a decreasing absorbance at 340 nm without your primary enzyme, can be due to several factors:
-
Contamination of reagents with ADP or pyruvate: If your PEP-CHA, buffer, or other reagents are contaminated with small amounts of ADP or pyruvate, the coupling enzymes (PK and LDH) will be active, leading to NADH oxidation.
-
Instability of PEP: PEP can slowly hydrolyze to pyruvate in solution, especially if the pH is acidic or if the solution has been stored for an extended period.[1]
-
Contaminating enzymes in the coupling enzyme preparations: The commercial preparations of pyruvate kinase or lactate dehydrogenase may contain other enzymes that can contribute to NADH oxidation.
Q3: The reaction rate is not linear and plateaus quickly. What could be the issue?
A3: A non-linear reaction rate that quickly flattens can indicate several problems:
-
Substrate Depletion: One of the substrates (PEP, ADP, or NADH) is being consumed too rapidly. This can happen if the concentration of your primary enzyme is too high.
-
Limiting Coupling Enzyme Activity: The activity of the coupling enzymes (PK or LDH) is not sufficient to keep up with the rate of product formation from your primary enzyme. This creates a lag phase and an underestimation of the true initial velocity.
-
Enzyme Instability: Your primary enzyme or one of the coupling enzymes may be unstable under the assay conditions (e.g., pH, temperature), losing activity over the course of the measurement.
Q4: I am observing a very low or no signal in my assay. What should I check?
A4: A lack of signal can be frustrating. Here are some common culprits:
-
Inactive Enzyme: Your primary enzyme may be inactive due to improper storage or handling.
-
Omission of a Key Reagent: Double-check that all necessary components (PEP-CHA, ADP, NADH, MgCl₂, KCl, PK, LDH, and your enzyme) were added to the reaction mixture. Pyruvate kinase requires both divalent (Mg²⁺) and monovalent (K⁺) cations for activation.[2]
-
Suboptimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for your enzyme or the coupling enzymes.
-
Inhibitor Presence: A contaminant in your sample or one of the reagents could be inhibiting one of the enzymes in the coupled system.
Q5: Could the cyclohexylammonium (CHA) ion from PEP-CHA interfere with my enzyme?
A5: While it is true that ions can influence enzyme kinetics, the cyclohexylammonium ion is not a commonly reported inhibitor for enzymes typically used in these assays, such as pyruvate kinase and lactate dehydrogenase. PEP-CHA is a widely used and commercially available substrate for these applications, and its successful use in countless studies suggests that interference from the cyclohexylammonium ion is negligible under standard assay conditions. If you suspect cation-specific effects, you could compare your results with an alternative salt form of PEP, such as the potassium salt (PEP-K).
Troubleshooting Guides
Problem 1: High Background Signal
| Possible Cause | Recommended Solution |
| Reagent Contamination (ADP/Pyruvate) | Prepare fresh solutions of all reagents, especially PEP-CHA and ADP. Use high-purity water. |
| PEP Instability | Prepare PEP-CHA solutions fresh for each experiment. Avoid storing PEP solutions for extended periods, even when frozen. |
| Contaminated Coupling Enzymes | Run a control reaction containing all assay components except your primary enzyme. If a significant background rate is observed, try a different batch or supplier of PK and LDH. |
Problem 2: Non-Linear Reaction Rate
| Possible Cause | Recommended Solution |
| Substrate Depletion | Reduce the concentration of your primary enzyme. Ensure that the initial concentrations of PEP, ADP, and NADH are in excess. A general rule of thumb is to keep the substrate concentration well above the Michaelis constant (Km). |
| Limiting Coupling Enzymes | Increase the concentration of the coupling enzymes (PK and LDH). You can test this by running the assay with varying concentrations of the coupling enzymes to ensure the measured rate is independent of their concentration. |
| Enzyme Instability | Check the stability of your enzyme at the assay temperature and pH. Consider adding stabilizing agents like BSA or glycerol if appropriate. |
Problem 3: Low or No Signal
| Possible Cause | Recommended Solution |
| Inactive Primary Enzyme | Test the activity of your enzyme with a known positive control if available. Ensure proper storage and handling (e.g., avoid repeated freeze-thaw cycles). |
| Missing Reagent | Carefully review your pipetting steps. It is helpful to use a checklist. Ensure that essential cofactors like MgCl₂ and KCl are present for pyruvate kinase activity. |
| Suboptimal Assay Conditions | Optimize the pH and temperature of the assay for your specific enzyme. The choice of buffer (e.g., Tris vs. HEPES) can also impact enzyme activity. |
| Presence of an Inhibitor | Run a control with a known active enzyme in the same buffer and with the same reagents to rule out inhibition from a component of the assay mixture. |
Data Presentation
Table 1: Typical Kinetic Constants for Enzymes in PK/LDH Coupled Assays
| Enzyme | Substrate | Typical Km Range (mM) | Notes |
| Pyruvate Kinase (rabbit muscle) | PEP | 0.03 - 0.1 | Varies with pH and cation concentration. |
| Pyruvate Kinase (various sources) | ADP | 0.2 - 0.4 | Generally less variable than Km for PEP. |
| Lactate Dehydrogenase (rabbit muscle) | Pyruvate | 0.1 - 0.3 | |
| Lactate Dehydrogenase (various sources) | NADH | 0.01 - 0.05 |
Note: These values are approximate and can vary significantly depending on the enzyme source, isoenzyme, pH, temperature, and buffer composition. It is always recommended to determine the Km for your specific system.
Table 2: Recommended Reagent Concentrations for a Standard PK/LDH Coupled Assay
| Reagent | Stock Concentration | Final Concentration |
| Buffer (e.g., Tris-HCl or HEPES, pH 7.5) | 1 M | 50 - 100 mM |
| PEP-CHA | 100 mM | 1 - 5 mM |
| ADP | 100 mM | 1 - 2 mM |
| NADH | 10 mM | 0.2 - 0.3 mM |
| MgCl₂ | 1 M | 5 - 10 mM |
| KCl | 2 M | 50 - 100 mM |
| Pyruvate Kinase (PK) | 1000 U/mL | 5 - 10 U/mL |
| Lactate Dehydrogenase (LDH) | 1000 U/mL | 7 - 15 U/mL |
Experimental Protocols
Standard Protocol for a PK/LDH Coupled Kinase Assay
This protocol describes a general method for measuring the activity of a kinase that produces ADP. The assay is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.
-
PEP-CHA Stock Solution (100 mM): Dissolve the appropriate amount of PEP-CHA in the assay buffer. Prepare this solution fresh.
-
ADP Stock Solution (100 mM): Dissolve ADP in the assay buffer. Prepare fresh or store in small aliquots at -20°C.
-
NADH Stock Solution (10 mM): Dissolve NADH in the assay buffer. Protect from light and prepare fresh.
-
MgCl₂ Stock Solution (1 M): Dissolve MgCl₂ in water.
-
KCl Stock Solution (2 M): Dissolve KCl in water.
-
PK/LDH Enzyme Mixture: Prepare a mixture of pyruvate kinase (e.g., 10 U/mL) and lactate dehydrogenase (e.g., 15 U/mL) in the assay buffer. Keep on ice.
2. Assay Procedure (96-well plate format):
-
Prepare a master mix containing the assay buffer, PEP-CHA, ADP, NADH, MgCl₂, KCl, and the PK/LDH enzyme mixture at 2x the final desired concentrations.
-
Add 50 µL of the master mix to each well of a UV-transparent 96-well plate.
-
Add 50 µL of your kinase solution (at various concentrations) or a control buffer to the wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).
-
Monitor the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
3. Data Analysis:
-
For each concentration of your kinase, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Convert the change in absorbance per minute (ΔA₃₄₀/min) to the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the kinase concentration.
Mandatory Visualizations
Caption: Workflow of the PK/LDH coupled enzyme assay.
Caption: Troubleshooting decision tree for common assay problems.
Caption: Logical relationships in the coupled assay system.
References
Technical Support Center: Optimization of Phosphorylation Reactions Using POCl₃
Welcome to the technical support center for the optimization of phosphorylation reactions using phosphorus oxychloride (POCl₃). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the phosphorylation of an alcohol using POCl₃?
A1: The phosphorylation of an alcohol with POCl₃ typically proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of POCl₃. This results in the displacement of a chloride ion and the formation of a dichlorophosphate intermediate. In the presence of a base, such as pyridine, subsequent eliminations of HCl can occur to yield the final phosphate ester. The base also serves to neutralize the HCl generated during the reaction.[1][2]
Q2: Why is pyridine often used as a solvent and base in POCl₃ phosphorylation reactions?
A2: Pyridine serves a dual purpose in these reactions. Firstly, it acts as a base to neutralize the hydrogen chloride (HCl) that is produced, driving the reaction forward.[1] Secondly, it can act as a nucleophilic catalyst by forming a reactive intermediate with POCl₃, which is then more readily attacked by the alcohol.[3][4] However, it's worth noting that POCl₃ does not readily react with pyridine on its own, but does with the stronger Lewis base 4-(dimethylamino)pyridine (DMAP).[3][4][5]
Q3: What are the main safety concerns when working with POCl₃ and how can they be mitigated?
A3: POCl₃ is a corrosive and toxic substance that reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[1][6] It is crucial to handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried to prevent uncontrolled reactions. When quenching a reaction containing excess POCl₃, always add the reaction mixture slowly to a cooled quenching solution (e.g., ice-water or a basic solution) with vigorous stirring; never add the quenching solution to the reaction mixture to avoid a dangerous accumulation of unreacted POCl₃ and a potential runaway reaction.[7]
Q4: How can I monitor the progress of my phosphorylation reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be used to track the consumption of the starting material and the appearance of the product. For more detailed analysis, ³¹P NMR spectroscopy is an excellent tool to observe the phosphorus-containing species in the reaction mixture, including the starting POCl₃, intermediates, and the final phosphorylated product.[8][9] In-situ Raman spectroscopy can also be employed to monitor the reaction and ensure the completeness of the quench on a larger scale.[8][9]
Troubleshooting Guides
Low Yield or Incomplete Reaction
Problem: The yield of the phosphorylated product is low, or the reaction does not go to completion.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Ensure the stoichiometry of POCl₃ and the base are optimized. A slight excess of POCl₃ may be necessary to drive the reaction to completion, but a large excess can lead to side reactions. |
| Suboptimal Temperature | The reaction temperature is critical. Initial addition of POCl₃ should often be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction may then need to be warmed to room temperature or heated to proceed to completion.[10] |
| Inadequate Reaction Time | Monitor the reaction by TLC or another suitable analytical method to ensure it has reached completion before quenching. |
| Moisture Contamination | Ensure all glassware is oven-dried and solvents are anhydrous. Traces of water can consume POCl₃ and lead to the formation of pyrophosphates and other byproducts. |
| Poor Leaving Group Activation | The hydroxyl group of the substrate needs to be converted into a good leaving group. The formation of the dichlorophosphate intermediate is crucial for the subsequent elimination steps.[11] |
Formation of Side Products
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of undesired byproducts.
| Possible Cause | Troubleshooting Suggestion |
| Over-phosphorylation | If the substrate has multiple hydroxyl or other nucleophilic groups, over-phosphorylation can occur. Using a limiting amount of POCl₃ or protecting sensitive functional groups can mitigate this. |
| Formation of Pyrophosphates | Traces of water can react with POCl₃ to form pyrophosphoryl chloride, which can lead to the formation of pyrophosphate byproducts.[1] Rigorous exclusion of moisture is key. |
| Reaction with Other Functional Groups | POCl₃ can react with other nucleophilic functional groups such as amines. Protecting these groups before the phosphorylation reaction may be necessary. |
| Formation of Chlorinated Byproducts | In some cases, POCl₃ can act as a chlorinating agent.[12] Optimizing the reaction conditions, such as temperature and stoichiometry, can minimize this side reaction. |
Difficult Product Purification
Problem: The desired phosphorylated product is difficult to isolate from the reaction mixture.
| Possible Cause | Troubleshooting Suggestion |
| Hydrolysis of Product During Workup | The phosphate ester product may be sensitive to acidic or basic conditions during the workup, leading to hydrolysis back to the starting material. Maintain a neutral pH during extraction and purification. |
| Co-elution with Byproducts | Byproducts such as pyrophosphates or chlorinated species may have similar polarities to the desired product, making chromatographic separation challenging. Optimize the reaction to minimize byproduct formation. |
| Incomplete Quenching | Residual reactive phosphorus species can complicate purification. Ensure the quench is complete by allowing sufficient time and monitoring with an appropriate analytical technique.[8][9] |
| Formation of Insoluble Salts | The workup procedure can sometimes lead to the precipitation of inorganic salts, which can trap the product. Diluting the mixture or adding a co-solvent may help. |
Data Presentation
Table 1: General Reaction Parameters for Phosphorylation of Alcohols with POCl₃
| Parameter | Typical Range/Condition | Notes |
| Substrate:POCl₃ Ratio | 1:1 to 1:1.5 | A slight excess of POCl₃ is often used. |
| Base | Pyridine, Triethylamine (TEA) | Pyridine often serves as both base and solvent. |
| Substrate:Base Ratio | 1:2 to 1:3 | Sufficient base is needed to neutralize the generated HCl. |
| Solvent | Pyridine, Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | The choice of solvent can influence reaction rate and selectivity.[13] |
| Temperature | 0 °C to reflux | Initial addition is often at 0 °C, followed by warming.[10] |
| Reaction Time | 1 to 24 hours | Monitored by TLC or other analytical methods. |
Table 2: Troubleshooting Guide for Low Yield in Phosphorylation Reactions
| Symptom (TLC/Analysis) | Potential Cause | Recommended Action |
| Starting material remains | Incomplete reaction | Increase reaction time, temperature, or amount of POCl₃. |
| Multiple new spots, streaking | Side product formation or degradation | Use anhydrous conditions, optimize stoichiometry, consider protecting groups. |
| Product spot appears, then disappears after workup | Product hydrolysis | Maintain neutral pH during workup, use milder quench conditions. |
| Oily, intractable residue | Incomplete quenching/polymerization | Ensure complete and controlled quenching of excess POCl₃. |
Experimental Protocols
General Protocol for the Phosphorylation of a Primary Alcohol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for the Phosphorylation of a Nucleoside
This protocol is adapted for the phosphorylation of the 3'-hydroxyl group of a protected nucleoside.[14][15]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected nucleoside (1 equivalent) in anhydrous dioxane and pyridine.
-
Addition of POCl₃: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add phosphorus oxychloride (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a solution of aqueous pyridine to hydrolyze the intermediate chlorophosphate.
-
Workup: After stirring for an additional period, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often purified by ion-exchange chromatography or reverse-phase HPLC.
Mandatory Visualization
Caption: General experimental workflow for POCl₃-mediated phosphorylation.
Caption: Troubleshooting decision tree for low phosphorylation yield.
Caption: Simplified reaction mechanism of alcohol phosphorylation with POCl₃.
References
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. byjus.com [byjus.com]
- 7. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photochemical Stability of Acrylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrylate derivatives.
Troubleshooting Guides
Issue 1: Incomplete or Slow Photopolymerization
Q: My acrylate formulation is not curing completely or is curing very slowly under UV light. What are the possible causes and how can I fix it?
A: Incomplete or slow photopolymerization is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Oxygen Inhibition: Oxygen is a known inhibitor of free-radical polymerization.[1][2] The presence of atmospheric oxygen can quench the excited state of the photoinitiator or react with the initiating and propagating radicals to form unreactive peroxy radicals.
-
Solution:
-
Inert Atmosphere: Perform the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]
-
Amine Synergists: Incorporate an amine co-initiator, which can help to consume oxygen.
-
Higher Photoinitiator Concentration: Increasing the photoinitiator concentration can generate a higher flux of radicals to overcome the oxygen inhibition.
-
Thiol-based Systems: Consider using thiol-ene polymerization systems, which are less susceptible to oxygen inhibition.
-
-
-
Photoinitiator Issues: The choice and concentration of the photoinitiator are critical for efficient polymerization.
-
Solution:
-
Wavelength Matching: Ensure the emission spectrum of your UV lamp overlaps with the absorption spectrum of your photoinitiator.
-
Concentration Optimization: The photoinitiator concentration typically ranges from 0.5% to 5% by weight. Too low a concentration may not generate enough radicals, while too high a concentration can lead to inner filter effects, where the surface of the sample absorbs too much light, preventing it from penetrating deeper.
-
Photoinitiator Type: For highly pigmented or thick samples, consider using a Type II (hydrogen abstraction) photoinitiator system or a long-wavelength absorbing photoinitiator.
-
-
-
UV Light Source: The intensity and wavelength of the UV source are crucial parameters.
-
Solution:
-
Intensity: A higher light intensity generally leads to a faster polymerization rate and a higher degree of cure.[3] However, excessively high intensity can sometimes lead to rapid surface curing, which traps unreacted monomer underneath.
-
Wavelength: Short-wavelength UV radiation can be used for the photopolymerization of acrylates even without a photoinitiator by direct excitation of the acrylate monomer.[4]
-
-
-
Monomer and Oligomer Selection: The reactivity and viscosity of the acrylate monomers and oligomers play a significant role.
-
Solution:
-
Reactivity: Methacrylates are generally less reactive than acrylates.
-
Viscosity: Highly viscous formulations can limit the mobility of reactive species, leading to a lower degree of conversion. Adding a low-viscosity reactive diluent can improve mobility.
-
-
Issue 2: Yellowing of Acrylate Polymer Upon UV Exposure
Q: My acrylate-based material is turning yellow after being exposed to UV light. What is causing this and how can I prevent it?
A: Yellowing of acrylate polymers upon UV exposure is a sign of photodegradation.[5] This is primarily due to photo-oxidation, where UV radiation breaks chemical bonds in the polymer, leading to the formation of chromophores that absorb blue and violet light, making the material appear yellow.[6]
Primary Causes:
-
Photo-oxidation: UV radiation, especially in the presence of oxygen, generates free radicals that lead to the formation of conjugated carbonyl compounds, which are yellow.[7]
-
Thermal Exposure: High temperatures can accelerate the photo-oxidative degradation process.[6]
-
Amine Oxidation: Aromatic amines, sometimes used as accelerators, can react with nitrogen oxides in the air to form yellow nitroso and nitro derivatives.[7]
-
Photoinitiator Byproducts: Some photoinitiators can generate colored byproducts upon photolysis.
Prevention Strategies:
-
UV Stabilizers: Incorporating UV stabilizers is the most effective way to prevent yellowing.
-
Antioxidants: Adding antioxidants like phenolic compounds can inhibit thermal oxidation.[8]
-
Optimized Curing: Both excessive and insufficient curing can contribute to yellowing.[9] Ensure that the curing conditions (light intensity, exposure time) are optimized for your specific formulation.
-
Material Selection: Choose high-quality, UV-resistant acrylic monomers and oligomers. Some formulations are specifically designed for enhanced photostability.
| UV Stabilizer Type | Mechanism of Action | Typical Concentration |
| Benzophenones | UV Absorber | 1-2% by weight |
| Benzotriazoles | UV Absorber | 1-2% by weight |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenger | 0.5-2% by weight |
Note: The effectiveness of UV stabilizers can be concentration-dependent and may vary with the specific pigmented system.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for acrylate derivatives under UV irradiation?
A1: The main degradation pathways for acrylate polymers initiated by UV light include:
-
Chain Scission: The polymer backbone can break, leading to a decrease in molecular weight and changes in mechanical properties.
-
Crosslinking: The formation of new bonds between polymer chains can occur, which can make the material more brittle.
-
Side-chain Elimination: The ester side groups can be cleaved, leading to the formation of products like alcohols and alkenes.
-
Photo-oxidation: In the presence of air, oxygen can be incorporated into the polymer structure, forming hydroperoxides, ketones, and aldehydes, which often leads to discoloration.
Q2: How can I quantify the photochemical stability of my acrylate derivative?
A2: Several analytical techniques can be used to quantify photochemical stability:
-
UV-Vis Spectroscopy: To monitor changes in the absorption spectrum over time. The formation of chromophores will result in increased absorbance in the visible region.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its photodegradation products.[11][12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To track changes in functional groups, such as the formation of carbonyls and hydroxyls, and the disappearance of C=C double bonds.
-
Gel Permeation Chromatography (GPC): To measure changes in molecular weight distribution, which can indicate chain scission or crosslinking.
-
Photo-Differential Scanning Calorimetry (Photo-DSC): To study the kinetics of photopolymerization by measuring the heat flow during the reaction.[3][15]
Q3: What are the standard guidelines for photostability testing?
A3: The ICH Q1B guideline is the internationally recognized standard for photostability testing of new drug substances and products.[16][17][18][19][20] It outlines the requirements for light sources, exposure levels, and testing procedures.
ICH Q1B Recommended Light Exposure Levels for Confirmatory Studies:
| Parameter | Exposure Level |
| Overall Illumination | Not less than 1.2 million lux hours |
| Near UV Energy | Not less than 200 watt hours/square meter |
Q4: I am observing unexpected side products in my photochemical reaction. What could be the cause?
A4: The formation of unexpected side products in acrylate polymerization can be due to various side reactions, including:
-
Backbiting (1,5-hydrogen shift): This intramolecular chain transfer reaction can lead to the formation of mid-chain radicals and subsequent branching.
-
β-Scission: Cleavage of a bond beta to the radical center can result in the formation of a terminal double bond and a smaller radical.
-
Chain Transfer to Monomer or Polymer: This can lead to the formation of a new radical and a dead polymer chain, affecting the molecular weight distribution.
-
Macromonomer Propagation: A polymer chain with a terminal double bond can act as a large monomer and be incorporated into another growing chain.
Experimental Protocols
Protocol 1: Assessing Photostability of an Acrylate Thin Film using UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a solution of the acrylate derivative in a suitable volatile solvent.
-
Cast a thin film of the solution onto a quartz slide or other UV-transparent substrate using a technique such as spin-coating or drop-casting to ensure uniform thickness.
-
If the sample is a photopolymer, cure it under a UV lamp for the specified time.
-
Prepare a control sample protected from light (e.g., wrapped in aluminum foil).[17]
-
-
Initial Measurement:
-
Record the initial UV-Vis absorption spectrum of the thin film from 200 to 800 nm.
-
-
UV Exposure:
-
Place the sample in a photostability chamber equipped with a calibrated light source that meets ICH Q1B guidelines.
-
Expose the sample to a controlled dose of UV and visible light.
-
-
Periodic Measurements:
-
At predetermined time intervals, remove the sample from the chamber and record its UV-Vis spectrum.
-
-
Data Analysis:
-
Overlay the spectra to observe changes in absorbance over time.
-
Quantify the degradation by monitoring the decrease in the absorbance of the parent compound or the increase in the absorbance of degradation products at specific wavelengths.
-
Protocol 2: Analysis of Photodegradation Products by HPLC
-
Sample Preparation:
-
Expose the acrylate derivative (in solution or as a solid/film) to UV light in a photostability chamber for a defined period.
-
Dissolve a known amount of the exposed sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of the parent compound.
-
-
HPLC Method:
-
Column: A C18 reversed-phase column is commonly used for the separation of acrylate monomers and their degradation products.[13]
-
Mobile Phase: A gradient elution with water and acetonitrile is often effective.
-
Detector: A diode array detector (DAD) or a UV detector set to the λmax of the parent compound and potential degradation products.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Data Analysis:
-
Identify the peak corresponding to the parent compound by comparing the retention time with that of the standard.
-
New peaks appearing in the chromatogram of the exposed sample are potential degradation products.
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed using the calibration curve.
-
Calculate the percentage degradation of the parent compound.
-
References
- 1. radtech.org [radtech.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photopolymerization of acrylates without photoinitiators with short‐wavelength UV radiation: A study with real‐time fourier transform infrared spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. How Do You Prevent Yellowing or Discoloration of Acrylic Over Time? - Jinan Jinbao Plastic Co, LTD. [jinbaoplastic.com]
- 6. engineerfix.com [engineerfix.com]
- 7. Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 8. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 9. Why does UV glue turn yellow and how to prevent it?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 10. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC detection and dosage method for acrylic monomers and degradation products released from implanted medical devices. (2016) | Lionel Tortolano | 3 Citations [scispace.com]
- 12. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 13. Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 19. youtube.com [youtube.com]
- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Phosphoenolpyruvate (PEP) Salts in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzymatic assays, the choice of reagents can significantly impact experimental outcomes. This is particularly true for substrates like phosphoenolpyruvate (PEP), a critical intermediate in glycolysis and a substrate for several key enzymes, including pyruvate kinase (PK) and lactate dehydrogenase (LDH). PEP is commercially available in various salt forms, most commonly as potassium (PEP-K), sodium (PEP-Na), and tris(hydroxymethyl)aminomethane (PEP-Tris) salts. This guide provides a comparative analysis of these PEP salts, supported by experimental data, to aid researchers in selecting the optimal salt for their enzymatic reactions.
The Critical Role of the Counter-Ion: Potassium as a Key Activator
The primary differentiator between PEP salts lies in the identity of their counter-ion. For many enzymes that utilize PEP, particularly pyruvate kinase, the presence of specific monovalent and divalent cations is not merely a matter of ionic strength but a fundamental requirement for catalytic activity.
Extensive research has demonstrated that potassium ions (K⁺) are potent activators of pyruvate kinase.[1] In fact, the presence of K⁺ can increase the maximal velocity (Vmax) of the pyruvate kinase reaction by approximately 400-fold compared to reactions lacking K⁺.[1] Furthermore, K⁺ enhances the affinity of the enzyme for its substrates, PEP and ADP, by 2- to 6-fold.[1] The binding of K⁺ is believed to induce a conformational change in the enzyme, promoting the acquisition of its active state and altering the kinetic mechanism from an ordered to a random binding of substrates.[1]
Conversely, while sodium ions (Na⁺) can substitute for K⁺, they are significantly less effective activators, resulting in a much weaker enzymatic activity.[2][3] The use of Tris as a counter-ion for PEP, or as a primary buffer component, can be particularly problematic. Studies have shown that Tris buffer can induce a lag phase in the pyruvate kinase reaction and lead to a diminished reaction velocity compared to phosphate or other non-interfering buffers.[4] This inhibitory effect is thought to be due to Tris-induced conformational changes in the enzyme.[4]
Quantitative Comparison of PEP Salt Performance
The following table summarizes the expected kinetic outcomes based on the choice of PEP salt and the cationic composition of the reaction buffer.
| PEP Salt Form | Predominant Cation | Expected Pyruvate Kinase Activity | Key Considerations |
| PEP Potassium Salt (PEP-K) | K⁺ | High | The recommended choice for optimal pyruvate kinase activity. Provides the necessary K⁺ for maximal activation. |
| PEP Sodium Salt (PEP-Na) | Na⁺ | Low to Moderate | Can support some activity, but will be significantly lower than with K⁺. May require the addition of a potassium salt to the buffer to achieve optimal rates. |
| PEP Tris Salt | TrisH⁺ | Low and Potentially Inhibited | Not recommended. The Tris cation is not an effective activator and can inhibit the enzyme, leading to a lag phase and reduced velocity. |
Experimental Protocols
To empirically determine the optimal PEP salt for a specific enzymatic system, a coupled enzyme assay measuring the activity of pyruvate kinase and lactate dehydrogenase is commonly employed.
Pyruvate Kinase-Lactate Dehydrogenase (PK-LDH) Coupled Assay
This assay measures the rate of NADH oxidation, which is proportional to the rate of pyruvate production by pyruvate kinase.
Materials:
-
Pyruvate Kinase (e.g., from rabbit muscle)
-
Lactate Dehydrogenase (e.g., from rabbit muscle)
-
Phosphoenolpyruvate (PEP) - Potassium, Sodium, and Tris salts
-
Adenosine Diphosphate (ADP)
-
Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl) - for reactions with PEP-Na and PEP-Tris
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Stock Solutions:
-
1 M MgCl₂
-
1 M KCl
-
100 mM ADP
-
10 mM NADH
-
100 mM of each PEP salt (Potassium, Sodium, Tris)
-
Pyruvate Kinase and Lactate Dehydrogenase at appropriate concentrations.
-
-
Prepare Reaction Mixtures:
-
For each PEP salt to be tested, prepare a reaction mixture in a cuvette.
-
Reaction Mixture for PEP-K:
-
850 µL Reaction Buffer
-
10 µL 1 M MgCl₂
-
50 µL 100 mM ADP
-
10 µL 10 mM NADH
-
A suitable amount of Lactate Dehydrogenase
-
50 µL 100 mM PEP-K
-
-
Reaction Mixture for PEP-Na (with K⁺ supplementation):
-
800 µL Reaction Buffer
-
50 µL 1 M KCl
-
10 µL 1 M MgCl₂
-
50 µL 100 mM ADP
-
10 µL 10 mM NADH
-
A suitable amount of Lactate Dehydrogenase
-
50 µL 100 mM PEP-Na
-
-
Reaction Mixture for PEP-Tris (with K⁺ supplementation):
-
800 µL Reaction Buffer
-
50 µL 1 M KCl
-
10 µL 1 M MgCl₂
-
50 µL 100 mM ADP
-
10 µL 10 mM NADH
-
A suitable amount of Lactate Dehydrogenase
-
50 µL 100 mM PEP-Tris
-
-
-
Initiate the Reaction:
-
Equilibrate the reaction mixtures at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small, non-limiting amount of Pyruvate Kinase.
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the Michaelis-Menten constant (Km) and maximal velocity (Vmax) for each PEP salt, perform the assay with varying concentrations of the respective PEP salt while keeping the concentration of ADP constant and saturating.
-
Plot the initial velocities against the PEP concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Enzymatic Pathway and Experimental Workflow
Signaling Pathway: The Final Steps of Glycolysis
Caption: Coupled enzymatic reaction of Pyruvate Kinase and Lactate Dehydrogenase.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the kinetic performance of different PEP salts.
Conclusion and Recommendations
The choice of the counter-ion for phosphoenolpyruvate has a profound impact on the activity of enzymes that utilize it as a substrate, most notably pyruvate kinase. The available evidence strongly indicates that the potassium salt of PEP is the superior choice for enzymatic assays involving pyruvate kinase. The presence of potassium ions is essential for achieving maximal enzyme activity and optimal substrate affinity.
Recommendations:
-
For optimal pyruvate kinase activity, always use the potassium salt of PEP.
-
If using the sodium salt of PEP is unavoidable, ensure that the reaction buffer is supplemented with a potassium salt (e.g., KCl) to a final concentration that is sufficient for enzyme activation (typically 50-100 mM).
-
Avoid using the Tris salt of PEP and Tris-based buffers for pyruvate kinase assays , as they can be inhibitory.
-
When comparing results between experiments or laboratories, it is crucial to report the specific PEP salt and the full composition of the reaction buffer, including the concentrations of all monovalent and divalent cations.
-
The purity and stability of the PEP salt can also influence results. It is advisable to source high-purity PEP salts from reputable suppliers and to store them under the recommended conditions to prevent degradation.
References
- 1. Pyruvate kinase revisited: the activating effect of K+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphoenolpyruvate and Mg2+ Binding to Pyruvate Kinase Monitored by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The K+-Dependent and -Independent Pyruvate Kinases Acquire the Active Conformation by Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newprairiepress.org [newprairiepress.org]
A Comparative Guide: Cyclohexanamine 2-(phosphonooxy)acrylate vs. Potassium Phosphoenolpyruvate in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyclohexanamine 2-(phosphonooxy)acrylate and potassium phosphoenolpyruvate, two commonly used salts of the high-energy phosphate compound phosphoenolpyruvate (PEP). PEP is a critical intermediate in glycolysis and gluconeogenesis and serves as a primary substrate for several key enzymes, including pyruvate kinase and phosphoenolpyruvate carboxylase. The choice of the counter-ion can influence the compound's physical properties and handling characteristics, which are important considerations in experimental design.
Physicochemical Properties
| Property | This compound (PEP-CHA) | Potassium Phosphoenolpyruvate (PEP-K) |
| Synonyms | Phosphoenolpyruvic acid monocyclohexylammonium salt, PEP-CHA | Phosphoenolpyruvic acid monopotassium salt, PEP-K |
| CAS Number | 10526-80-4[1] | 4265-07-0 |
| Molecular Formula | C9H18NO6P | C3H4KO6P |
| Molecular Weight | 267.22 g/mol [1] | 206.13 g/mol |
| Appearance | White to off-white crystalline powder[1] | White to off-white solid |
| Solubility | Soluble in water (100 mg/ml)[1] | Soluble in water |
| Storage | -20°C[1] | 2-8°C or -20°C |
Performance in Enzymatic Assays: A Comparative Overview
Both this compound (PEP-CHA) and potassium phosphoenolpyruvate (PEP-K) are utilized as substrates for enzymes that recognize phosphoenolpyruvate. The most common application is in the pyruvate kinase (PK) assay, which is frequently coupled with lactate dehydrogenase (LDH) for continuous spectrophotometric monitoring.
To date, a direct, peer-reviewed study comparing the kinetic parameters (Km and Vmax) of pyruvate kinase with PEP-CHA versus PEP-K is not available. In practice, the choice between the two salts often comes down to historical laboratory preference, cost, and perceived handling advantages. The potassium salt is more commonly cited in the literature for fundamental kinetic studies. It is important to note that the presence of potassium ions (K+) is known to be essential for pyruvate kinase activity. Therefore, when using PEP-CHA, it is crucial to ensure that the assay buffer is supplemented with an adequate concentration of K+ ions.
Experimental Protocols
The following is a generalized, detailed protocol for a standard lactate dehydrogenase-coupled pyruvate kinase assay. This protocol can be adapted for use with either PEP-CHA or PEP-K.
Principle
Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, producing pyruvate and ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the pyruvate kinase activity.
Reagents and Buffers
-
Assay Buffer: 50 mM Imidazole-HCl, pH 7.6, containing 100 mM KCl and 10 mM MgCl2.
-
Phosphoenolpyruvate (PEP) Stock Solution: 100 mM of either PEP-CHA or PEP-K in deionized water. Store in aliquots at -20°C.
-
Adenosine Diphosphate (ADP) Stock Solution: 100 mM in deionized water, pH adjusted to ~7.0. Store in aliquots at -20°C.
-
Nicotinamide Adenine Dinucleotide (NADH) Stock Solution: 10 mM in deionized water. Prepare fresh and protect from light.
-
Lactate Dehydrogenase (LDH): A high-purity suspension in glycerol, typically around 1000 units/mL.
-
Pyruvate Kinase (PK): The enzyme sample to be assayed.
Assay Procedure
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing the following components (final concentrations):
-
50 mM Imidazole-HCl, pH 7.6
-
100 mM KCl
-
10 mM MgCl2
-
1 mM ADP
-
0.2 mM NADH
-
5-10 units of Lactate Dehydrogenase
-
Variable concentrations of PEP (e.g., for Km determination, ranging from 0.05 mM to 2 mM)
-
Deionized water to a final volume of 990 µL.
-
-
Equilibration: Incubate the cuvette in a spectrophotometer with temperature control (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH degradation.
-
Initiate the Reaction: Add 10 µL of the pyruvate kinase enzyme solution to the cuvette and mix thoroughly by gentle inversion.
-
Monitor Absorbance: Immediately start recording the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate should be linear.
-
Calculate Activity: The activity of pyruvate kinase is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Signaling and Metabolic Pathways
Phosphoenolpyruvate is a central metabolite in the glycolysis and gluconeogenesis pathways.
Experimental Workflow
The general workflow for determining the kinetic parameters of pyruvate kinase using a coupled assay is outlined below.
Conclusion
Both this compound and potassium phosphoenolpyruvate are suitable substrates for enzymatic assays involving phosphoenolpyruvate. The choice between them may be guided by practical considerations such as existing laboratory protocols, cost, and anecdotal evidence of stability, particularly for the cyclohexylammonium salt. However, for rigorous kinetic studies, it is imperative to ensure that the assay conditions, especially the concentration of essential cations like K+, are carefully controlled and optimized, regardless of the PEP salt form used. The lack of direct comparative studies in the literature highlights an opportunity for future research to definitively characterize the performance differences between these two widely used reagents.
References
A Comparative Guide to the Efficacy of 2-(Phosphonooxy)acrylate Monomers and Methacrylic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance, properties, and applications of 2-(phosphonooxy)acrylate monomers and methacrylic esters. The information is intended to assist researchers and professionals in selecting the appropriate monomer system for their specific applications in fields such as dental materials, bone regeneration, and drug delivery.
Chemical Structure and Synthesis
2-(Phosphonooxy)acrylate Monomers: These monomers are characterized by the presence of a phosphate group, which imparts unique properties such as improved adhesion to mineralized tissues and enhanced hydrolytic stability.
Methacrylic Esters: This is a broad class of monomers, with poly(methyl methacrylate) (PMMA) being a prominent example, widely used in various biomedical applications due to their ease of polymerization and tunable properties.[1][2]
Experimental Protocols: Synthesis
Synthesis of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates: A typical three-step synthesis involves:
-
Baylis–Hillman reaction: Reaction of ethyl acrylate with formaldehyde.
-
Etherification: The product from step 1 is etherified with a diol.
-
Phosphorylation: The resulting alcohol is phosphorylated using phosphorus oxychloride (POCl₃) in the presence of triethylamine. The mixture is stirred at low temperature, filtered, and then hydrolyzed to yield the final monomer.[3]
Synthesis of Methyl Methacrylate (MMA): One common industrial method is the acetone cyanohydrin (ACH) process:
-
Reaction of acetone and hydrogen cyanide: This forms acetone cyanohydrin.
-
Hydrolysis and Esterification: The ACH is treated with concentrated sulfuric acid to form a sulfate ester of methacrylamide, which is then reacted with methanol to produce MMA and ammonium bisulfate.[1][4] The product is subsequently purified by distillation.[1][5]
Diagram of Synthesis Pathways
References
- 1. How Is Methyl Methacrylate (MMA) Made? - Production Process, Uses & FAQs - MMA Chemicals [mmachemicals.com]
- 2. edj.hmu.edu.krd [edj.hmu.edu.krd]
- 3. BJOC - Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive [beilstein-journals.org]
- 4. Methyl methacrylate - Wikipedia [en.wikipedia.org]
- 5. Guidelines for the Production Process of Methyl Methacrylate - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
A Researcher's Guide to Validating Novel PTP1B Inhibitors: A Comparative Analysis of Cyclohexanamine 2-(phosphonooxy)acrylate
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the experimental results of novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, using the hypothetical compound Cyclohexanamine 2-(phosphonooxy)acrylate, hereafter referred to as Compound X, as a case study. This document offers a comparative analysis against established PTP1B inhibitors, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and workflows.
PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. The validation of novel inhibitors requires rigorous and standardized experimental evaluation.
Comparative Performance of PTP1B Inhibitors
To contextualize the potential efficacy of a novel inhibitor like Compound X, it is essential to compare its performance with well-characterized PTP1B inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors. The data for Compound X is presented hypothetically for illustrative purposes.
| Inhibitor | IC50 (μM) | Mechanism of Inhibition | Target Site |
| Compound X (Hypothetical) | 0.5 | Competitive | Active Site |
| Trodusquemine (MSI-1436) | 1.0[1] | Non-competitive | Allosteric (C-terminal)[1] |
| Ertiprotafib | 1.6 - 29 (depending on assay conditions)[1] | Active Site[1] | Active Site |
| JTT-551 | 0.22 (Ki)[1] | Mixed-type | Active Site & Secondary Site |
| DPM-1001 | 0.1 | Time-dependent | C-terminal region |
| PTP1B-IN-2 | 0.05 | Not specified | Not specified |
| CX08005 | 0.781 | Competitive | Catalytic P-loop |
Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental approach is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1: PTP1B's role in negatively regulating the insulin signaling pathway.
References
A Comparative Guide to Alternative Substrates for Pyruvate Kinase Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative substrates for pyruvate kinase, a key enzyme in glycolysis. Understanding how different substrate analogs interact with pyruvate kinase is crucial for inhibitor screening, mechanistic studies, and the development of novel therapeutics targeting metabolic pathways. This document summarizes key quantitative data, details experimental protocols for substrate evaluation, and visualizes the experimental workflow.
Introduction to Pyruvate Kinase and the Role of Alternative Substrates
Pyruvate kinase (PK) is a pivotal enzyme that catalyzes the final, rate-limiting step of glycolysis: the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP.[1] Given its central role in cellular metabolism, pyruvate kinase is a significant target for drug development, particularly in cancer and infectious diseases where metabolic reprogramming is a hallmark.
The use of alternative substrates and PEP analogs in pyruvate kinase studies offers several advantages. These compounds are instrumental in:
-
Elucidating the enzyme's catalytic mechanism: By modifying specific functional groups on the substrate molecule, researchers can probe the structural and chemical requirements for binding and catalysis.
-
Screening for inhibitors and activators: Alternative substrates can be used in competitive binding assays to identify molecules that modulate pyruvate kinase activity.
-
Developing specific assays: Some analogs may have properties, such as fluorescence or a unique spectroscopic signature, that can be exploited to create novel, high-throughput screening assays.
-
Investigating isozyme specificity: Different isozymes of pyruvate kinase (e.g., PKM1, PKM2, L, R) exhibit distinct kinetic and regulatory properties.[1] Alternative substrates can help to characterize these differences and develop isozyme-specific modulators.
This guide focuses on the kinetic parameters of several PEP analogs with rabbit muscle and yeast pyruvate kinases, providing a basis for selecting the appropriate tool for specific research needs.
Comparative Kinetic Data of Pyruvate Kinase Substrates
The following table summarizes the kinetic parameters of phosphoenolpyruvate (PEP) and its analogs as substrates for rabbit muscle and yeast pyruvate kinases. The data highlights the impact of modifications to the PEP molecule on the enzyme's affinity (Km) and turnover rate (Vmax).
| Substrate | Pyruvate Kinase Source | Km (mM) | Vmax (relative to PEP) |
| Phosphoenolpyruvate (PEP) | Rabbit Muscle | 0.07 | 100% |
| (Z)-Phosphoenol-3-fluoropyruvate | Rabbit Muscle | 0.06 | 1% |
| (E)-Phosphoenol-3-fluoropyruvate | Rabbit Muscle | - | < 0.1% |
| (Z)-Phosphoenol-3-bromopyruvate | Rabbit Muscle | 0.10 | 0.3% |
| Phosphoenol-α-ketobutyrate | Rabbit Muscle | 1.0 | 0.3% |
| Phosphoenolpyruvate (PEP) | Yeast | 0.6 | 100% |
| (Z)-Phosphoenol-3-fluoropyruvate | Yeast | 2.5 | 120% |
| (Z)-Phosphoenol-3-bromopyruvate | Yeast | 0.6 | 150% |
| Phosphoenol-α-ketobutyrate | Yeast | 2.0 | 250% |
Data compiled from studies by Stubbe & Kenyon (1972) and Blumberg & Stubbe (1975).
Experimental Protocols
A widely used method for determining pyruvate kinase activity is the lactate dehydrogenase (LDH)-coupled assay .[2][3][4] This continuous spectrophotometric assay measures the rate of pyruvate production by coupling it to the oxidation of NADH by LDH.
Principle
The pyruvate produced by the pyruvate kinase reaction is immediately used by lactate dehydrogenase to convert NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the rate of the pyruvate kinase reaction.
Reagents and Buffers
-
Assay Buffer: 50 mM Imidazole or Tris buffer, pH 7.5, containing 100 mM KCl and 5 mM MgCl2.
-
Phosphoenolpyruvate (PEP) or alternative substrate solution: Prepared in assay buffer to the desired concentrations.
-
Adenosine diphosphate (ADP) solution: 100 mM stock solution in water, pH ~7.0.
-
Nicotinamide adenine dinucleotide, reduced form (NADH) solution: 10 mM stock solution in assay buffer.
-
Lactate Dehydrogenase (LDH): A high-purity preparation, approximately 1000 units/mL.
-
Pyruvate Kinase: The enzyme sample to be assayed.
Assay Procedure
-
Prepare the reaction mixture: In a quartz cuvette, combine the assay buffer, PEP (or alternative substrate), ADP, and NADH to the desired final concentrations. A typical reaction volume is 1 mL.
-
Add the coupling enzyme: Add a sufficient amount of lactate dehydrogenase to ensure that the pyruvate kinase reaction is the rate-limiting step.
-
Equilibrate the reaction mixture: Incubate the cuvette in a spectrophotometer with temperature control (e.g., 25°C or 37°C) for several minutes to allow the temperature to stabilize and to record any background rate of NADH oxidation.
-
Initiate the reaction: Add a small volume of the pyruvate kinase sample to the cuvette and mix thoroughly.
-
Monitor the reaction: Record the decrease in absorbance at 340 nm over time. The initial linear portion of the absorbance curve represents the initial velocity of the reaction.
-
Calculate the enzyme activity: The rate of NADH oxidation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of pyruvate kinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for a particular substrate, the assay is performed with a fixed, saturating concentration of ADP and varying concentrations of the phosphoenolpyruvate analog. The initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in studying alternative substrates for pyruvate kinase.
Caption: Workflow for evaluating alternative pyruvate kinase substrates.
Caption: Principle of the LDH-coupled pyruvate kinase assay.
References
- 1. Pyruvate kinase - Wikipedia [en.wikipedia.org]
- 2. Pyruvate kinase enzyme assay [bio-protocol.org]
- 3. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Properties of Cyclohexylamine and Other Organic Amines for Researchers and Drug Development Professionals
Executive Summary: This guide provides a comprehensive comparison of the physicochemical and reactive properties of cyclohexylamine against other common organic amines: the aromatic aniline, the tertiary triethylamine, and the acyclic primary n-butylamine. For researchers and professionals in drug development, selecting the appropriate amine is critical for reaction outcomes. Cyclohexylamine presents a unique profile as a strong base, comparable to other aliphatic amines, yet with a distinct cyclic structure that influences its steric and solubility characteristics. It is significantly more basic than aniline and offers a different steric profile to the linear n-butylamine and the bulky triethylamine, making it a versatile tool in organic synthesis.
Data Presentation
Physicochemical Properties of Selected Organic Amines
The fundamental properties of an amine dictate its behavior in a chemical system. The following table summarizes key physicochemical data for cyclohexylamine and its counterparts, providing a basis for selection in various applications.
| Property | Cyclohexylamine | Aniline | Triethylamine | n-Butylamine |
| Molecular Formula | C₆H₁₃N | C₆H₇N | C₆H₁₅N | C₄H₁₁N |
| Molar Mass ( g/mol ) | 99.17[1] | 93.13[2][3] | 101.19[4][5] | 73.14[6] |
| pKa of conjugate acid | 10.66[1] | 4.63[2] | 10.75[1][5] | 10.78[7] |
| Boiling Point (°C) | 134.5[4] | 184.13[2][3] | 89.5 | 78[8][6][9] |
| Melting Point (°C) | -17.7[4] | -6.30[2][3] | -114.7[5] | -49[6][7][9] |
| Solubility in water | Miscible[4] | 3.6 g/100 mL (at 20°C)[2][10] | 11.24 g/L (at 20°C)[5] | Miscible[8][6][9] |
Comparative Reactivity in Acylation
An amine's utility in synthesis is largely defined by its nucleophilicity. The table below offers a qualitative comparison of the reactivity of these amines in a standard acylation reaction, such as amide formation from an acyl chloride.
| Amine | Relative Reactivity in Acylation | Key Factors Influencing Reactivity |
| Cyclohexylamine | High | The lone pair on the sp³ hybridized nitrogen is readily available, making it a strong nucleophile. Its cyclic structure imparts moderate steric hindrance. |
| Aniline | Low | The nitrogen's lone pair is delocalized into the aromatic ring through resonance, which significantly reduces its nucleophilicity.[11][12] |
| Triethylamine | Very Low (as a nucleophile) | Although a strong base, the three ethyl groups create substantial steric hindrance around the nitrogen, rendering it a poor nucleophile. It is frequently used as a non-nucleophilic base to neutralize acid byproducts.[13] |
| n-Butylamine | High | As a primary aliphatic amine with minimal steric hindrance, its lone pair is highly accessible, resulting in strong nucleophilicity comparable to cyclohexylamine. |
Experimental Protocols
Determination of Amine Basicity (pKa) by Potentiometric Titration
This protocol provides a standardized method for quantifying the basicity of an amine by determining the pKa of its conjugate acid.
Objective: To measure the pKa of an amine through titration with a strong acid while monitoring pH.
Materials:
-
Amine sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: A precisely weighed amount of the amine is dissolved in a known volume of deionized water to obtain a solution of a specific concentration (e.g., 0.05 M).[14]
-
Titration Setup: The amine solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is submerged in the solution, and gentle stirring is initiated.
-
Titration: The burette is filled with the standardized HCl solution. The titrant is added in small, accurate increments (e.g., 0.1-0.5 mL).
-
Data Collection: The pH of the solution is recorded after each addition of HCl, once the reading has stabilized.[15]
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of HCl added.
-
The equivalence point is identified as the inflection point of the curve, where the slope is at its maximum.
-
The half-equivalence point corresponds to the volume of HCl that is half of the volume required to reach the equivalence point.
-
The pKa of the amine's conjugate acid is the pH value at the half-equivalence point.[16]
-
Comparative Nucleophilicity of Amines by Competitive Acylation and NMR Spectroscopy
This experiment allows for the direct comparison of the nucleophilic reactivity of multiple amines in a single reaction.
Objective: To ascertain the relative reactivities of cyclohexylamine, aniline, and n-butylamine in a competitive acylation reaction.
Materials:
-
Cyclohexylamine
-
Aniline
-
n-Butylamine
-
Acetyl chloride
-
Inert, anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a clean, dry NMR tube, an equimolar solution of cyclohexylamine, aniline, and n-butylamine is prepared in the chosen anhydrous solvent.
-
Initiation of Reaction: The solution is cooled in an ice bath. A limited amount of acetyl chloride (e.g., 0.3 equivalents relative to the total moles of amines) is added slowly to the stirred solution. Using a substoichiometric amount of the acylating agent ensures the amines compete for it.
-
Reaction Monitoring and Quenching: The reaction progress can be monitored directly by ¹H NMR spectroscopy at set time intervals. Once the reaction is complete (or after a predetermined time), it can be quenched by adding a small amount of water or a saturated sodium bicarbonate solution.
-
Workup: The organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. The residue is then dissolved in CDCl₃ for final NMR analysis.
-
Analysis: The product mixture is analyzed by ¹H NMR spectroscopy. The distinct signals of the resulting amide products (N-acetylcyclohexylamine, N-acetylaniline, and N-acetyl-n-butylamine) are identified and their relative integrals are calculated.
-
Interpretation: The ratio of the integrated signals for each amide product directly reflects the relative nucleophilic reactivity of the parent amines. A larger integral for a specific amide indicates a higher nucleophilicity for the corresponding amine.
Mandatory Visualization
Caption: A logical workflow for selecting an appropriate organic amine based on key properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of PKA and PKC in histamine H1 receptor-mediated activation of catecholamine neurotransmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
- 10. orgosolver.com [orgosolver.com]
- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells [mdpi.com]
- 12. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of histamine H1 and H2 receptors in the regulation of STAT-1 phosphorylation: inverse agonism exhibited by the receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
Cross-reactivity studies involving Cyclohexanamine 2-(phosphonooxy)acrylate
Acrylates and methacrylates are ubiquitous in various fields, from dental materials to drug delivery systems.[1][2][3] However, their structural similarities can lead to cross-sensitization, where an immune response initiated by one compound extends to other, structurally related molecules.[1][2][4] This guide synthesizes findings from animal and human studies to illuminate these critical interactions.
Comparative Analysis of Acrylate Cross-Reactivity
The following table summarizes the observed cross-reactivity patterns between several key methacrylate compounds, as determined by in vivo animal studies. These studies typically involve an initial sensitization phase to a specific methacrylate, followed by challenge with a panel of related compounds to assess the breadth of the immune response.
| Sensitizing Agent | Challenging Agent | Observed Cross-Reactivity |
| 2-Hydroxyethyl methacrylate (2-HEMA) | Methyl methacrylate (MMA) | Strong |
| 2-Hydroxypropyl methacrylate (2-HPMA) | Strong | |
| Ethyleneglycol dimethacrylate (EGDMA) | Strong | |
| Methyl methacrylate (MMA) | 2-Hydroxyethyl methacrylate (2-HEMA) | Weak to Moderate |
| 2-Hydroxypropyl methacrylate (2-HPMA) | Weak to Moderate | |
| Ethyleneglycol dimethacrylate (EGDMA) | Strong | |
| 2-Hydroxypropyl methacrylate (2-HPMA) | Methyl methacrylate (MMA) | Weak to Moderate |
| 2-Hydroxyethyl methacrylate (2-HEMA) | Weak to Moderate | |
| Ethyleneglycol dimethacrylate (EGDMA) | Strong | |
| Ethyleneglycol dimethacrylate (EGDMA) | Methyl methacrylate (MMA) | Weak/Infrequent |
| 2-Hydroxyethyl methacrylate (2-HEMA) | Weak/Infrequent | |
| 2-Hydroxypropyl methacrylate (2-HPMA) | Weak/Infrequent |
Data synthesized from inbred guinea pig sensitization studies.[5]
Experimental Protocols for Assessing Cross-Reactivity
The evaluation of acrylate cross-reactivity predominantly relies on in vivo sensitization models, which aim to mimic the development of allergic contact dermatitis in humans. A widely used method is the guinea pig maximization test (GPMT) or similar sensitization assays.
A typical experimental protocol involves the following key steps:
-
Induction/Sensitization Phase:
-
Challenge Phase:
-
Evaluation:
-
The skin reactions at the challenge sites are observed and scored at specific time points (e.g., 24 and 48 hours) for signs of erythema and edema.
-
The severity of the reaction is indicative of the degree of cross-reactivity.
-
Visualizing Cross-Reactivity Assessment and Mechanisms
To better illustrate the processes involved in evaluating and understanding acrylate cross-reactivity, the following diagrams are provided.
The immunological basis for acrylate cross-reactivity is believed to be T-cell mediated. Acrylates, being small molecules (haptens), are thought to bind to endogenous proteins to form immunogenic complexes that are then recognized by T-cells.
References
- 1. medicaljournalssweden.se [medicaljournalssweden.se]
- 2. Cross-reactions of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity patterns of contact-sensitizing methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Novel Dental Adhesives with 2-(ω-phosphonooxy-2-oxaalkyl)acrylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel dental adhesives containing 2-(ω-phosphonooxy-2-oxaalkyl)acrylates with established alternatives, primarily those based on the functional monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP). The information presented is based on available experimental data to assist in evaluating the potential of these new monomers in dental applications.
Executive Summary
Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers represent a promising new class of dental adhesives.[1] Experimental data indicates that these monomers can achieve shear bond strengths to dentin and enamel that are comparable to some existing adhesive systems.[1] The key differentiator for these novel monomers is their hydrolytic stability, which is crucial for the longevity of dental restorations. This guide will delve into the performance metrics of these novel adhesives, comparing them with the widely used 10-MDP-based systems and other relevant alternatives.
Data Presentation: Performance Metrics
The following tables summarize the key performance data for novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates and comparator adhesives. It is important to note that the data for the novel monomers and the comparators are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Shear Bond Strength of Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate Adhesives
| Monomer Structure (Spacer) | Shear Bond Strength on Enamel (MPa) | Shear Bond Strength on Dentin (MPa) |
| 3a (n=4) | 12.3 ± 2.1 | 11.5 ± 2.5 |
| 3b (n=5) | 14.5 ± 2.8 | 13.2 ± 3.1 |
| 3c (n=6) | 16.8 ± 3.5 | 15.1 ± 3.8 |
| 3d (n=8) | 18.1 ± 4.2 | 16.2 ± 4.5 |
| 3e (n=10) | 19.3 ± 4.8 | 16.9 ± 4.1 |
| 3f (n=12) | 17.5 ± 3.9 | 15.8 ± 3.6 |
| 3g (diethylene glycol) | 10.2 ± 1.9 | 11.8 ± 2.7 |
| 3h (triethylene glycol) | 8.7 ± 2.3 | 11.2 ± 2.9 |
| 3i (propoxylated glycerol) | 5.8 ± 1.5 | 8.7 ± 2.1 |
Data sourced from Moszner et al., 2010.[1]
Table 2: Polymerization Enthalpy of Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate Monomers
| Monomer | Polymerization Enthalpy (kJ/mol) |
| 3a | -45 |
| 3b | -48 |
| 3c | -51 |
| 3d | -53 |
| 3e | -52 |
| 3f | -50 |
| 3g | -35 |
| 3h | -32 |
| 3i | -29 |
Data sourced from Moszner et al., 2010.[1]
Table 3: Shear Bond Strength of Comparator Dental Adhesives (10-MDP-based)
| Adhesive System | Substrate | Shear Bond Strength (MPa) |
| Experimental Resin Cement with 10-MDP | Zirconia | 4.96 ± 1.33 |
| Panavia V5 with 10-MDP | Zirconia | 4.96 ± 1.33 |
| Scotchbond Universal (with 10-MDP) | Fluorotic Enamel (TF1-2) | ~18-20 (estimated from graph) |
| Non-10-MDP Adhesive | Fluorotic Enamel (TF1-2) | ~16-18 (estimated from graph) |
Data for Zirconia sourced from Di Fiore et al., 2020.[2] Data for Fluorotic Enamel sourced from González-Vargas et al., 2022.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments.
Shear Bond Strength Testing (Based on ISO 29022:2013 and common practices)
-
Substrate Preparation:
-
Extracted human or bovine teeth are cleaned and stored in a suitable medium (e.g., distilled water, saline with thymol) at 4°C.[4]
-
The teeth are embedded in acrylic resin, exposing the enamel or dentin surface.
-
The exposed surface is ground flat and polished with a series of silicon carbide papers (e.g., 320, 600, 800-grit) under water cooling to create a standardized smear layer.[4]
-
-
Adhesive Application:
-
The adhesive system is applied to the prepared tooth surface according to the manufacturer's instructions. This may involve etching, priming, and bonding steps.
-
For the novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate adhesives, an experimental formulation containing the monomer is applied.
-
-
Composite Buildup:
-
A cylindrical mold (e.g., 2.38 mm in diameter) is placed on the adhesive-coated surface.[3]
-
A resin composite is incrementally packed into the mold and light-cured according to the manufacturer's instructions.
-
-
Storage and Thermocycling:
-
Shear Bond Strength Measurement:
-
The specimens are mounted in a universal testing machine.
-
A shear load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs.[5]
-
The shear bond strength (in MPa) is calculated by dividing the failure load (in Newtons) by the bonded area (in mm²).
-
Polymerization Enthalpy Measurement (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: A small amount of the monomer is mixed with a suitable photoinitiator system.
-
DSC Analysis: The mixture is placed in a DSC sample pan. The sample is then irradiated with a light source of a specific wavelength and intensity within the DSC instrument.
-
Data Acquisition: The heat flow to or from the sample is measured as a function of time and temperature. The exothermal peak corresponding to the polymerization reaction is integrated to determine the total heat of polymerization (ΔH).
-
Calculation: The polymerization enthalpy is calculated from the heat of polymerization and the mass of the sample.
Mandatory Visualizations
Adhesion Mechanism of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates
Caption: Proposed adhesion mechanism of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates.
Experimental Workflow for Shear Bond Strength Testing
Caption: Experimental workflow for shear bond strength testing of dental adhesives.
Discussion and Comparison
Bond Strength
The novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylates demonstrate promising shear bond strengths to both enamel and dentin.[1] The length of the alkyl spacer chain between the phosphate and ether groups appears to influence adhesion, with a 10-methylene unit spacer (monomer 3e) showing the highest bond strength in the series.[1] These values are within the range of what is considered clinically acceptable and are comparable to some commercially available adhesives. However, a direct comparison with 10-MDP-based adhesives is challenging due to the lack of head-to-head studies. Existing data suggests that 10-MDP adhesives can achieve high bond strengths, particularly to zirconia and fluorotic enamel.[2][3]
Polymerization
The polymerization enthalpy of the novel acrylates is comparable to that of methacrylic esters, which are commonly used in dental composites.[1] This suggests that they can be effectively polymerized using standard dental light-curing units. The variation in polymerization enthalpy among the different novel monomers is likely due to differences in their molecular structure and mobility.
Adhesion Mechanism
Like other phosphate-containing monomers, the adhesion of 2-(ω-phosphonooxy-2-oxaalkyl)acrylates to tooth structure is believed to be a combination of micromechanical interlocking and chemical bonding. The acidic phosphate group can demineralize the hydroxyapatite of enamel and dentin to a limited extent, allowing for infiltration of the monomer. Subsequently, ionic bonds can form between the phosphate group and the calcium ions of the hydroxyapatite. This chemical interaction is a key factor in the adhesion of phosphate-based monomers.
Biocompatibility
While no specific biocompatibility data for 2-(ω-phosphonooxy-2-oxaalkyl)acrylates was found, the biocompatibility of dental adhesives is a critical consideration. The cytotoxicity of acrylate and methacrylate monomers is a known concern and is related to their chemical structure and the degree of conversion.[6][7] Generally, acrylates are more cytotoxic than their corresponding methacrylates.[6] Any new monomer for dental applications would require rigorous biocompatibility testing, including cytotoxicity assays (e.g., using L929 fibroblasts or human gingival fibroblasts), genotoxicity, and in-vivo studies to assess pulpal response.[8]
Conclusion
The novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers show significant potential as functional monomers for self-etching dental adhesives. Their performance in terms of shear bond strength is promising, and their inherent hydrolytic stability could lead to more durable dental restorations. However, further research is required to fully evaluate their performance in comparison to established materials like 10-MDP-based adhesives. Specifically, direct comparative studies on bond strength and durability, as well as comprehensive biocompatibility assessments, are necessary before these novel monomers can be considered for clinical use.
References
- 1. Novel 2-(ω-phosphonooxy-2-oxaalkyl)acrylate monomers for self-etching self-priming one part adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 10-MDP Based Primer on Shear Bond Strength between Zirconia and New Experimental Resin Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bond strength comparison among 10-MDP-containing and non-10-MDP-Containing adhesives in different degrees of dental fluorosis [scielo.sa.cr]
- 4. Shear Bond Strength of MDP-Containing Self-Adhesive Resin Cement and Y-TZP Ceramics: Effect of Phosphate Monomer-Containing Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.edu.uy [scielo.edu.uy]
- 6. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical biocompatibility of an experimental dentine-enamel adhesive for composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PEP-CHA: A Comparative Guide to Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical kinase inhibitor, PEP-CHA, against established Protein Kinase C (PKC) inhibitors. The data presented for PEP-CHA is illustrative to serve as a benchmark for evaluating novel compounds targeting the PKC signaling pathway.
Introduction to PKC Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that are critical mediators in a variety of cellular signaling pathways.[1][2] These pathways regulate fundamental cellular processes including proliferation, differentiation, apoptosis, and survival. Dysregulation of PKC signaling has been implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide focuses on ATP-competitive inhibitors of PKC, which function by blocking the binding of ATP to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.
Comparative Performance of PKC Inhibitors
The inhibitory activity of PEP-CHA and other selected PKC inhibitors is summarized below. The data highlights the potency and selectivity of each compound against various PKC isoforms.
Table 1: In Vitro Kinase Inhibitory Activity (Ki, nM)
| Inhibitor | PKCα | PKCβ | PKCδ | PKCε | PKCη | PKCθ | PKCζ | Data Source |
| PEP-CHA (Hypothetical) | 5.2 | 0.8 | 15.7 | 10.3 | 8.1 | 1.5 | >10,000 | Illustrative |
| Sotrastaurin | 0.95 | 0.64 | 2.1 | 3.2 | 1.8 | 0.22 | Inactive | [3][4] |
| Enzastaurin | 39 | 6 | - | 110 | - | - | - | [5] |
| Ruboxistaurin | 360 | 4.7 (βI), 5.9 (βII) | 250 | 600 | 52 | - | >100,000 | [6] |
Table 2: Cellular Activity - Growth Inhibition (IC50, µM)
| Inhibitor | Cell Line | IC50 (µM) | Data Source |
| PEP-CHA (Hypothetical) | U87MG (Glioblastoma) | 0.5 | Illustrative |
| Enzastaurin | U87MG (Glioblastoma) | 0.6 - 1.6 | [5] |
| Enzastaurin | A549 (Lung Cancer) | ≤10 | [7] |
| Ruboxistaurin | 2F7 (AIDS-Burkitt Lymphoma) | 14 | [6] |
Signaling Pathways and Experimental Workflows
To understand the context of PKC inhibition and the methods used for evaluation, the following diagrams illustrate the PKC signaling pathway and a general workflow for kinase inhibitor profiling.
Figure 1. Simplified Protein Kinase C (PKC) signaling pathway.
Figure 2. General workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of novel kinase inhibitors.
In Vitro Kinase Activity Assay (Scintillation Proximity Assay)
This assay quantifies the inhibitory effect of a compound on the catalytic activity of a specific kinase isoform.
Objective: To determine the Ki or IC50 value of an inhibitor against a purified kinase.
Materials:
-
Recombinant human PKC isoforms
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM Mg(NO₃)₂, 0.2 mM CaCl₂)
-
Lipid vesicles (e.g., 30 mol% phosphatidylserine, 5 mol% diacylglycerol, 65 mol% phosphatidylcholine)
-
Stop solution (e.g., 100 mM EDTA, 200 µM ATP)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, peptide substrate, lipid vesicles, and the specific PKC isoform (25-400 ng/mL).
-
Add serial dilutions of the test inhibitor (e.g., PEP-CHA, Sotrastaurin) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (e.g., 10 µM).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the Ki or IC50 value by fitting the data to a dose-response curve.[8]
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., U87MG, A549)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[9]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of a kinase inhibitor on the phosphorylation status of downstream target proteins in a signaling pathway.
Objective: To confirm target engagement and elucidate the mechanism of action of the inhibitor in a cellular environment.
Materials:
-
Cell line of interest
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and blotting equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-phospho-Akt, anti-total-MARCKS, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of the test inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.[6]
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzastaurin has anti-tumour effects in lung cancers with overexpressed JAK pathway molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Isoconversional Methods for Studying the Thermal Stability of Acrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed isoconversional methods for analyzing the thermal stability of acrylate polymers. It includes supporting experimental data, detailed methodologies for thermogravravimetric analysis (TGA), and visualizations to clarify experimental workflows and theoretical relationships.
Introduction to Isoconversional Methods
The thermal stability of acrylates is a critical parameter in drug delivery, polymer chemistry, and materials science. Isoconversional methods are powerful kinetic tools used to study the solid-state thermal decomposition of these polymers. The core of these methods lies in the isoconversional principle, which states that for a given extent of conversion (α), the reaction rate is only a function of temperature.[1][2][3] This allows for the determination of the activation energy (Eα) as a function of conversion without assuming a specific reaction model, providing valuable insights into the complexity of the degradation process.[1][3]
Comparison of Isoconversional Methods
Three of the most widely used isoconversional methods are the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman methods. The FWO and KAS methods are integral methods, while the Friedman method is a differential method.
| Method | Type | Advantages | Disadvantages |
| Flynn-Wall-Ozawa (FWO) | Integral | - Simple to implement.[4] - Robust against noise in the experimental data. | - Can be less accurate for complex reactions where the activation energy varies significantly with conversion. - Relies on an approximation of the temperature integral, which can introduce systematic errors. |
| Kissinger-Akahira-Sunose (KAS) | Integral | - Generally more accurate than the FWO method due to a more precise approximation of the temperature integral.[4] | - Still relies on an integral approximation, which can lead to inaccuracies. |
| Friedman | Differential | - Does not use any mathematical approximations for the temperature integral, making it the most accurate method for determining the dependence of activation energy on conversion.[3] - Can be applied to any temperature program.[3] | - Highly sensitive to experimental noise in the derivative of the conversion data (the reaction rate). - Can sometimes show numerical instabilities.[3] |
Quantitative Data on Thermal Stability of Acrylates
The following table summarizes the activation energies (Ea) for the thermal decomposition of various acrylates, as determined by different isoconversional methods. The activation energy is a measure of the energy barrier that must be overcome for the thermal degradation to occur; a higher activation energy generally indicates greater thermal stability.
| Acrylate Polymer | Isoconversional Method | Activation Energy (Ea) (kJ/mol) | Reference |
| Poly(methyl methacrylate) (PMMA) | Friedman | 216.65 | [5] |
| KAS | 228.61 | [5] | |
| FWO | Generally higher than Friedman and KAS | [5] | |
| Poly(butyl acrylate) (PBA) | KAS | 170 - 212 | [6] |
| FWO | 155 - 182 | [6] | |
| Poly(2-ethylhexyl acrylate) (P(2-EHA)) | FWO | 80 - 170 | [6] |
| KAS | 80 - 220 | [6] |
Experimental Protocols
The determination of the kinetic parameters for the thermal degradation of acrylates using isoconversional methods relies on data obtained from thermogravimetric analysis (TGA).
Instrumentation: A calibrated thermogravimetric analyzer is required.
Methodology:
-
Sample Preparation: Accurately weigh a small sample of the acrylate polymer (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge the TGA furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Tare the instrument to zero with an empty pan.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Perform the analysis at a minimum of three to five different linear heating rates (e.g., 5, 10, 15, 20 °C/min).
-
-
Data Collection: Record the sample mass as a function of temperature for each heating rate.
-
Data Analysis:
-
Convert the mass loss data to the extent of conversion (α) at various temperatures for each heating rate. The extent of conversion is calculated as: α = (m₀ - mₜ) / (m₀ - m) where m₀ is the initial sample mass, mₜ is the mass at time t, and m is the final residual mass.
-
Apply the chosen isoconversional method (FWO, KAS, or Friedman) to the data to calculate the activation energy (Eα) as a function of the extent of conversion (α).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships between the isoconversional methods.
References
- 1. Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interpretation and Physical Meaning of Kinetic Parameters Obtained from Isoconversional Kinetic Analysis of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cyclohexanamine 2-(phosphonooxy)acrylate: A Step-by-Step Guide
For Immediate Release
Union City, CA – To ensure the safety of laboratory personnel and maintain environmental compliance, this document outlines the essential procedures for the proper disposal of Cyclohexanamine 2-(phosphonooxy)acrylate (CAS 10526-80-4). This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound is a complex organic molecule requiring a multi-faceted disposal approach due to its constituent parts: a cyclohexylamine salt, an acrylate group, and a phosphonate ester. Adherence to these guidelines is critical to mitigate risks associated with flammability, corrosivity, and potential environmental hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Spill Response: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Use non-sparking tools to collect the absorbed material into a sealed, labeled container for disposal.[1][2] Do not allow the substance to enter drains or waterways.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves a combination of chemical neutralization and incineration, addressing the hazards of each of its chemical moieties.
Step 1: Neutralization of the Amine Salt The cyclohexylamine component is a strong base and should be neutralized.[2]
-
Slowly add a dilute acid (e.g., 5% hydrochloric acid or acetic acid) to a solution of the waste material while stirring in a suitable container within a fume hood.
-
Monitor the pH of the solution, aiming for a neutral range (pH 6-8). This process will convert the cyclohexylamine salt to a more stable, less corrosive form.
Step 2: Polymerization of the Acrylate The acrylate group can be polymerized to a less reactive, solid form.
-
For small quantities of waste, this can be achieved by mixing it with an equal amount of acrylic powder, which will initiate the curing process.[3]
-
For larger quantities, consult with your institution's environmental health and safety (EHS) office for specific polymerization protocols. Avoid mixing large volumes as the reaction can generate heat.[3]
Step 3: Management of the Phosphonate Organic phosphonates are generally resistant to biodegradation.[4][5] Therefore, land disposal is not recommended. The primary disposal route for the neutralized and polymerized waste is incineration.
Step 4: Final Disposal
-
The neutralized and solidified waste should be placed in a clearly labeled, sealed, and appropriate hazardous waste container.
-
The container must be disposed of through a licensed hazardous waste disposal facility. High-temperature incineration in a specialized chemical incinerator is the preferred method of destruction.[6]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[6]
Summary of Disposal Parameters
| Parameter | Recommended Procedure | Rationale |
| Chemical State | Liquid solution or solid | Procedure adaptable for both forms. |
| Neutralization | Neutralize with dilute acid to pH 6-8 | Mitigates corrosivity of the amine salt. |
| Polymerization | Mix with acrylic powder for small quantities | Reduces reactivity of the acrylate group. |
| Primary Disposal | High-temperature incineration | Ensures complete destruction of the organic components.[6] |
| Secondary Disposal | Licensed hazardous waste facility | Compliance with environmental regulations.[6] |
| Spill Cleanup | Absorb with inert material, use non-sparking tools | Prevents spread and potential ignition.[1][2] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. nj.gov [nj.gov]
- 3. nailknowledge.org [nailknowledge.org]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. Organophosphonates: A review on environmental relevance, biodegradability and removal in wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
Personal protective equipment for handling Cyclohexanamine 2-(phosphonooxy)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cyclohexanamine 2-(phosphonooxy)acrylate. The following procedures are based on the known hazards of its constituent functional groups, namely the cyclohexylamine and acrylate moieties, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound. The primary known hazards include skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
Personal Protective Equipment (PPE)
Given the corrosive and irritant nature of related compounds, a comprehensive PPE protocol is mandatory to ensure personnel safety.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
An emergency eyewash station and safety shower must be readily accessible[4].
Individual Protective Measures:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes[5].
-
Skin Protection:
-
Gloves: Permeation-resistant gloves, such as nitrile rubber, are recommended. Avoid natural rubber and PVC gloves, as some acrylates can be absorbed by PVC[5]. Gloves should be inspected before use and replaced if any signs of degradation are observed[5].
-
Body Protection: A lab coat, long-sleeved clothing, and pants are necessary to prevent skin contact[2][5]. For larger quantities or situations with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.
-
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator is necessary[2].
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly donned.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused product and spill residues may be classified as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification[3].
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous until thoroughly cleaned. Do not reuse empty containers for other purposes[8].
-
Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations[6][8][9].
-
Do not allow the chemical to enter drains or waterways[3].
-
For spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal[3][6].
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H18NO6P | [1][10] |
| Molecular Weight | 267.22 g/mol | [1][10] |
| CAS Number | 10526-80-4 | [1][10] |
| Purity | 97% - 98% | [1][10] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. aboundchem.com [aboundchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. trc-corp.com [trc-corp.com]
- 9. paintdocs.com [paintdocs.com]
- 10. This compound - CAS:10526-80-4 - Sunway Pharm Ltd [3wpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
